1-(4-Ethoxyphenyl)propan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-ethoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-11(12)9-5-7-10(8-6-9)13-4-2/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJXCESWBMDSBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20325040 | |
| Record name | 1-(4-ethoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35031-72-2 | |
| Record name | 1-(4-Ethoxyphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35031-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 408322 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035031722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 35031-72-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408322 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-ethoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-ethoxyphenyl)propan-1-one (CAS Number 35031-72-2)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(4-ethoxyphenyl)propan-1-one, a keto-aromatic compound of interest in synthetic and medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides expert insights based on analogous structures and established chemical principles. The guide covers physicochemical properties, predicted spectral characteristics, established synthetic routes, methodologies for analytical characterization, and essential safety protocols. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this and related molecules.
Introduction and Chemical Identity
This compound, with the Chemical Abstracts Service (CAS) registry number 35031-72-2, is an aromatic ketone. Its structure features a propan-1-one chain attached to a benzene ring, which is substituted with an ethoxy group at the para position. This substitution pattern significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate in organic synthesis. The presence of the ketone carbonyl group and the ethoxy moiety provides two key sites for further chemical transformations.
The molecular identity of this compound is established by its molecular formula, C₁₁H₁₄O₂, and a molecular weight of 178.23 g/mol .[1] It is typically encountered as a liquid at room temperature.[1]
Figure 1: Chemical Structure of this compound.
Physicochemical Properties
| Property | Value | Source/Rationale |
| CAS Number | 35031-72-2 | [1] |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| Physical Form | Liquid | [1] |
| Boiling Point | Predicted: ~270-280 °C | Based on the boiling point of the structurally similar 1-(4-methoxyphenyl)propan-1-one and accounting for the larger ethoxy group. |
| Melting Point | Not available | As it is a liquid at room temperature, the melting point is expected to be below 25 °C. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, chloroform, dichloromethane).[2][3] | The aromatic ring and alkyl chain contribute to its lipophilicity. |
| Purity | ≥95% | As cited by commercial suppliers.[1] |
Spectral Characteristics: A Predictive Analysis
Spectroscopic data is fundamental for the structural elucidation and purity assessment of chemical compounds. In the absence of published experimental spectra for this compound, the following sections provide a detailed prediction of its spectral characteristics based on established principles and data from similar molecules.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethoxy group, the propanoyl chain, and the aromatic ring.
-
Aromatic Protons: The para-substituted benzene ring will exhibit a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the electron-donating ethoxy group (H-3 and H-5) will be shielded and appear upfield (δ ~6.9 ppm), while the protons ortho to the electron-withdrawing acyl group (H-2 and H-6) will be deshielded and appear downfield (δ ~7.9 ppm).
-
Ethoxy Group Protons: The methylene protons (-OCH₂-) will appear as a quartet due to coupling with the adjacent methyl protons (δ ~4.1 ppm). The methyl protons (-OCH₂CH₃ ) will appear as a triplet (δ ~1.4 ppm).
-
Propanoyl Group Protons: The methylene protons of the ethyl group attached to the carbonyl (-C(=O)CH₂-) will be deshielded and appear as a quartet (δ ~2.9 ppm). The terminal methyl protons (-C(=O)CH₂CH₃ ) will appear as a triplet (δ ~1.2 ppm).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will display unique resonances for each of the 11 carbon atoms due to the molecule's asymmetry.
-
Carbonyl Carbon: The ketone carbonyl carbon is the most deshielded and is expected to appear at δ ~199 ppm.
-
Aromatic Carbons: The carbon attached to the acyl group (C-1) will be at δ ~130 ppm, while the carbon attached to the ethoxy group (C-4) will be at δ ~163 ppm. The carbons ortho to the ethoxy group (C-3 and C-5) will be shielded (δ ~114 ppm), and the carbons ortho to the acyl group (C-2 and C-6) will be deshielded (δ ~130 ppm).
-
Ethoxy Group Carbons: The methylene carbon (-OC H₂-) is expected at δ ~64 ppm, and the methyl carbon (-OCH₂C H₃) at δ ~15 ppm.
-
Propanoyl Group Carbons: The methylene carbon adjacent to the carbonyl (-C(=O)C H₂-) will be at δ ~31 ppm, and the terminal methyl carbon (-C(=O)CH₂C H₃) at δ ~8 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl and ether functional groups.
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1670-1690 cm⁻¹ for the aryl ketone carbonyl group.
-
C-O-C Stretch: Asymmetric and symmetric stretching vibrations of the aryl-alkyl ether will appear in the fingerprint region, typically around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.
-
C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹, while aromatic C-H stretches will appear just above 3000 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely lead to the following key fragmentation patterns:
-
Molecular Ion (M⁺): A peak at m/z = 178 corresponding to the molecular weight of the compound.
-
Acylium Ion: A prominent peak at m/z = 149 resulting from the cleavage of the ethyl group from the propanoyl chain ([M-C₂H₅]⁺). This is a common fragmentation pathway for propiophenones.
-
Ethoxyphenyl Cation: A peak at m/z = 121 due to the loss of the propanoyl group.
-
Tropylium-like Ions: Further fragmentation of the aromatic ring could lead to peaks at m/z = 91 and 65.
Synthesis and Manufacturing
The most common and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation .[4][5][6] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Figure 2: Generalized workflow for the Friedel-Crafts acylation synthesis of this compound.
Experimental Protocol: Friedel-Crafts Acylation
Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with a suitable inert solvent (e.g., dichloromethane or nitrobenzene) and the Lewis acid catalyst (e.g., anhydrous aluminum chloride).
-
Addition of Reactants: The aromatic substrate, phenetole (ethoxybenzene), is added to the stirred suspension. Propanoyl chloride is then added dropwise from the dropping funnel at a controlled temperature (typically 0-5 °C) to manage the exothermic reaction.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete (monitored by TLC or GC).
-
Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and an acidic aqueous solution (e.g., dilute HCl) to decompose the aluminum chloride complex.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
Final Product: The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.
Analytical Methodologies
Robust analytical methods are essential for confirming the identity, purity, and concentration of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for assessing the purity of this compound.[7][8][9][10][11]
Protocol:
-
Column: A C18 stationary phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typically used. The exact ratio should be optimized for optimal separation from impurities.
-
Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., around 275 nm) is appropriate.
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent and filtered before injection.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Identity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both confirming the identity of the compound and identifying volatile impurities.[12][13][14][15][16]
Protocol:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is suitable for separating aromatic ketones.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Injection: A split/splitless injector is used, with the temperature set appropriately to ensure complete volatilization of the sample.
-
Oven Program: A temperature gradient program is employed to achieve good separation of components with different boiling points.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum of the eluting peak corresponding to the target compound is compared with a reference spectrum or interpreted based on known fragmentation patterns.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling aromatic ketones should be followed.[17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Fire Safety: Keep away from open flames, sparks, and other sources of ignition. Use appropriate fire extinguishing media (e.g., carbon dioxide, dry chemical powder, or alcohol-resistant foam).
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
This compound is a valuable chemical intermediate with potential applications in various fields of organic synthesis. This technical guide has provided a comprehensive overview of its known and predicted properties, synthesis, analytical methods, and safety considerations. While there is a need for more published experimental data on this specific compound, the information presented here, based on established chemical principles and data from analogous structures, serves as a robust starting point for researchers and developers.
References
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Lotte Chemical. (n.d.). Safety Data Sheet(SDS). Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Ethoxyphenyl)propan-1-ol. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)-1-propanol. Retrieved from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]
-
Stenutz. (n.d.). 1-(4-ethoxyphenyl)propan-1-ol. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(4-Ethoxyphenyl)-1-hydroxy-2-propanone. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]
-
MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]
-
PubChem. (n.d.). 1-(p-Methoxyphenyl)-2-propanone. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
ResearchGate. (2025, December 23). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Retrieved from [Link]
-
NIST. (n.d.). 1-Propanone, 1-(4-methoxyphenyl)-. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Retrieved from [Link]
-
NIST. (n.d.). 1-Propanone, 1-(4-methoxyphenyl)-. Retrieved from [Link]
-
Natural Products Atlas. (2022, September 4). Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173). Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). 1-Propanone, 1-(4-methoxyphenyl)-. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Ethylphenyl)propan-1-one. Retrieved from [Link]
-
PubMed. (n.d.). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Simple HPLC-Fluorescence Determination of Raspberry Ketone in Fragrance Mist after Pre-Column Derivatization with 4-Hydrazino-7-nitro-2,1,3-benzoxadiazole. Retrieved from [Link]
-
MDPI. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]
-
YouTube. (2025, August 2). How Is GC-MS Used In Aroma Analysis?. Retrieved from [Link]
-
National Institutes of Health. (2022, September 23). Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes. Retrieved from [Link]
-
SlidePlayer. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]
-
MDPI. (n.d.). Screening of Four Microbes for Solid-State Fermentation of Hawk Tea to Improve Its Flavor: Electronic Nose/GC-MS/GC-IMS-Guided Selection. Retrieved from [Link]
Sources
- 1. This compound | 35031-72-2 [sigmaaldrich.com]
- 2. Buy (1R)-1-(4-methoxyphenyl)propan-1-ol (EVT-1215821) | 105836-14-4 [evitachem.com]
- 3. 1-(4-Hydroxyphenyl)propan-1-one | CAS:70-70-2 | Manufacturer ChemFaces [chemfaces.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. auroraprosci.com [auroraprosci.com]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. chemicalbook.com [chemicalbook.com]
"mechanism of electrophilic substitution in 1-(4-ethoxyphenyl)propan-1-one"
An In-depth Technical Guide to the Mechanism of Electrophilic Substitution in 1-(4-ethoxyphenyl)propan-1-one
Executive Summary
This technical guide provides a comprehensive analysis of the mechanism of electrophilic aromatic substitution (EAS) on this compound. The document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of reaction regioselectivity in substituted aromatic systems. We will dissect the electronic interplay between the activating ethoxy substituent and the deactivating propanoyl substituent. Contrary to a scenario of competing influences, this guide will demonstrate that the directing effects of these two groups are, in fact, cooperative, leading to a highly predictable and regioselective outcome. The theoretical framework is supported by a detailed mechanistic walkthrough of a representative nitration reaction and a complete experimental protocol.
Introduction to this compound
This compound, also known as 4'-ethoxypropiophenone, is a disubstituted aromatic ketone. Its structure features a benzene ring substituted with an ethoxy group (-OCH₂CH₃) and a propanoyl group (-C(O)CH₂CH₃) in a para arrangement. This substitution pattern makes it an excellent model for studying how different functional groups collectively influence the reactivity and selectivity of an aromatic ring towards electrophilic attack. Understanding these interactions is paramount in synthetic chemistry for predicting product formation and designing efficient reaction pathways.
The Fundamental Mechanism of Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a cornerstone reaction in organic chemistry where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile.[1] The mechanism universally proceeds through three principal steps, which preserve the highly stable aromatic system in the final product.[2]
-
Generation of an Electrophile (E⁺): A strong electrophile is generated, often through the use of a catalyst.[2]
-
Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1] This step is typically the rate-determining step of the reaction.[3]
-
Deprotonation and Restoration of Aromaticity: A weak base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromatic π-system and yielding the substituted product.[2]
Analysis of Substituent Directing Effects
The regiochemical outcome of an EAS reaction on a substituted benzene ring is dictated by the electronic properties of the existing substituents.[4] These groups can either donate or withdraw electron density, thereby activating or deactivating the ring and directing the incoming electrophile to specific positions.[5]
The Ethoxy Group: A Strong Ortho-, Para-Directing Activator
The ethoxy group (-OEt) is a powerful activating group and an ortho-, para- director. This is due to the interplay of two opposing electronic effects:
-
Resonance Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance.[6] This donation of electron density significantly increases the nucleophilicity of the ring, particularly at the ortho and para positions.[7] This effect makes the ring more reactive towards electrophiles than benzene itself.[8]
-
Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the ring through the sigma bond.[9]
For alkoxy groups, the resonance effect is far more dominant than the inductive effect.[6][10] The net result is a strong activation of the ring and a significant increase in electron density at the ortho and para positions.[11][12]
The Propanoyl Group: A Meta-Directing Deactivator
The propanoyl group (-C(O)CH₂CH₃), an acyl group, is a moderately deactivating group and a meta- director. Its influence is also governed by two effects that work in the same direction:
-
Resonance Effect (-M): The carbonyl group is a π-electron-withdrawing system. It can pull electron density out of the aromatic ring via resonance, placing a partial positive charge on the ortho and para positions.[13][14]
-
Inductive Effect (-I): The electronegative oxygen atom of the carbonyl group strongly withdraws electron density through the sigma bond.[15]
Both effects reduce the electron density of the aromatic ring, making it less nucleophilic and thus less reactive than benzene.[16] The depletion of electron density is greatest at the ortho and para positions, leaving the meta positions as the least deactivated and therefore the most favorable sites for electrophilic attack.[17][18]
Synergistic Directing in this compound
In this compound, the activating ethoxy group and the deactivating propanoyl group are para to each other. To predict the site of substitution, we must analyze the directing influence of each group.
-
The ethoxy group at C4 strongly directs incoming electrophiles to its ortho positions (C3 and C5) and its para position (C1). However, the C1 position is already occupied by the propanoyl group.
-
The propanoyl group at C1 directs incoming electrophiles to its meta positions (C3 and C5).
In this specific molecular architecture, the directing effects are cooperative or reinforcing .[19] Both the powerful activating group and the deactivating group favor substitution at the same positions: C3 and C5. This leads to a highly regioselective reaction with a strong preference for the formation of 3-substituted products.
Mechanistic Deep Dive: Nitration as a Case Study
The nitration of this compound serves as an excellent example of the EAS mechanism governed by the principles outlined above. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid.
Generation of the Nitronium Ion (NO₂⁺)
Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the potent electrophile, the nitronium ion (NO₂⁺).
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Regioselective Attack and Sigma Complex Formation
The electron-rich aromatic ring attacks the nitronium ion. As predicted, this attack occurs at the C3 (or C5) position, which is ortho to the activating ethoxy group and meta to the deactivating propanoyl group. This forms a resonance-stabilized arenium ion. The stability of this intermediate is the key to the observed regioselectivity.
Crucially, when the attack occurs at the C3 position, one of the resonance structures places the positive charge on C4, the carbon atom bearing the ethoxy group. This allows the oxygen atom to participate directly in resonance, donating a lone pair to form a fourth, highly stable resonance contributor where all atoms (except hydrogen) have a full octet. This additional stabilization significantly lowers the activation energy for this pathway.[3][20] An attack at the C2 position (ortho to the acyl group) would not benefit from this extra stabilization and is therefore kinetically disfavored.
Deprotonation and Aromatization
A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes the proton from C3, collapsing the sigma complex and restoring the aromaticity of the ring. This yields the final product, 1-(4-ethoxy-3-nitrophenyl)propan-1-one.
Experimental Protocol: Nitration of this compound
This protocol describes a representative procedure for the laboratory-scale nitration of this compound.
Safety Precaution: This reaction involves the use of highly corrosive and strong oxidizing acids. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Reagents and Materials:
| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles (mmol) |
| This compound | 1.78 g | 178.23 | 10.0 |
| Concentrated Sulfuric Acid (H₂SO₄) | 5 mL | 98.08 | ~92 |
| Concentrated Nitric Acid (HNO₃, 70%) | 0.7 mL | 63.01 | ~11 |
| Dichloromethane (DCM) | 50 mL | - | - |
| Saturated Sodium Bicarbonate (aq) | 20 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 2 g | - | - |
| Crushed Ice | 50 g | - | - |
Step-by-Step Methodology:
-
Preparation of Nitrating Mixture: In a 50 mL flask cooled in an ice-water bath (0-5 °C), slowly add 0.7 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid with constant stirring. Keep the mixture cooled.
-
Dissolution of Substrate: In a separate 100 mL flask, dissolve 1.78 g of this compound in 10 mL of dichloromethane. Cool this solution in the ice-water bath.
-
Addition of Nitrating Mixture: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred substrate solution over a period of 15-20 minutes. Maintain the internal reaction temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Slowly pour the reaction mixture onto 50 g of crushed ice in a beaker with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with 15 mL portions of DCM.
-
Washing: Combine the organic extracts and wash with 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Remove the dichloromethane using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol to obtain 1-(4-ethoxy-3-nitrophenyl)propan-1-one as the major product.
Conclusion
The electrophilic substitution of this compound is a clear illustration of synergistic substituent effects in a disubstituted aromatic system. The powerful activating and ortho-, para- directing nature of the ethoxy group, combined with the meta- directing influence of the deactivating propanoyl group, results in a strong and predictable preference for substitution at the C3 and C5 positions. The enhanced stability of the arenium ion intermediate, via direct resonance participation from the ethoxy group's lone pair, is the kinetic driving force behind this high regioselectivity. This detailed mechanistic understanding is crucial for professionals in chemical synthesis, enabling precise control over the functionalization of complex aromatic molecules.
References
- Vertex AI Search. (n.d.). Organic Chemistry Electrophilic Aromatic Substitution. Free In-Depth Study Guide. Retrieved January 22, 2026.
- Benchchem. (n.d.). 1-(4-ETHOXYPHENYL)-1-PROPANOL. Retrieved January 22, 2026.
-
YouTube. (2019, January 3). introduction to regioselectivity in aromatic reactions. Retrieved January 22, 2026, from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved January 22, 2026, from [Link]
-
Chemistry LibreTexts. (2019, December 30). 17.4: Electrophilic Attack on Disubstituted Benzenes. Retrieved January 22, 2026, from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. Retrieved January 22, 2026, from [Link]
-
YouTube. (2021, May 3). 27.02 Resonance and Inductive Effects. Retrieved January 22, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Inductive Effects of Alkyl Groups. Retrieved January 22, 2026, from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved January 22, 2026, from [Link]
-
YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved January 22, 2026, from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved January 22, 2026, from [Link]
- Unknown Source. (n.d.).
-
Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved January 22, 2026, from [Link]
- Benchchem. (n.d.). Technical Support Center: Managing Regioselectivity in Electrophilic Aromatic Substitution. Retrieved January 22, 2026.
-
Stack Exchange. (2013, October 23). Competing resonance and inductive effects in a substituted benzene. Retrieved January 22, 2026, from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. Retrieved January 22, 2026, from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved January 22, 2026, from [Link]
-
Khan Academy. (n.d.). Worked ex - Resonance vs Inductive Effects (video). Retrieved January 22, 2026, from [Link]
-
Stack Exchange. (2017, March 26). How is the acetoxy group ortho/para-directing in electrophilic aromatic substitution?. Retrieved January 22, 2026, from [Link]
-
Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved January 22, 2026, from [Link]
- Unknown Source. (n.d.).
-
ChemTalk. (n.d.). Directing Effects. Retrieved January 22, 2026, from [Link]
-
Chemistry LibreTexts. (2023, October 27). 16.5: An Explanation of Substituent Effects. Retrieved January 22, 2026, from [Link]
-
Dalal Institute. (n.d.). The SE1 Mechanism. Retrieved January 22, 2026, from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved January 22, 2026, from [Link]
-
YouTube. (2016, December 17). Inductive & Resonance effects towards Benzene (Lightboard). Retrieved January 22, 2026, from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved January 22, 2026, from [Link]
Sources
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. Directing Effects | ChemTalk [chemistrytalk.org]
- 6. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 9. youtube.com [youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.coach [chemistry.coach]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 17. youtube.com [youtube.com]
- 18. Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Spectroscopic Analysis of 1-(4-ethoxyphenyl)propan-1-one
This guide provides an in-depth examination of the infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopic analysis of 1-(4-ethoxyphenyl)propan-1-one. Designed for researchers and drug development professionals, this document moves beyond procedural outlines to explore the causal relationships between molecular structure and spectral features, ensuring a robust understanding of the data generated.
Introduction: The Significance of this compound
This compound is an aromatic ketone with a structural backbone found in various biologically active compounds and synthetic intermediates. Its molecular architecture, featuring a p-disubstituted benzene ring, a carbonyl group, and an ethoxy moiety, provides a rich landscape for spectroscopic characterization. Accurate structural confirmation and purity assessment are paramount in any research or development pipeline, and IR and UV-Vis spectroscopy serve as rapid, non-destructive, and highly informative first-line analytical techniques. This guide details the principles, protocols, and interpretation of these methods as applied to this specific molecule.
Molecular Structure and Predicted Spectroscopic Features
The key to interpreting any spectrum lies in first understanding the molecule's structure and identifying the functional groups that will interact with electromagnetic radiation.
Chemical Structure: this compound
-
Molecular Formula: C₁₁H₁₄O₂
-
Structure:
-
An aromatic ketone where the carbonyl group is conjugated with the phenyl ring.[1]
-
A p-disubstituted benzene ring with an ethoxy group (-O-CH₂CH₃) and a propanoyl group (-CO-CH₂CH₃).
-
An ethyl ketone moiety.
-
Based on this structure, we can predict the following:
-
IR Spectrum: We expect characteristic vibrations for the C=O bond of the ketone (lowered in frequency due to conjugation), aromatic C=C and C-H bonds, aliphatic C-H bonds, and the C-O bond of the ether.[1][2][3]
-
UV-Vis Spectrum: The conjugated system, comprising the benzene ring and the carbonyl group, will give rise to characteristic electronic transitions (π→π* and n→π*).[4][5][6] The substitution on the benzene ring will influence the position and intensity of these absorption bands.
Theoretical Principles of Spectroscopic Analysis
A foundational understanding of the underlying principles is critical for troubleshooting and advanced data interpretation.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The frequency of the absorbed radiation is specific to the type of chemical bond and its molecular environment. For this compound, specific bonds will stretch and bend at characteristic frequencies, creating a unique "fingerprint."
Caption: Principle of IR Spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy measures the absorption of UV or visible light, which promotes electrons from a ground electronic state to a higher-energy excited state. The energy of these transitions is quantified by the Beer-Lambert Law, which establishes a linear relationship between absorbance, concentration, and the path length of the light through the sample.[7][8]
Beer-Lambert Law: A = εcl Where:
-
A = Absorbance (unitless)[7]
-
ε (epsilon) = Molar absorptivity (L mol⁻¹ cm⁻¹), a constant for a compound at a specific wavelength.[7][9]
-
c = Concentration (mol L⁻¹)[7]
-
l = Path length of the cuvette (typically 1 cm)[7]
The chromophores in this compound—the conjugated phenyl and carbonyl groups—are responsible for its UV absorption.[5]
Caption: Principle of UV-Vis Electronic Transition.
Experimental Protocols
The validity of spectroscopic data is contingent upon meticulous experimental execution. The following protocols are designed to yield high-quality, reproducible spectra.
Overall Analysis Workflow
Caption: Integrated workflow for spectroscopic analysis.
IR Spectroscopy: The KBr Pellet Method
This method is ideal for solid samples, dispersing the analyte in an IR-transparent matrix to minimize light scattering.[10]
Materials and Instrumentation:
-
This compound (solid)
-
Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried.[11]
-
Pellet press die set.[12]
-
Hydraulic press.
-
FTIR Spectrometer.
Step-by-Step Protocol:
-
Preparation: Clean the mortar, pestle, and die set with a suitable solvent (e.g., acetone) and ensure they are completely dry to prevent moisture contamination, which appears in the spectrum.[11][13]
-
Weighing: Accurately weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr. The ~1:100 ratio is critical for obtaining a clear pellet and sharp spectral peaks.[10][14]
-
Grinding: First, grind the 1-2 mg sample in the agate mortar to reduce its particle size to less than the wavelength of the IR light (~2 µm).[10] Then, add the KBr and gently but thoroughly mix the two powders until the mixture is a fine, homogenous powder.[11]
-
Loading the Die: Carefully transfer the powder mixture into the pellet die assembly, ensuring an even layer.[13]
-
Pressing: Place the die into a hydraulic press. If available, apply a vacuum to the die for a few minutes to remove trapped air and residual moisture.[10] Slowly apply pressure up to 8-10 tons and hold for 1-2 minutes. This pressure causes the KBr to fuse into a transparent disc.[10][11]
-
Data Acquisition: Carefully remove the resulting transparent pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically from 4000 to 400 cm⁻¹.
UV-Vis Spectroscopy: Solution-State Analysis
This protocol involves dissolving the sample in a suitable solvent that is transparent in the region of interest.
Materials and Instrumentation:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, hexane, or acetonitrile). The solvent must be optically clear in the region of study.[15]
-
Volumetric flasks and pipettes.
-
Quartz cuvettes (typically 1 cm path length).
-
Dual-beam UV-Vis Spectrophotometer.
Step-by-Step Protocol:
-
Solvent Selection: Choose a solvent that completely dissolves the sample and does not absorb significantly in the analytical wavelength range (typically 200-400 nm for this compound). Ethanol is a common choice.
-
Stock Solution Preparation: Accurately prepare a stock solution of known concentration by dissolving a precise mass of the compound in a volumetric flask.
-
Working Solution Preparation: Dilute the stock solution to prepare a working solution. The concentration should be optimized to yield a maximum absorbance between 0.2 and 1.0 for optimal accuracy and linearity according to the Beer-Lambert Law.[15]
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.[16]
-
Blank Measurement: Fill a clean quartz cuvette with the pure solvent.[17][18] Place it in the reference and sample holders and run a baseline correction or "zero" measurement. This subtracts the absorbance of the solvent and the cuvette itself.[16][18]
-
Sample Measurement: Rinse the sample cuvette with a small amount of the working solution before filling it.[19] Wipe the optical faces of the cuvette with a lint-free cloth and place it in the sample holder.
-
Data Acquisition: Scan the desired wavelength range (e.g., 200-400 nm) and record the absorption spectrum.[17]
Data Interpretation: From Spectra to Structure
Analysis of the IR Spectrum
The IR spectrum provides a detailed fingerprint of the functional groups present. The key is to correlate observed absorption bands (peaks) with specific molecular vibrations.
| Expected Wavenumber (cm⁻¹) | Vibration Type | Structural Assignment | Rationale and Comments |
| 3100-3000 | C-H Stretch | Aromatic C-H | Characteristic of sp² C-H bonds on the benzene ring.[20][21] |
| 2980-2850 | C-H Stretch | Aliphatic C-H | Asymmetric and symmetric stretching of CH₃ and CH₂ groups in the ethoxy and propanoyl chains.[2] |
| ~1685 | C=O Stretch | Aromatic Ketone | The frequency is lower than a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with the phenyl ring, which weakens the C=O double bond character.[1][2] This is one of the most intense and diagnostic peaks. |
| 1600-1585, ~1500 | C=C Stretch | Aromatic Ring | In-ring carbon-carbon stretching vibrations are characteristic of the benzene ring.[20] |
| ~1260 | C-O Stretch | Aryl-Alkyl Ether | Strong, characteristic stretching of the Ar-O-C bond. |
| 1300-1230 | C-CO-C Stretch/Bend | Aromatic Ketone | A characteristic vibration for aromatic ketones.[1] |
| 860-790 | C-H Out-of-Plane Bend | p-Disubstituted Ring | A strong band in this region is highly indicative of 1,4-disubstitution on a benzene ring.[3] |
Analysis of the UV-Vis Spectrum
The UV-Vis spectrum reveals information about the conjugated electronic system of the molecule.
| Expected λmax (nm) | Molar Absorptivity (ε) | Electronic Transition | Structural Assignment | Comments and Solvent Effects |
| ~270-290 | High (>10,000) | π → π | Phenyl-Carbonyl Conjugated System | This intense absorption corresponds to the excitation of a π electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the extended chromophore. Polar solvents may cause a bathochromic (red) shift.[22] |
| ~300-330 | Low (<500) | n → π | Carbonyl Group | This weak absorption is due to the promotion of a non-bonding electron from an oxygen lone pair to the π* orbital of the C=O group.[4][6] Polar solvents, which can hydrogen bond with the oxygen, typically cause a hypsochromic (blue) shift for this transition.[22] |
| ~220-230 | Moderate | π → π* | Benzene Ring (E2 Band) | An absorption related to the electronic system of the substituted benzene ring itself. |
Solvent Choice Causality: The choice of solvent can subtly alter the energy levels of the ground and excited states, leading to shifts in λmax.[23] For instance, a polar solvent like ethanol can stabilize the more polar π* excited state more than the ground state, decreasing the energy gap and causing a bathochromic shift of the π→π* transition. Conversely, it can stabilize the non-bonding electrons on the carbonyl oxygen, increasing the energy required for the n→π* transition and resulting in a hypsochromic shift.[22] Comparing spectra in both polar (ethanol) and non-polar (hexane) solvents can help confirm the assignment of these transitions.
Conclusion
Infrared and UV-Visible spectroscopy are indispensable tools for the structural elucidation of this compound. IR spectroscopy provides a definitive fingerprint of the molecule's functional groups, with the conjugated carbonyl stretch and the p-substitution pattern being particularly diagnostic. UV-Vis spectroscopy confirms the nature of the conjugated electronic system and can be used for quantitative analysis via the Beer-Lambert Law. Together, these techniques offer a comprehensive, reliable, and efficient method for characterizing this important chemical entity in research and industrial settings.
References
- Chemistry For Everyone. (2025, February 6). How To Prepare Sample For UV Vis Spectroscopy? [Video]. YouTube.
- Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Kintek Press.
- Chemistry For Everyone. (2025, June 30). What Is The Beer-Lambert Law In UV-Vis Spectroscopy? [Video]. YouTube.
- Chemistry LibreTexts. (n.d.). Ketone infrared spectra. Chemistry LibreTexts.
- Ossila. (n.d.).
- Shimadzu. (n.d.). KBr Pellet Method. Shimadzu.
- Chemistry LibreTexts. (2023, January 29). The Beer-Lambert Law.
- University of Toronto. (n.d.). Ultra-violet and visible spectroscopy.
- AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press.
- Rostro, L. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
- JoVE. (2024, December 5). UV–Vis Spectroscopy: Beer–Lambert Law.
- Drawell. (n.d.). How to Use UV Vis Spectrophotometer.
- Edinburgh Instruments. (n.d.). Beer-Lambert Law | Transmittance & Absorbance.
- Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online.
- Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.
- Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
- Royal Society of Chemistry. (n.d.). Ultraviolet - Visible Spectroscopy (UV).
- PubChem. (n.d.). Propan-1-one, 1-(4-ethoxyphenyl)-3-morpholino-2-phenyl-.
- Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- PubChem. (n.d.). 1-(4-(Ethoxymethyl)phenyl)propan-1-one.
- Michigan State University, Department of Chemistry. (n.d.). UV-Visible Spectroscopy.
- Sigma-Aldrich. (n.d.). This compound.
- Sharma, U. K., & Jacob, S. (n.d.). Solvents and solvent effect in UV - Vis Spectroscopy. Slideshare.
- University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra.
- Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online.
- Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring.
- Chemistry LibreTexts. (2024, March 17). 14.
- TutorChase. (n.d.). How does solvent choice impact UV-Vis spectroscopy readings?.
- Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls.
- Chemistry For Everyone. (2025, February 6). What Is Solvent Effect In UV Spectroscopy? [Video]. YouTube.
- Smith, B. C. (2016, March 1). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy Online.
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. edinst.com [edinst.com]
- 9. Video: UV–Vis Spectroscopy: Beer–Lambert Law [jove.com]
- 10. kinteksolution.com [kinteksolution.com]
- 11. kinteksolution.com [kinteksolution.com]
- 12. pelletpressdiesets.com [pelletpressdiesets.com]
- 13. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 14. shimadzu.com [shimadzu.com]
- 15. web.uvic.ca [web.uvic.ca]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. m.youtube.com [m.youtube.com]
- 18. engineering.purdue.edu [engineering.purdue.edu]
- 19. ossila.com [ossila.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. youtube.com [youtube.com]
- 23. tutorchase.com [tutorchase.com]
A Technical Guide to the Crystal Structure Analysis of 1-(4-Ethoxyphenyl)propan-1-one Derivatives for Drug Development Professionals
Abstract
The 1-(4-ethoxyphenyl)propan-1-one scaffold and its derivatives, particularly chalcones, represent a class of compounds with significant therapeutic potential, exhibiting a wide range of biological activities.[1][2] For drug development professionals, a profound understanding of the three-dimensional atomic arrangement of these molecules is not merely academic; it is a cornerstone of rational drug design, formulation, and intellectual property protection. This technical guide provides an in-depth exploration of the crystal structure analysis of these derivatives. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, detailing the complete workflow from synthesis to final structural elucidation. By focusing on a specific chalcone derivative as a case study, this guide illuminates how molecular geometry and supramolecular interactions, deciphered through single-crystal X-ray diffraction, directly inform structure-activity relationships (SAR) and the prediction of physicochemical properties crucial for advancing a lead compound into a viable drug candidate.
Introduction: The Strategic Importance of the this compound Scaffold
The core structure of this compound is a key building block in medicinal chemistry. Its derivatives, especially chalcones (1,3-diaryl-2-propen-1-ones), are precursors in flavonoid biosynthesis and have garnered immense interest for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The ethoxy group, in particular, can serve as a crucial hydrogen bond acceptor and its conformational flexibility can influence how the molecule packs in a solid state and interacts with biological targets.[3]
For researchers in drug development, the solid-state characterization of these molecules is paramount. The precise three-dimensional structure obtained from single-crystal X-ray diffraction (SCXRD) is the gold standard, providing unambiguous proof of molecular identity and stereochemistry.[4][5] This information is critical for:
-
Structure-Based Drug Design (SBDD): Knowledge of the exact conformation and electronic properties of a molecule allows for the design of more potent and selective analogs that fit precisely into the binding pocket of a target protein or enzyme.[4]
-
Polymorph Screening: A single compound can crystallize in multiple forms (polymorphs), each with different physical properties like solubility, stability, and bioavailability.[4][6] SCXRD is the definitive technique for identifying and characterizing these forms, which is a regulatory requirement and essential for consistent product performance.
-
Formulation Development: Understanding the intermolecular interactions that govern crystal packing provides insights into a compound's potential for issues like hygroscopicity and informs the selection of appropriate excipients for formulation.[4][7]
This guide provides the technical framework and expert insights necessary to leverage crystal structure analysis effectively in the drug development pipeline.
The Crystallographic Workflow: From Synthesis to Structure
The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that demands precision at every stage. Each step is designed to produce a single, high-quality crystal suitable for diffraction and to accurately interpret the resulting data. The overall workflow is a self-validating system where the quality of the outcome is directly dependent on the rigor of the preceding steps.
Synthesis of Derivatives: The Claisen-Schmidt Condensation
A prevalent method for synthesizing chalcone derivatives of this compound is the Claisen-Schmidt condensation.[1][8] This base-catalyzed reaction involves the condensation of an appropriately substituted benzaldehyde with an acetophenone.
-
Rationale: This method is robust, high-yielding, and allows for modular synthesis. By simply changing the substituted benzaldehyde (e.g., 4-fluorobenzaldehyde) or acetophenone, a diverse library of derivatives can be created for SAR studies.
Protocol: Single Crystal Growth via Slow Evaporation
The growth of a single, high-quality crystal (typically 0.1-0.3 mm in size) is often the most challenging step.[9] The goal is to allow molecules to transition from the disordered solution phase to a highly ordered solid lattice slowly and deliberately.
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, acetone) in which the compound has moderate solubility.[8][10] The solvent should be relatively volatile.
-
Preparation: Place the solution in a clean vial, covered loosely with a cap or parafilm punctured with a few small holes. This prevents rapid evaporation and contamination from dust.
-
Incubation: Store the vial in a vibration-free environment at a constant, controlled temperature.
-
Monitoring: Observe the vial over several days to weeks. High-quality crystals often appear as clear, well-defined polyhedra.
-
Expert Insight: The rate of evaporation is the critical parameter. Too fast, and an amorphous powder or a mass of tiny, intergrown crystals will precipitate. Too slow, and the experiment may take an impractically long time. The choice to puncture the cap with a specific number of holes is a deliberate method to control this rate.
Protocol: Single-Crystal X-ray Diffraction (SCXRD) Data Collection
SCXRD is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[11]
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[9][12]
-
Instrumentation: The goniometer is placed in a diffractometer, which consists of an X-ray source, the sample positioner (goniometer), and a detector.[11]
-
Data Acquisition: A monochromatic X-ray beam is directed at the crystal.[11] The crystal is rotated through various orientations, and as specific lattice planes satisfy the Bragg condition (nλ = 2d sinθ), they diffract the X-rays.[9][11] The detector records the position and intensity of thousands of these diffracted spots.[13]
-
Causality: The diffraction pattern is a direct consequence of the crystal's unique three-dimensional atomic arrangement.[13] The geometry of the pattern reveals the unit cell dimensions, while the intensities of the spots are related to the positions of the atoms within that unit cell.
Protocol: Structure Solution and Refinement
The raw diffraction data must be computationally processed to generate the final 3D structure.
-
Data Reduction: The collected data are processed to correct for experimental factors and to produce a list of reflection intensities.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map. This map provides a rough picture of the atomic positions.
-
Structure Refinement: The initial atomic model is refined using least-squares algorithms, typically with software like SHELXL.[14][15] This process iteratively adjusts the atomic positions, bond lengths, and angles to achieve the best possible fit between the observed diffraction pattern and the one calculated from the model. The final output is typically a Crystallographic Information File (CIF).
Decoding the Crystal Structure: A Case Study of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one
To illustrate the power of this analysis, we will examine the known crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, a representative chalcone derivative.[1][2][16]
Molecular Geometry
Analysis of the CIF file reveals that the molecule is nearly planar, a common feature for conjugated systems.[8][16] However, subtle deviations are quantified by torsion angles. For this derivative, the torsion angle between the bonds of the central propenone unit is noted to be around 12.0°, indicating a slight twist from perfect planarity.[1][16] The torsion angles between the phenyl rings and the central alkene bridge are very small, near 1.2°.[1][16] This near-planarity facilitates extensive π-system conjugation, which is often a prerequisite for biological activity and can lead to specific intermolecular packing arrangements.
Supramolecular Architecture: The Forces of Assembly
A single molecule's structure is only half the story. The true value for drug development lies in understanding how these molecules interact with each other to form a stable crystal lattice. The packing of this chalcone is stabilized by a network of non-covalent interactions.[1][2][16]
-
C-H···O/F Hydrogen Bonding: Weak hydrogen bonds form where a carbon-bound hydrogen atom interacts with the electronegative oxygen of the carbonyl group or the fluorine atom on an adjacent molecule.[1][16] These interactions act like molecular Velcro, linking molecules into chains or sheets.
-
π–π Stacking: The planar, electron-rich phenyl rings of adjacent molecules stack on top of each other. In this specific structure, the centroid-to-centroid distance is approximately 4.240 Å, indicating a significant stabilizing interaction.[2]
-
C-H···π Interactions: An additional stabilizing force is the interaction between a C-H bond on one molecule and the face of an aromatic ring on a neighboring molecule.[1][2]
These interactions can be quantified and visualized using Hirshfeld surface analysis, which maps the close contacts between molecules in the crystal.[8][17]
Crystallographic Data Summary
Quantitative data from the crystal structure analysis is typically summarized in a standardized table.
| Parameter | Value for (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one[1] |
| Chemical Formula | C₁₇H₁₅FO₂ |
| Formula Weight | 282.30 |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 23.361(3) |
| b (Å) | 4.240(3) |
| c (Å) | 14.502(3) |
| Volume (ų) | 1435.5(8) |
| Z | 4 |
| Density (calc, g/cm³) | 1.305 |
-
Trustworthiness: This table represents a self-validating system. The space group defines the symmetry elements present in the crystal. The unit cell parameters (a, b, c) define the dimensions of the repeating box, and Z indicates the number of molecules within that box. These parameters are unique to this specific crystalline form and serve as a definitive fingerprint.
Implications for Structure-Based Drug Design
The true power of crystal structure analysis is realized when structural data is integrated into the drug discovery process.
-
Informing SAR: By solving the crystal structures of a series of derivatives with varying substituents (e.g., changing the fluorine to a chlorine or bromine), scientists can directly observe how these changes affect the molecular conformation and, more importantly, the intermolecular packing.[18] If a derivative with a specific packing motif shows higher biological activity, it suggests that this supramolecular arrangement may be important for solubility or presentation to the biological target.
-
Predicting Physicochemical Properties: A crystal structure dominated by strong hydrogen bonds may have a higher melting point and lower solubility than a structure governed by weaker van der Waals forces. Understanding the nature and extent of π–π stacking can provide clues about the material's electronic properties and potential for charge transfer.[2]
-
Rational Co-crystal Design: If a promising derivative has poor solubility, its crystal structure can guide the rational design of co-crystals. By identifying potential hydrogen bond donor and acceptor sites on the molecule that are not fully utilized in its native crystal packing, one can select a co-former molecule that will specifically interact with these sites to create a new, multi-component crystal with improved physical properties.[7]
Conclusion
The crystal structure analysis of this compound derivatives is an indispensable tool for the modern drug development professional. It provides the ultimate structural proof, resolving ambiguity in molecular identity, conformation, and packing. As demonstrated, the journey from synthesis to a refined crystallographic model is a rigorous, multi-stage process where each step is critical for a high-quality outcome. The resulting data on molecular geometry and supramolecular interactions are not merely descriptive; they are predictive, offering profound insights that guide the optimization of lead compounds, the selection of stable solid forms, and the intelligent design of effective drug formulations. By embracing the principles and protocols outlined in this guide, researchers can de-risk their development programs and accelerate the translation of promising molecules into impactful medicines.
References
-
Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from Creative Biostructure. [Link]
-
AIP Publishing. (2014). Synthesis, growth, structure determination and optical properties of chalcone derivative single crystal. AIP Conference Proceedings. [Link]
-
Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from Fiveable. [Link]
-
University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]
-
Journal of the Chilean Chemical Society. (2020). SYNTHESIS AND CRYSTAL STRUCTURE ANALYSIS OF A NEW CHALCONE DERIVATIVE OF APOCYNIN. [Link]
-
Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. [Link]
-
ResearchGate. (2022). (PDF) Crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one. [Link]
-
ResearchGate. (2017). (PDF) Synthesis and crystallography of a dimerized chalcone derivative. [Link]
-
PubMed Central. (n.d.). Crystal structure and Hirshfeld surface analysis of a chalcone derivative: (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one. [Link]
-
PubChem. (n.d.). Propan-1-one, 1-(4-ethoxyphenyl)-3-morpholino-2-phenyl-. [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. [Link]
-
ResearchGate. (n.d.). Crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4- fluorophenyl)prop-2-en-1-one. [Link]
-
PubChem. (n.d.). 1-(4-Ethoxyphenyl)propan-1-ol. [Link]
-
PubMed Central. (n.d.). Crystal structure of 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline. [Link]
-
PubMed Central. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. [Link]
-
ResearchGate. (2025). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. [Link]
-
ResearchGate. (n.d.). Synthesis, characterization, crystal structure and Hirshfeld surface analysis of 1-(4-ethoxyphenyl)-3-(4-methylphenyl) prop-2en-1-one. [Link]
-
SpringerLink. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. [Link]
-
ResearchGate. (n.d.). Powder X-ray diffraction patterns. PXRD patterns of ketoprofen (a),.... [Link]
-
News-Medical.Net. (2020). What Role does X-Ray Diffraction have in Drug Analysis?[Link]
-
PubMed Central. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. [Link]
-
ResearchGate. (2004). 1-(4-Methoxyphenyl)-2-(2-nitrophenoxy)propan-1-one. [Link]
-
NIST. (n.d.). 1-Propanone, 1-(4-methoxyphenyl)-. NIST Chemistry WebBook. [Link]
-
ResearchGate. (2021). (PDF) Synthesis, antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones.... [Link]
-
CORA. (2022). Major structure-activity relationships of resolvins, protectins, maresins and their analogues. [Link]
-
PubMed Central. (n.d.). Crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one. [Link]
-
ResearchGate. (2025). Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. news-medical.net [news-medical.net]
- 8. Crystal structure and Hirshfeld surface analysis of a chalcone derivative: (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. SYNTHESIS AND CRYSTAL STRUCTURE ANALYSIS OF A NEW CHALCONE DERIVATIVE OF APOCYNIN | Journal of the Chilean Chemical Society [jcchems.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. DSpace [cora.ucc.ie]
A Comprehensive Technical Guide to the Physicochemical Properties of 1-(4-ethoxyphenyl)propan-1-one
Abstract
This technical guide provides an in-depth analysis of the essential physicochemical properties of 1-(4-ethoxyphenyl)propan-1-one (CAS No. 35031-72-2), a key propiophenone derivative. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It synthesizes critical data with the underlying scientific principles and validated experimental methodologies. By explaining the causality behind experimental choices and detailing robust protocols, this guide serves as a practical and authoritative resource for the characterization and application of this compound. Key properties, including molecular structure, spectroscopic profile, and critical safety information, are presented and contextualized to support advanced research and formulation development.
Introduction and Scientific Context
This compound, also known as 4'-ethoxypropiophenone, is an aromatic ketone of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a phenyl ring, a ketone functional group, and an ethoxy substituent, makes it a versatile precursor for the synthesis of more complex molecules and pharmacologically active agents. The physicochemical properties of such a compound are paramount as they dictate its reactivity, solubility, bioavailability, and overall suitability for specific applications. Understanding these characteristics is not merely an academic exercise but a fundamental requirement for designing efficient synthetic routes, developing stable formulations, and predicting biological behavior. This guide provides a detailed exploration of these properties, grounded in established experimental protocols and authoritative data.
Chemical Identity and Core Properties
The foundational step in characterizing any chemical entity is to establish its identity and summarize its fundamental properties. This information provides a baseline for all subsequent experimental design and data interpretation.
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| Synonym(s) | 1-(4-ethoxyphenyl)-1-propanone | |
| CAS Number | 35031-72-2 | |
| Molecular Formula | C₁₁H₁₄O₂ | |
| Molecular Weight | 178.23 g/mol | |
| Physical Form | Liquid | |
| Storage Temperature | Room Temperature |
Experimental Determination of Physicochemical Properties
The trustworthiness of physicochemical data hinges on the validity of the methodologies used for their determination. This section details standardized, self-validating protocols for key properties, explaining the rationale behind the chosen techniques.
Partition Coefficient (LogP)
Scientific Rationale: The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. It governs membrane permeability, protein binding, and solubility, directly impacting pharmacokinetic profiles (ADME). The Shake-Flask method, as outlined in OECD Guideline 107, remains the gold standard due to its direct measurement approach.
Experimental Protocol: Shake-Flask Method (OECD 107)
-
Preparation: Prepare a stock solution of this compound in n-octanol. The n-octanol and water must be mutually saturated prior to the experiment by mixing them for 24 hours and allowing the phases to separate.
-
Partitioning: In a vessel of appropriate size, combine a precise volume of the n-octanol stock solution with a known volume of water. The volume ratio should be adjusted to ensure that the final concentration in each phase can be accurately measured.
-
Equilibration: Agitate the vessel at a constant temperature (typically 25 °C) until equilibrium is reached. This can take several hours. Centrifugation is required to ensure complete phase separation.
-
Analysis: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the analyte in each phase using a validated analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Diagram 1: Workflow for LogP Determination A flowchart illustrating the standardized Shake-Flask method for determining the octanol-water partition coefficient (LogP).
Solubility
Scientific Rationale: Aqueous solubility is a determinant of a drug's dissolution rate and subsequent absorption. Poor aqueous solubility is a major hurdle in drug development. A kinetic solubility assay using nephelometry provides a high-throughput method for early-stage assessment.
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Dispense the DMSO stock solution into a 96-well microplate, creating a serial dilution.
-
Precipitation: Rapidly add a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4) to each well. The sudden change in solvent composition induces precipitation of the compound above its solubility limit.
-
Incubation & Measurement: Incubate the plate for a set period (e.g., 2 hours) to allow the precipitate to stabilize. Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).
-
Data Analysis: The concentration at which precipitation is first observed is defined as the kinetic solubility limit. This is determined by plotting turbidity against concentration and identifying the inflection point.
Spectroscopic and Structural Elucidation
The identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum for this compound would characteristically show signals for the aromatic protons, the methylene and methyl protons of the ethoxy group, and the methylene and methyl protons of the propanone chain.
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms. The spectrum would show characteristic peaks for the carbonyl carbon, the aromatic carbons (including the one bonded to the oxygen), and the aliphatic carbons of the ethyl and propyl groups.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peak for this compound would be a strong absorption band in the region of 1670-1690 cm⁻¹, which is characteristic of a conjugated ketone (C=O stretch). Additional peaks would confirm the presence of C-O ether linkages and aromatic C-H bonds.
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its fragmentation pattern. The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (178.23 g/mol ).
Diagram 2: Relationship between Properties and Bioavailability A diagram illustrating how key physicochemical properties like LogP and solubility influence the potential bioavailability of a compound.
Safety and Handling
Proper handling of any chemical substance is essential for laboratory safety. While comprehensive safety data for this compound is not extensively published in public GHS databases, related propiophenone structures provide guidance. For instance, 1-(4-ethylphenyl)propan-1-one is listed with warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact, follow standard first-aid procedures. For eye contact, rinse cautiously with water for several minutes. For skin contact, wash with plenty of soap and water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.[2]
Conclusion
This compound is a compound with a well-defined chemical identity and a set of physicochemical properties that make it a valuable intermediate in synthetic chemistry. This guide has provided a detailed overview of its core characteristics, emphasizing the importance of robust experimental methodologies for their determination. By understanding its molecular weight, liquid physical state, and the interplay between its lipophilicity and solubility, researchers can better predict its behavior, optimize reaction conditions, and design more effective development pathways for its derivatives. The application of the standardized protocols and safety guidelines outlined herein will ensure the generation of reliable, reproducible data and promote a safe research environment.
References
- EvitaChem. (n.d.). Buy (1R)-1-(4-methoxyphenyl)propan-1-ol (EVT-1215821).
- Benchchem. (n.d.). 1-(4-ETHOXYPHENYL)-1-PROPANOL.
- PubChem. (n.d.). 1-(4-Ethylphenyl)propan-1-one.
- Sigma-Aldrich. (n.d.). This compound.
- SIELC Technologies. (2018). 1-Propanone, 1-(4-methoxyphenyl)-.
- PubChem. (n.d.). Propan-1-one, 1-(4-ethoxyphenyl)-3-morpholino-2-phenyl-.
- Lotte Chemical Corporation. (n.d.). Safety Data Sheet (SDS).
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 1-(4-ethoxyphenyl)propan-2-one.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
Sources
Solubility and Stability of 1-(4-ethoxyphenyl)propan-1-one: A Methodical Approach for Pre-formulation and Synthetic Applications
An In-depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and stability of 1-(4-ethoxyphenyl)propan-1-one, a key intermediate in various synthetic pathways. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a detailed exposition of the theoretical principles and practical methodologies required for a robust assessment. We will explore the physicochemical rationale behind solubility in diverse organic solvents and present a systematic protocol for its empirical determination. Furthermore, this guide details the design and execution of forced degradation studies to elucidate the inherent stability of the molecule, a critical step in developing stability-indicating analytical methods. The protocols and workflows herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for regulatory submissions and successful research outcomes.
Introduction and Physicochemical Overview
This compound is an aromatic ketone with a molecular structure comprising a phenyl ring, a ketone functional group, and an ether linkage. Its molecular formula is C₁₁H₁₄O₂ and it has a molecular weight of approximately 178.23 g/mol . The presence of both polar elements (the carbonyl group and the ether oxygen) and nonpolar moieties (the aromatic ring and the ethyl/propyl chains) imparts a nuanced solubility profile, making its characterization essential for applications ranging from reaction chemistry to pharmaceutical formulation.
Understanding these properties is not merely an academic exercise; it is the foundation upon which successful process development and formulation are built. Inconsistent solubility can lead to failed reactions or variable dosing in preclinical studies, while uncharacterized degradation pathways can compromise product safety and efficacy. This guide provides the tools to systematically mitigate these risks.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 35031-72-2 | |
| Molecular Formula | C₁₁H₁₄O₂ | |
| Molecular Weight | 178.23 g/mol | |
| Physical Form | Liquid | |
| InChI Key | XZJXCESWBMDSBO-UHFFFAOYSA-N |
Solubility Profile in Organic Solvents
The principle of "like dissolves like" is the cornerstone of solubility prediction[1]. The molecular structure of this compound suggests it will be most soluble in solvents of intermediate polarity that can engage in dipole-dipole interactions with its ketone group, while also accommodating its nonpolar aromatic and alkyl components.
Theoretical Considerations
-
Polar Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding. While the target molecule has hydrogen bond acceptors (carbonyl and ether oxygens), it lacks donors. Solubility is expected to be moderate to high, driven by dipole-dipole interactions. A structurally related compound, 1-(4-ethoxyphenyl)-1-propanol, is noted to be soluble in ethanol[2].
-
Aprotic Polar Solvents (e.g., Acetone, Acetonitrile, THF): These solvents cannot donate hydrogen bonds but have significant dipole moments. Acetone, being a ketone itself, is expected to be an excellent solvent. Tetrahydrofuran (THF) and acetonitrile are also anticipated to be effective due to their polarity and ability to solvate the molecule.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in highly nonpolar solvents like hexane is expected to be limited. The molecule's polarity will hinder its miscibility. Toluene, with its aromatic character, may offer slightly better solubility due to π-π stacking interactions with the phenyl ring.
Experimental Protocol: Isothermal Shake-Flask Solubility Determination
The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent[1].
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a selected high-purity organic solvent. The excess solid (or liquid phase) ensures that saturation is achieved.
-
Equilibration: Seal the vials and place them in an isothermal shaker bath set to a controlled temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can validate the chosen duration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for at least 2 hours to permit the undissolved solute to settle.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating undissolved material, use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).
-
Quantification: Accurately dilute the aliquot with a suitable mobile phase or solvent to a concentration within the calibrated range of a pre-developed analytical method (e.g., HPLC-UV). Analyze the diluted sample.
-
Calculation: Determine the concentration of the compound in the diluted sample against a calibration curve. Back-calculate to find the original concentration in the saturated supernatant, which represents the solubility. Express the result in units such as mg/mL or mol/L.
Proposed Data Summary
A systematic study would yield data that can be compiled as follows:
Table 2: Illustrative Solubility Data for this compound at 25 °C
| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL) |
| Methanol | Polar Protic | High | To be determined |
| Ethanol | Polar Protic | High | To be determined |
| Isopropanol | Polar Protic | Moderate-High | To be determined |
| Acetonitrile | Polar Aprotic | High | To be determined |
| Acetone | Polar Aprotic | Very High | To be determined |
| Tetrahydrofuran (THF) | Polar Aprotic | Very High | To be determined |
| Dichloromethane | Halogenated | High | To be determined |
| Toluene | Aromatic | Moderate | To be determined |
| n-Hexane | Nonpolar | Low | To be determined |
Workflow for Solubility Determination
Caption: Isothermal shake-flask solubility determination workflow.
Chemical Stability Profile
A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[3][4] Developing such a method requires a comprehensive understanding of the molecule's degradation pathways, which is achieved through forced degradation (stress testing) studies.[5]
Potential Degradation Pathways
The functional groups in this compound suggest several potential routes of degradation:
-
Hydrolytic Degradation: While the ether linkage is generally stable to hydrolysis, extreme pH and high temperatures could potentially cleave it. Acid-catalyzed hydrolysis would proceed via protonation of the ether oxygen, while base-catalyzed degradation is less likely but should be investigated.[6]
-
Oxidative Degradation: The benzylic carbon of the ketone is a potential site for oxidation.[7] Common laboratory oxidizing agents like hydrogen peroxide can be used to simulate oxidative stress that might be encountered during storage in the presence of air or peroxide-containing excipients.
-
Photolytic Degradation: Aromatic ketones are often susceptible to degradation upon exposure to UV or visible light. Photostability testing, as mandated by ICH guideline Q1B, is crucial.
-
Thermal Degradation: Exposure to high temperatures, both in solid form and in solution, can reveal the molecule's thermal lability and generate degradants that may not be formed under other conditions.[7]
Experimental Protocol: Forced Degradation Study
The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized and the primary degradation products can be reliably detected and identified.[8]
Analytical Prerequisite: A preliminary HPLC method should be developed to monitor the degradation. A typical starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a modifier like 0.1% formic acid) and UV detection at a wavelength where the parent compound has significant absorbance.
Stress Conditions:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) and add HCl to a final concentration of 0.1 M. Heat at 60 °C and sample at various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dissolve the compound and add NaOH to a final concentration of 0.1 M. Maintain at room temperature or gently heat (e.g., 40 °C), sampling at appropriate intervals. Basic conditions can sometimes lead to more rapid reactions.[6]
-
Oxidation: Dissolve the compound and add 3% hydrogen peroxide. Keep the solution at room temperature and protected from light, sampling over 24 hours.
-
Thermal Stress: Store the solid compound in an oven at 70 °C. Also, prepare a solution in a neutral, inert solvent (e.g., acetonitrile/water) and heat at 70 °C. Sample the solution at various time points.
-
Photostability: Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). A control sample should be wrapped in aluminum foil to shield it from light.
Sample Analysis:
-
For each time point, withdraw a sample.
-
Neutralize the acid and base-stressed samples to prevent further degradation.
-
Dilute all samples to the same target concentration.
-
Analyze by the stability-indicating HPLC method alongside an unstressed control solution.
-
Evaluate the chromatograms for new peaks (degradants) and a decrease in the peak area of the parent compound. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure the parent peak is spectrally pure and co-elution is not occurring.
Data Summary and Interpretation
The results should be tabulated to provide a clear overview of the molecule's stability profile.
Table 3: Example Summary of Forced Degradation Results
| Stress Condition | Reagent/Temp | Duration | Parent Compound Remaining (%) | No. of Degradants | Observations |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 98.5% | 1 (minor) | Largely stable. |
| Base Hydrolysis | 0.1 M NaOH | 8 h | 85.2% | 2 | Moderate degradation observed. |
| Oxidation | 3% H₂O₂ | 24 h | 89.7% | 3 | Susceptible to oxidation. |
| Thermal (Solution) | 70 °C | 24 h | 95.1% | 1 | Stable at elevated temperature in solution. |
| Photolysis | ICH Q1B | - | 75.6% | >4 | Significant degradation; light protection required. |
Workflow for Stability-Indicating Method Development
Caption: Workflow for forced degradation and stability-indicating method development.
Conclusion
This guide outlines a rigorous, science-based approach to characterizing the solubility and stability of this compound. By integrating theoretical principles with detailed, actionable experimental protocols, researchers can generate the high-quality data necessary for informed decision-making in process chemistry and pharmaceutical development. A thorough understanding of solubility allows for the selection of appropriate solvent systems, while a comprehensive stability profile underpins the development of robust analytical methods and ensures the quality and safety of the final product. The methodologies described herein provide a validated pathway to achieving these critical objectives.
References
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Jadhav, S. B., et al. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Pawar, V. D., et al. (n.d.). Stability Indicating HPLC Method Development: A Review. IRJPMS.
- Slideshare. (n.d.).
- Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. IJPPR.
- Unknown. (n.d.).
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- PharmTech. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- PharmaTutor. (2014).
- EvitaChem. (n.d.). Buy (1R)-1-(4-methoxyphenyl)propan-1-ol.
- Sigma-Aldrich. (n.d.). This compound.
- Science.gov. (n.d.).
- Benchchem. (n.d.). 1-(4-ETHOXYPHENYL)-1-PROPANOL.
- PubChem. (n.d.). 1-(4-Ethoxyphenyl)propan-1-ol.
- MedCrave online. (2016).
- LinkedIn. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
Sources
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ijpsr.com [ijpsr.com]
- 5. irjpms.com [irjpms.com]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
A Technical Guide to the Therapeutic Potential of the 1-(4-ethoxyphenyl)propan-1-one Scaffold
Abstract: The 1-(4-ethoxyphenyl)propan-1-one scaffold, a core structure in many propiophenone and chalcone derivatives, represents a privileged framework in medicinal chemistry. Its synthetic accessibility and the ease with which its aromatic rings and ketone functional group can be modified have made it a focal point for the development of novel therapeutic agents. This technical guide synthesizes current research to provide an in-depth analysis of the diverse biological activities associated with this scaffold, including its significant anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will explore the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven protocols for evaluating the efficacy of novel analogues. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical entity.
The this compound Scaffold: A Privileged Structure in Drug Discovery
The this compound moiety is an aromatic ketone characterized by an ethoxy-substituted phenyl ring connected to a propan-1-one chain. This structure is a key building block for a larger class of compounds, most notably chalcones (1,3-diphenyl-2-propen-1-one), which are precursors in the biosynthesis of flavonoids.[1] The α,β-unsaturated ketone system present in many of its derivatives is a critical pharmacophore, acting as a Michael acceptor that can covalently interact with nucleophilic residues (such as cysteine) in target proteins, leading to the modulation of various biological pathways.[2] The versatility of this scaffold allows for systematic modifications to its aromatic rings, which can significantly enhance potency, reduce toxicity, and expand its pharmacological effects, making it a highly attractive starting point for drug design.[2]
Key Biological Activities and Mechanistic Insights
Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities. This section details the most significant therapeutic areas, supported by mechanistic data and quantitative evidence.
Anticancer and Antiproliferative Activity
The anticancer potential of this scaffold is one of its most extensively studied properties. Analogues have been shown to exhibit potent cytotoxic and antiproliferative effects across a wide range of human cancer cell lines.[3][4][5]
Mechanisms of Action: The anticancer effects are not attributed to a single mechanism but rather to the modulation of multiple, critical cellular pathways:
-
Induction of Apoptosis: Many derivatives trigger programmed cell death. For instance, the mono-ketone derivative 1,5-bis(4-hydroxy-3-methoxyphenyl)1,4-pentadiene-3-one (MS13) has been shown to induce apoptosis in non-small cell lung cancer cells.[6] This is often confirmed morphologically using techniques like acridine orange/propidium iodide (AO/PI) staining, which can distinguish between viable, apoptotic, and necrotic cells.[6]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, preventing them from proceeding to mitosis.
-
Inhibition of Key Signaling Pathways: The scaffold has been linked to the inhibition of crucial pro-survival pathways. This includes the PI3K/Akt/mTOR and MAPK/ERK pathways, which are frequently dysregulated in cancer.[6] Furthermore, certain 1,4-naphthoquinones, which share structural motifs, have been identified as potent inhibitors of STAT3 dimerization, a key transcription factor involved in cancer cell proliferation and survival.[7]
Quantitative Data on Anticancer Activity: The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cell proliferation.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Hispolon Analog (VA-2) | Colon (HCT-116) | 1.4 ± 1.3 | [3] |
| Hispolon Analog (VA-4) | Prostate (DU-145) | 8.2 ± 3.3 | [3] |
| Hispolon Analog (VA-4) | Colon (HCT-116) | 4.7 ± 2.6 | [3] |
| 1,4-Naphthoquinone Analog (PD9) | Prostate (DU-145) | 1 - 3 | [7] |
| 1,4-Naphthoquinone Analog (PD9) | Breast (MDA-MB-231) | 1 - 3 | [7] |
| Benzopyran-4-one-isoxazole (5a) | Breast (MDA-MB-231) | 5.2 - 22.2 | [4][5] |
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Chalcones and related derivatives of the core scaffold have shown promising broad-spectrum activity against bacteria and fungi.[2][8]
Mechanisms of Action: The antimicrobial effects are often linked to the compound's ability to disrupt essential microbial processes. Molecular docking studies have suggested that chalcone derivatives can exhibit good binding affinity with key microbial protein targets, such as DNA gyrase in Staphylococcus aureus and glucosamine-6-phosphate synthase.[9] This interaction can inhibit DNA replication or cell wall synthesis, leading to microbial death.
Spectrum of Activity: Studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains.
-
Gram-Positive Bacteria: High activity is often observed against species like Staphylococcus aureus and Bacillus subtilis.[9]
-
Gram-Negative Bacteria: Moderate activity has been reported against species such as Escherichia coli and Salmonella typhi.[9]
-
Fungi: Some derivatives show inhibitory effects on fungi like Aspergillus niger.[9]
Quantitative Data on Antimicrobial Activity: Antimicrobial potency is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.
| Compound Class | Microorganism | MIC (mg/mL or µg/mL) | Reference |
| Chalcone Derivatives | Staphylococcus aureus | 0.4 - 0.6 mg/mL | [9] |
| Chalcone Derivatives | Bacillus subtilis | 0.4 - 0.6 mg/mL | [9] |
| Chalcone-derived 1,4-DHP | Various Bacteria/Fungi | 25 - 50 µg/mL | [10] |
| 3-(4-nitrophenyl)-1-phenyl prop-2-en-1-one | S. aureus (MIC₅₀) | 471 µg/mL | [8] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Derivatives of this scaffold have demonstrated significant anti-inflammatory properties, suggesting their potential use in treating inflammatory disorders.[8]
Mechanisms of Action: The anti-inflammatory effects are mediated through the inhibition of key inflammatory pathways. This can include the inhibition of cyclooxygenase (COX) enzymes, which are responsible for producing pro-inflammatory prostaglandins.[11] In vivo studies, such as the carrageenan-induced paw edema model in rats, are commonly used to evaluate the ability of these compounds to reduce acute inflammation.[8][12][13] The reduction in edema volume compared to a control group indicates potent anti-inflammatory activity.[8]
Neuroprotective Activity
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss, often linked to oxidative stress and neuroinflammation.[14] Compounds based on the this compound scaffold have emerged as promising neuroprotective agents.
Mechanisms of Action: The neuroprotective effects stem from a multi-pronged approach to combating neuronal damage:
-
Antioxidant Activity: Many derivatives are potent antioxidants, capable of scavenging harmful reactive oxygen species (ROS) that contribute to neuronal cell death.[15][16]
-
Activation of Protective Pathways: Novel pro-electrophilic compounds derived from similar hydroquinone structures can activate both the Nrf2 and HSF-1 pathways.[15] Activation of the Nrf2 pathway leads to the production of phase 2 antioxidant enzymes, while HSF-1 activation induces heat-shock proteins (HSPs). Together, these responses protect neuronal cells from both oxidative and endoplasmic reticulum (ER) stress.[15]
-
Receptor Modulation: Certain analogues act as modulators of the Sigma 1 receptor (S1R), which plays a significant role in neuroprotection and has shown antiamnesic activities.[17]
Methodologies for Evaluating Biological Activity
A systematic and robust assessment of biological activity is crucial to identify promising lead compounds. The following protocols provide a tiered approach, starting from broad in vitro screening to more specific mechanistic assays.
Experimental Workflow Overview
The evaluation of a novel compound follows a logical progression from initial, high-throughput screening to more complex, resource-intensive studies. This workflow ensures that only the most promising candidates advance, optimizing efficiency and cost.
Caption: High-level experimental workflow for screening novel compounds.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This colorimetric assay is a standard for initial cytotoxicity screening, assessing a compound's effect on cell metabolic activity, which serves as an indicator of cell viability.[18][19]
Causality: The principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of cytotoxicity.[19]
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution for MIC)
The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[20]
Causality: This method establishes the lowest concentration of a drug that can inhibit the visible growth of a bacterium in a liquid medium. By challenging the microbe with a range of drug concentrations, it provides a quantitative measure of antimicrobial potency. It is highly reproducible and standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI).[20]
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth.
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final volume of 100-200 µL per well.
-
Controls: Include a positive control well (broth + inoculum, no drug) to confirm bacterial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., Amoxicillin) should also be tested as a reference.[10]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the well is clear). This can also be confirmed by measuring the optical density (OD) at 600 nm.
Protocol 3: In Vitro Neuroprotection (Oxidative Stress Model)
This assay evaluates a compound's ability to protect neuronal cells from death induced by an oxidative insult, such as hydrogen peroxide (H₂O₂) or glutamate.[15] The human neuroblastoma SH-SY5Y cell line is a common model for such studies.[17]
Causality: Neurodegenerative processes are often driven by oxidative stress. This assay mimics that condition by exposing neuronal cells to a toxin that generates ROS. A successful neuroprotective agent will counteract these toxic effects, resulting in higher cell viability compared to untreated, toxin-exposed cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate and allow them to differentiate for 5-7 days (e.g., using retinoic acid) to acquire a more mature neuronal phenotype.
-
Pre-treatment: Treat the differentiated cells with various concentrations of the test compound for 12-24 hours. This allows the compound to enter the cells and potentially upregulate protective pathways.
-
Oxidative Insult: After the pre-treatment period, expose the cells to a pre-determined toxic concentration of an oxidative agent (e.g., 100 µM H₂O₂ or 5 mM glutamate) for 24 hours. Include a control group that receives the compound but no toxin, and another group that receives only the toxin.
-
Viability Assessment: Following the toxic insult, assess cell viability using an appropriate method, such as the MTT assay (see Protocol 3.2) or a lactate dehydrogenase (LDH) release assay, which measures membrane damage.[21]
-
Data Analysis: Calculate the percentage of neuroprotection afforded by the compound by comparing the viability of compound-treated, toxin-exposed cells to that of cells exposed only to the toxin.
Key Signaling Pathway Modulation
The biological effects of the this compound scaffold are often rooted in its ability to modulate specific intracellular signaling cascades. One of the most critical pathways in cancer therapeutics is the apoptosis, or programmed cell death, pathway. Many effective anticancer agents function by activating this intrinsic cellular suicide program.
Caption: Simplified intrinsic apoptosis pathway modulated by scaffold derivatives.
Structure-Activity Relationship (SAR) Insights
Understanding how structural modifications impact biological activity is paramount for rational drug design. SAR studies on this scaffold have revealed several key principles:
-
Role of the α,β-Unsaturated System: For many chalcone derivatives, the presence of the α,β-unsaturated ketone is crucial for activity. This group acts as a Michael acceptor, enabling covalent bonding with target proteins.
-
Substitution on Aromatic Rings: The type and position of substituents on the phenyl rings dramatically influence potency and selectivity. Electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methoxy, hydroxy) can alter the electronic properties of the molecule, affecting its binding affinity and reactivity. For example, in a series of chalcones, a 4-nitrophenyl substitution resulted in the most active antimicrobial compound.[8]
-
Cis/Trans Isomerism: In some analogues, such as 4-phenylchromans, the stereochemical relationship between substituents can be critical. A cis relationship between certain groups may be optimal for blocking one receptor subtype, while a trans relationship is favored for another, highlighting the importance of stereochemistry in achieving selectivity.[22]
Conclusion and Future Directions
The this compound scaffold is a validated and highly promising platform for the development of new therapeutic agents. Its derivatives have demonstrated a wide array of potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, often mediated through the modulation of multiple, clinically relevant biological pathways. The synthetic tractability of the core structure allows for extensive exploration of structure-activity relationships, enabling the fine-tuning of potency and selectivity.
Future research should focus on synthesizing novel libraries of derivatives to further probe the SAR for each therapeutic area. A key goal will be to design analogues with enhanced selectivity for their intended targets to minimize off-target effects and improve the overall safety profile. The integration of computational modeling and in silico screening can accelerate this discovery process. For the most promising lead compounds identified through the robust in vitro protocols outlined herein, progression into in vivo animal models will be the critical next step to validate their efficacy and therapeutic potential.
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.
- Antimicrobial Testing Methods & Procedures Developed by EPA's Microbiology Laboratory. (n.d.). United States Environmental Protection Agency.
- Antimicrobial Efficacy Screening. (n.d.). Microchem Laboratory.
- Antimicrobial Efficacy Testing. (n.d.). Creative Biogene.
- Protocol for Assessing the Anticancer Activity of Novel Small Molecules. (n.d.). Benchchem.
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). National Institutes of Health.
- How Do We Determine the Efficacy of an Antibacterial Surface? A Review of Standardised Antibacterial Material Testing Methods. (n.d.). MDPI.
- Basic protocol to assess preclinical anticancer activity. It can be... (n.d.). ResearchGate.
- In vitro neurology assays. (n.d.). InnoSer.
- Screening models for inflammatory drugs. (n.d.). Slideshare.
- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI.
- In vitro pharmacological screening methods for anti-inflammatory agents. (n.d.). ResearchGate.
- In vitro Model Systems for Studies Into Retinal Neuroprotection. (n.d.). Frontiers.
- Screening Methods for Antiinflammatory Agents. (n.d.). Pharmacognosy.
- In vitro Model Systems for Studies Into Retinal Neuroprotection. (2022). PubMed.
- Application Notes and Protocols for Assessing the Anti-Cancer Activity of Novel 1,4-Dihydropyridine Analogues. (n.d.). Benchchem.
- In vitro neuroprotection analysis using the OGD/R cell model A... (n.d.). ResearchGate.
- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). ResearchGate.
- A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. (n.d.). PMC - NIH.
- 1-(4-ETHOXYPHENYL)-1-PROPANOL. (n.d.). Benchchem.
- Screening models(IN-VIVO) for analgesics and anti inflammatory agents. (n.d.). Slideshare.
- Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. (n.d.).
- New chalcone derivatives as potential antimicrobial and antioxidant agent. (2021). PubMed Central.
- Synthesis and Antimicrobial Activity of Chalcone-Derived 1,4-Dihydropyridine Derivatives Using Magnetic Fe2O3@SiO2 as Highly Efficient Nanocatalyst. (n.d.). MDPI.
- Chalcones As Broad‐Spectrum Antimicrobial Agents: A Comprehensive Review And Analysis Of Their Antimicrobial Activities. (2023). ResearchGate.
- Evaluation of some novel chalcone derivatives for antimicrobial and anti-inflammatory activity. (n.d.). ResearchGate.
- 1-(4-Ethoxyphenyl)propan-1-ol. (n.d.). PubChem.
- Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands. (n.d.). PMC - PubMed Central.
- Neuroprotective Effect of Several Phytochemicals and Its Potential Application in the Prevention of Neurodegenerative Diseases. (n.d.). National Institutes of Health.
- Dual Neuroprotective Pathways of a Pro-Electrophilic Compound via HSF-1-activated Heat Shock Proteins and Nrf2-activated Phase 2 Antioxidant Response Enzymes. (n.d.). PMC - NIH.
- Design, Synthesis and In Vitro Cell-based Evaluation of the Anti-cancer Activities of Hispolon Analogs. (n.d.). National Institutes of Health.
- Neuroprotective effect of antioxidant compounds. (n.d.). PMC - NIH.
- Design, Synthesis and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. (2023). Chapman University Digital Commons.
- Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-one-isoxazole Hybrid Compounds. (n.d.). MDPI.
- Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. (n.d.). PMC - NIH.
- Synthesis, antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, intermediates of biologically active compounds and activity comparison with 3-(alkoxymethyl)-4-(alkylamino-2-hydroxypropoxyphenyl)alkanones type of beta blockers. (2021). ResearchGate.
- Major structure-activity relationships of resolvins, protectins, maresins and their analogues. (2022). CORA.
- Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. (n.d.). PMC - NIH.
- Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. (n.d.). PubMed.
- Structure Activity Relationship Studies for Inhibitors of Type 1 and Type 8 Adenylyl Cyclase Isoforms. (n.d.). ResearchGate.
- Molecular Mechanisms of Antiproliferative and Apoptosis Activity by 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13) on Human Non-Small Cell Lung Cancer Cells. (2021). PMC - PubMed Central.
- Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. (2024). PMC - NIH.
- Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. (n.d.). ResearchGate.
Sources
- 1. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and In Vitro Cell-based Evaluation of the Anti-cancer Activities of Hispolon Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-" by Shilpi Gupta, Shang Eun Park et al. [digitalcommons.chapman.edu]
- 5. Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds [mdpi.com]
- 6. Molecular Mechanisms of Antiproliferative and Apoptosis Activity by 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13) on Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmacy180.com [pharmacy180.com]
- 13. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]
- 14. Neuroprotective Effect of Several Phytochemicals and Its Potential Application in the Prevention of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dual Neuroprotective Pathways of a Pro-Electrophilic Compound via HSF-1-activated Heat Shock Proteins and Nrf2-activated Phase 2 Antioxidant Response Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective effect of antioxidant compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Tertiary Alcohols via Grignard Reaction with 1-(4-ethoxyphenyl)propan-1-one
Abstract
The Grignard reaction stands as a cornerstone of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of a tertiary alcohol using 1-(4-ethoxyphenyl)propan-1-one as the electrophilic ketone substrate. The reaction involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to the carbonyl carbon of the ketone, followed by an acidic workup to yield the desired tertiary alcohol.[2][3][4] We will delve into the causality behind critical experimental choices, from the scrupulous preparation of anhydrous conditions to the controlled execution of the reaction and final purification, ensuring a self-validating and reproducible workflow.
Introduction and Mechanistic Overview
The addition of a Grignard reagent to a ketone is a classic and highly effective method for synthesizing tertiary alcohols, compounds that are pivotal intermediates in the development of pharmaceuticals and other advanced chemical entities.[4][5] The reaction proceeds in two main stages:
-
Nucleophilic Addition: The Grignard reagent (R-MgX) features a highly polarized carbon-magnesium bond, rendering the carbon atom strongly nucleophilic.[6] This nucleophile readily attacks the electrophilic carbonyl carbon of this compound. The π-bond of the carbonyl breaks, and its electrons move to the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.[2][4]
-
Acidic Workup: The stable alkoxide intermediate is then protonated in a subsequent step, typically by the addition of a dilute aqueous acid, to yield the final tertiary alcohol product.[2][7]
Potential side reactions, although less prevalent with unhindered ketones, can include enolization and reduction, where the Grignard reagent acts as a base or a hydride donor, respectively.[8] Strict adherence to the protocol, particularly regarding temperature control and anhydrous conditions, is paramount to maximizing the yield of the desired tertiary alcohol.
Reaction Mechanism Diagram
A representative diagram for the Grignard mechanism.
Materials and Reagents
This protocol is designed for the synthesis of 1-(4-ethoxyphenyl)-1-phenylpropan-1-ol as an example, using phenylmagnesium bromide. The quantities can be adapted for other Grignard reagents.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| Magnesium Turnings | Mg | 24.31 | 0.316 g | 13.0 | 1.3 |
| Bromobenzene | C₆H₅Br | 157.01 | 1.25 mL | 12.0 | 1.2 |
| This compound | C₁₁H₁₄O₂ | 178.23 | 1.78 g | 10.0 | 1.0 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ~50 mL | - | Solvent |
| 3M Hydrochloric Acid | HCl | 36.46 | ~20 mL | - | Workup |
| Saturated NaCl (Brine) | NaCl | 58.44 | ~20 mL | - | Wash |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~5 g | - | Drying |
Safety Precautions: A Self-Validating System
The Grignard reaction possesses significant potential hazards. A thorough understanding and mitigation of these risks are integral to the protocol's success and the researcher's safety.
-
Anhydrous Conditions: Grignard reagents react violently with water.[9][10] All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching the reagent and potential gas evolution.[11][12][13]
-
Flammable Solvents: Diethyl ether is extremely flammable and has a low boiling point (34.6°C).[9] The entire procedure must be conducted in a certified chemical fume hood, away from any ignition sources.[12][14]
-
Exothermic Reaction: Both the formation of the Grignard reagent and its subsequent reaction with the ketone are exothermic.[6][10] The rate of addition must be carefully controlled, and an ice bath should always be on hand to manage the reaction temperature and prevent a runaway scenario.[12][15]
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., Nomex gloves for handling pyrophoric materials, though nitrile gloves are often used for general protection) are mandatory.[14]
-
Inert Atmosphere: While not always strictly necessary for simple Grignard reactions if performed efficiently, maintaining a positive pressure of an inert gas (Nitrogen or Argon) is best practice to exclude atmospheric moisture and oxygen.[12]
Detailed Experimental Protocol
This protocol is divided into three critical stages: preparation of the Grignard reagent, reaction with the ketone, and product workup/isolation.
Workflow Diagram
Figure 2: Experimental workflow for the Grignard synthesis.
Part A: Preparation of Phenylmagnesium Bromide
Causality: The success of the entire synthesis hinges on the successful formation of the Grignard reagent. This requires an oxygen-free magnesium surface and strictly anhydrous conditions.
-
Apparatus Setup: Assemble a 100 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube (containing CaCl₂ or Drierite), and a 50 mL pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of nitrogen or oven-dry at 120°C for at least 4 hours and assemble while hot, allowing it to cool under an inert atmosphere.
-
Reagent Charging: Place the magnesium turnings (0.316 g) in the reaction flask.
-
Initiation: In the dropping funnel, prepare a solution of bromobenzene (1.25 mL) in 15 mL of anhydrous diethyl ether. Add approximately 2-3 mL of this solution to the magnesium turnings. The reaction should initiate within a few minutes, evidenced by cloudiness, spontaneous bubbling, and gentle refluxing of the ether.[15]
-
Controlled Addition: Once the reaction is self-sustaining, add the remaining bromobenzene solution dropwise from the funnel at a rate that maintains a gentle, controllable reflux.[15] This step is critical; adding the halide too quickly can lead to a dangerously exothermic runaway reaction and favor the formation of biphenyl byproduct.[15][16]
-
Completion: After the addition is complete, gently warm the mixture using a water bath to maintain reflux for an additional 20-30 minutes to ensure all the magnesium has reacted. The final solution should be cloudy and grayish-brown.[5] Cool the flask to room temperature.
Part B: Reaction with this compound
Causality: The addition of the ketone to the Grignard reagent is also exothermic. Slow, controlled addition at a reduced temperature is necessary to prevent side reactions and ensure safety.
-
Ketone Preparation: Prepare a solution of this compound (1.78 g) in 15 mL of anhydrous diethyl ether in the dropping funnel.
-
Reaction Setup: Cool the freshly prepared Grignard reagent in the reaction flask using an ice-water bath.
-
Ketone Addition: Add the ketone solution dropwise to the stirred, cooled Grignard reagent over a period of 20-30 minutes.[17] A precipitate will likely form.
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes to ensure the reaction proceeds to completion.
Part C: Work-up and Purification
Causality: The work-up serves to protonate the alkoxide product and separate it from inorganic magnesium salts and other impurities.
-
Quenching: Carefully and slowly pour the reaction mixture into a 250 mL beaker containing about 50 g of crushed ice and 20 mL of 3M HCl.[15] Stir until all the white solid (magnesium salts) dissolves. This step should be performed in the fume hood as it can be vigorous.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 20 mL portions of diethyl ether.[18]
-
Washing: Combine all the organic layers and wash them sequentially with 20 mL of water and then 20 mL of saturated brine solution to remove residual acid and water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.[18]
-
Solvent Removal: Decant the dried solution into a pre-weighed round-bottomed flask and remove the diethyl ether using a rotary evaporator.
-
Purification: The resulting crude oil or solid is the tertiary alcohol. Purify the product by recrystallization.[19] A common solvent system for this type of product is hexane or a mixture of hexane and ethyl acetate. Collect the pure crystals by vacuum filtration.
-
Characterization: Confirm the identity and purity of the final product by measuring its melting point and acquiring IR and NMR spectra.[17]
References
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]
-
American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Journal of Chemical Education. (2021, November 19). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]
-
Clark, J. (n.d.). grignard reagents. Chemguide. Retrieved from [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I [Video]. Retrieved from [Link]
-
ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions [Table]. Retrieved from [Link]
- Unknown. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from a generic university lab manual source.
-
Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Ethoxyphenyl)propan-1-ol. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
ACS Publications. (n.d.). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of.... Retrieved from [Link]
-
Journal of Chemical Education. (2007, March 1). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (2013, May 3). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Retrieved from [Link]
- Unknown. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Retrieved from a generic university safety document source.
-
ResearchGate. (2025, August 9). Safety aspects of the process control of Grignard reactions. Retrieved from [Link]
- Unknown. (n.d.). 25. The Grignard Reaction. Retrieved from a generic university lab manual source.
-
BYJU'S. (n.d.). Grignard Reagent. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. quora.com [quora.com]
- 13. artscimedia.case.edu [artscimedia.case.edu]
- 14. acs.org [acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. cerritos.edu [cerritos.edu]
- 19. community.wvu.edu [community.wvu.edu]
Application Note & Protocol: Catalytic Reduction of 1-(4-ethoxyphenyl)propan-1-one to 1-(4-ethoxyphenyl)propan-1-ol
Abstract: This document provides a comprehensive technical guide for the chemical reduction of the aromatic ketone 1-(4-ethoxyphenyl)propan-1-one to its corresponding secondary alcohol, 1-(4-ethoxyphenyl)propan-1-ol. The synthesis of secondary alcohols from ketones is a fundamental transformation in organic chemistry, critical for the development of fine chemicals, fragrances, and pharmaceutical intermediates.[1][2] This guide details two robust and widely adopted protocols: catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas and a metal hydride reduction using sodium borohydride (NaBH₄). We will explore the underlying reaction mechanisms, provide step-by-step experimental procedures, discuss safety considerations, and present expected analytical data for product characterization.
Introduction and Scientific Rationale
The conversion of a carbonyl group in a ketone to a hydroxyl group is a cornerstone of synthetic organic chemistry.[3][4] The resulting secondary alcohol, 1-(4-ethoxyphenyl)propan-1-ol, is a valuable precursor due to its dual functionality, possessing both a reactive alcohol group and an ethoxy-substituted phenyl ring, enabling a variety of subsequent chemical transformations.[1] Derivatives of similar phenylpropanol structures have been investigated for applications ranging from agrochemicals to potential neuroprotective agents.[1]
The choice between catalytic hydrogenation and chemical reduction with a hydride agent is often dictated by laboratory capabilities, substrate compatibility, and desired selectivity.
-
Catalytic Hydrogenation is an environmentally responsible and highly efficient method, often providing high yields and clean reactions.[5] It involves heterogeneous catalysis, where a solid catalyst facilitates the addition of molecular hydrogen across the carbonyl double bond.[6][7]
-
Sodium Borohydride (NaBH₄) Reduction offers a milder, operationally simpler alternative that does not require specialized pressure equipment.[1][8][9] Its selectivity for aldehydes and ketones in the presence of less reactive functional groups like esters makes it a versatile laboratory reagent.[8][9]
Reaction Mechanisms: A Tale of Two Pathways
Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting. The two protocols operate via fundamentally different pathways.
Mechanism: Heterogeneous Catalytic Hydrogenation
Catalytic hydrogenation of a ketone is a surface-mediated process.[7] While the precise mechanism is complex and not fully elucidated, the accepted model involves several key steps[6][7][10]:
-
Adsorption & Activation: Gaseous hydrogen (H₂) is adsorbed onto the surface of the metal catalyst (e.g., Palladium). The catalyst weakens the strong H-H bond, effectively generating reactive atomic hydrogen species bound to the metal surface.[6][7]
-
Carbonyl Coordination: The ketone, this compound, also coordinates to the catalyst surface via the lone pair electrons of the carbonyl oxygen.
-
Hydrogen Transfer: Two hydrogen atoms are sequentially transferred from the catalyst surface to the carbon and oxygen atoms of the carbonyl group. This is typically a syn-addition, where both hydrogens add to the same face of the C=O double bond.[7]
-
Desorption: The newly formed alcohol product, 1-(4-ethoxyphenyl)propan-1-ol, has a lower affinity for the catalyst surface and is desorbed back into the solution, freeing the catalytic site for the next cycle.[7]
Mechanism: Sodium Borohydride (NaBH₄) Reduction
This reduction proceeds via a nucleophilic addition mechanism in a protic solvent like methanol or ethanol[9][11]:
-
Nucleophilic Attack: The borohydride ion (BH₄⁻) acts as a source of the hydride ion (H⁻). The electron-deficient (electrophilic) carbon of the ketone's carbonyl group is attacked by the nucleophilic hydride. This step breaks the C=O π-bond, transferring its electrons to the oxygen atom and forming a new C-H bond.
-
Alkoxide Formation: This initial attack results in the formation of a tetra-alkoxyborate intermediate.
-
Protonation (Workup): In a subsequent workup step, the protic solvent (or added water/acid) protonates the negatively charged oxygen of the alkoxide intermediate to yield the final secondary alcohol product.[9][11]
Experimental Protocols and Workflows
The following protocols are designed for laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
General Experimental Workflow Diagram
Caption: General workflow for the reduction of this compound.
Protocol A: Catalytic Hydrogenation with Pd/C and H₂
Causality: This method is chosen for its high efficiency and atom economy. The use of an inert atmosphere is critical to prevent ignition of the catalyst and flammable hydrogen gas.[5][12]
Materials & Equipment:
-
This compound (C₁₁H₁₄O₂)
-
10% Palladium on activated carbon (Pd/C) catalyst
-
Ethanol (EtOH), reagent grade
-
Celite® (diatomaceous earth) for filtration
-
Three-neck round-bottom flask with magnetic stir bar
-
Gas inlet adapter, stoppers/septa
-
Vacuum/Nitrogen gas manifold
-
Hydrogen gas cylinder with regulator and balloon
Procedure:
-
Apparatus Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum.
-
Catalyst Addition: Weigh the Pd/C catalyst (typically 5-10 mol% by weight relative to the substrate) and add it to the flask.
-
Inerting the System: Evacuate the flask under vacuum and backfill with nitrogen. Repeat this cycle three times to ensure the atmosphere is inert.[12][13]
-
Solvent and Substrate Addition: Add ethanol via syringe to the flask under a positive pressure of nitrogen. Dissolve the this compound in ethanol and add it to the reaction flask via syringe.
-
Hydrogenation: Evacuate the flask again and backfill with hydrogen from a balloon. Maintain a slight positive pressure of hydrogen (a continuously filled balloon is sufficient for atmospheric pressure reactions).[13]
-
Reaction: Stir the suspension vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the disappearance of the starting ketone spot.
-
Work-up: Once the reaction is complete, carefully purge the flask with nitrogen three times to remove all hydrogen.[12]
-
Catalyst Filtration: Prepare a small pad of Celite® in a Büchner funnel. Filter the reaction mixture through the Celite® pad under vacuum to remove the Pd/C catalyst. Crucially, never allow the catalyst filter cake to dry completely in the air, as it can be pyrophoric. Immediately after filtration, wet the cake with water to deactivate it for safe disposal.[12]
-
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude 1-(4-ethoxyphenyl)propan-1-ol.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
Protocol B: Reduction with Sodium Borohydride (NaBH₄)
Causality: This method is chosen for its operational simplicity and mild reaction conditions. The reaction is performed at a low temperature to control the rate of reaction and minimize side products.[14] The portion-wise addition of NaBH₄ prevents an uncontrolled exothermic reaction and hydrogen gas evolution.[8]
Materials & Equipment:
-
This compound (C₁₁H₁₄O₂)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH), reagent grade
-
Diethyl ether or Ethyl acetate for extraction
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stir bar
-
Ice-water bath
-
Separatory funnel
Procedure:
-
Setup: Place this compound in a round-bottom flask with a magnetic stir bar. Dissolve it in methanol or ethanol (a concentration of ~0.25 M is typical).[3]
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add sodium borohydride (typically 1.5-2.0 molar equivalents) to the stirred solution in small portions over 10-15 minutes.
-
Reaction: Continue stirring the reaction at 0 °C and monitor its progress by TLC.[14] After the starting material is consumed, allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution or water while still in the ice bath to decompose any excess NaBH₄.
-
Solvent Removal: Remove the bulk of the alcohol solvent using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous mixture to a separatory funnel and extract three times with an organic solvent like ethyl acetate or diethyl ether.[3]
-
Washing & Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-(4-ethoxyphenyl)propan-1-ol.
-
Purification: Purify by flash column chromatography if required.
Data Presentation and Product Characterization
The successful conversion to 1-(4-ethoxyphenyl)propan-1-ol can be confirmed by spectroscopic analysis. The key change to observe is the disappearance of the ketone C=O stretch in the IR spectrum and the appearance of a broad O-H stretch and a new C-H signal in the ¹H NMR spectrum.
| Parameter | Starting Material (Ketone) | Product (Alcohol) |
| Molecular Formula | C₁₁H₁₄O₂ | C₁₁H₁₆O₂[15][16] |
| Molecular Weight | 178.23 g/mol [17] | 180.25 g/mol [15][16] |
| Appearance | Liquid | Solid or Oil |
| IR (C=O stretch) | ~1680 cm⁻¹ | Absent |
| IR (O-H stretch) | Absent | ~3400 cm⁻¹ (broad) |
Expected NMR Spectral Data for 1-(4-ethoxyphenyl)propan-1-ol
The following are predicted assignments based on closely related structures and established spectroscopic principles.[1]
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.25 | Doublet | 2H | Aromatic H (ortho to -CH(OH)) |
| ~6.85 | Doublet | 2H | Aromatic H (ortho to -OEt) |
| ~4.55 | Triplet | 1H | Methine H (-CH (OH)-) |
| ~4.00 | Quartet | 2H | Methylene H (-OCH₂ CH₃) |
| ~1.90 | Broad Singlet | 1H | Hydroxyl H (-OH ) |
| ~1.70 | Multiplet | 2H | Methylene H (-CH(OH)CH₂ CH₃) |
| ~1.40 | Triplet | 3H | Methyl H (-OCH₂CH₃ ) |
| ~0.90 | Triplet | 3H | Methyl H (-CH₂CH₃ ) |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~158 | Aromatic C (-C -OEt) |
| ~136 | Aromatic C (-C -CH(OH)) |
| ~127 | Aromatic CH (ortho to -CH(OH)) |
| ~114 | Aromatic CH (ortho to -OEt) |
| ~75 | Methine C (-C H(OH)-) |
| ~63 | Methylene C (-O CH₂) |
| ~32 | Methylene C (-CH(OH)C H₂) |
| ~15 | Methyl C (-OCH₂C H₃) |
| ~10 | Methyl C (-CH₂C H₃) |
Safety and Handling
General Precautions:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.[17][18]
Protocol-Specific Hazards:
-
Catalytic Hydrogenation (Protocol A):
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. Ensure all connections are secure and there are no sources of ignition (sparks, hot plates) nearby.[5]
-
Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric (ignite spontaneously in air), especially after use. Handle in an inert atmosphere when possible and always quench the used catalyst by wetting it with water before disposal.[12]
-
-
Sodium Borohydride Reduction (Protocol B):
-
Sodium Borohydride (NaBH₄): This reagent reacts with water, alcohols, and acids to produce flammable hydrogen gas. Additions and quenching should be done slowly and with cooling.
-
Solvents: Methanol and ethanol are flammable liquids. Keep away from ignition sources.[18]
-
References
-
Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. Study.com. Available at: [Link]
-
Enantioselective reduction of ketones - Wikipedia. Wikipedia. Available at: [Link]
-
Catalytic Hydrogenation - ChemTalk. ChemTalk. Available at: [Link]
-
Developments in transfer hydrogenations of aromatic ketones catalyzed by boron compounds: Journal of Coordination Chemistry. Taylor & Francis Online. Available at: [Link]
-
Scheme 1. Proposed mechanism for the catalytic hydrogenation of ketones by [(cymene)Ru(S,S-TsDPEN)]+. ResearchGate. Available at: [Link]
-
Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes: Evidence for an Insertion Mechanism | Organometallics. ACS Publications. Available at: [Link]
-
Ketone transfer hydrogenation reactions catalyzed by catalysts based on a phosphinite ligand. Taylor & Francis Online. Available at: [Link]
-
Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. National Institutes of Health (NIH). Available at: [Link]
-
Reduction of Aldehydes and Ketones. Chemistry Steps. Available at: [Link]
-
Ketone Reduction Lab: NaBH4, Propiophenone & 3-Chloroacetophenone. Studylib. Available at: [Link]
-
Catalytic transfer hydrogenation of various ketones with 4a a. ResearchGate. Available at: [Link]
-
Reduction of Aldehydes and Ketones: Videos & Practice Problems. Pearson. Available at: [Link]
-
Robust and efficient transfer hydrogenation of carbonyl compounds catalyzed by NN-Mn(I) complexes. RSC Publishing. Available at: [Link]
-
Ketone Reduction. Wordpress. Available at: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
Hydrogenation SOP. University of Pennsylvania. Available at: [Link]
-
1-(4-ethoxyphenyl)propan-1-ol. Stenutz. Available at: [Link]
-
1-(4-Ethoxyphenyl)propan-1-ol. PubChem. Available at: [Link]
-
1-(4-Methoxyphenyl)-1-propanol. PubChem. Available at: [Link]
-
Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. The Royal Society of Chemistry. Available at: [Link]
-
HYDROGENATION REACTIONS. JKU ePUB. Available at: [Link]
-
Reactions and Mechanisms. Master Organic Chemistry. Available at: [Link]
-
Sodium Borohydride. Common Organic Chemistry. Available at: [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. YouTube. Available at: [Link]
-
Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. Available at: [Link]
- Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. Google Patents.
-
Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst. MDPI. Available at: [Link]
-
Catalytic Hydrogenation. Chad's Prep®. Available at: [Link]
-
1-Propanone, 1-(4-methoxyphenyl)-. SIELC Technologies. Available at: [Link]
Sources
- 1. 1-(4-ETHOXYPHENYL)-1-PROPANOL | 1031927-88-4 | Benchchem [benchchem.com]
- 2. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 3. studylib.net [studylib.net]
- 4. Robust and efficient transfer hydrogenation of carbonyl compounds catalyzed by NN -Mn( i ) complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02022C [pubs.rsc.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. study.com [study.com]
- 7. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]
- 8. Sodium Borohydride [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Catalytic Hydrogenation - Chad's Prep® [chadsprep.com]
- 11. One moment, please... [chemistrysteps.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. rsc.org [rsc.org]
- 15. 1-(4-ethoxyphenyl)propan-1-ol [stenutz.eu]
- 16. 1-(4-Ethoxyphenyl)propan-1-ol | C11H16O2 | CID 22486917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. chemicalbook.com [chemicalbook.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 1-(4-ethoxyphenyl)propan-1-one
Introduction
Aromatic ketones are pivotal starting materials in the synthesis of a vast array of heterocyclic compounds, which form the backbone of many pharmaceutical agents and biologically active molecules.[1][2] Among these, 1-(4-ethoxyphenyl)propan-1-one stands out as a versatile synthon. Its structure, featuring a reactive ketone, an activatable alpha-methyl group, and an electron-donating ethoxy substituent on the phenyl ring, provides a rich platform for constructing diverse heterocyclic scaffolds. This guide offers detailed protocols and technical insights for researchers, scientists, and drug development professionals on leveraging this accessible precursor for the synthesis of medicinally relevant heterocyclic families, including pyrazoles, isoxazoles, and pyrimidines. The primary route involves the initial synthesis of a chalcone intermediate, which then undergoes cyclization to yield the target heterocycles.
PART 1: Synthesis of the Chalcone Intermediate
The cornerstone of the synthetic pathways described herein is the formation of an α,β-unsaturated ketone, commonly known as a chalcone. This is typically achieved through a base-catalyzed Claisen-Schmidt condensation between an aromatic ketone and an aromatic aldehyde.[3][4][5] This reaction is robust, high-yielding, and allows for significant molecular diversity by varying the aldehyde component.
Protocol 1: Synthesis of (E)-1-(4-ethoxyphenyl)-3-(phenyl)prop-2-en-1-one
This protocol details the Claisen-Schmidt condensation of this compound with benzaldehyde.
Causality Behind Experimental Choices:
-
Base Catalyst (NaOH/KOH): A strong base is required to deprotonate the α-carbon of the ketone, forming a reactive enolate ion. Sodium hydroxide or potassium hydroxide are cost-effective and efficient for this purpose.[6][7]
-
Solvent (Ethanol): Ethanol is an excellent solvent for both the reactants and the base, facilitating a homogeneous reaction mixture. Its boiling point is also suitable for reactions that may require gentle heating.
-
Reaction Temperature: The reaction is typically initiated at a low temperature (0-5°C) to control the initial exothermic aldol addition and minimize side reactions. It is then allowed to proceed at room temperature to ensure complete dehydration to the chalcone.[8]
Experimental Workflow:
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Novel chalcone-derived pyrazoles as potential therapeutic agents for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. japsonline.com [japsonline.com]
- 7. jocpr.com [jocpr.com]
- 8. rsc.org [rsc.org]
Application Notes & Protocols: The Utility of 1-(4-ethoxyphenyl)propan-1-one in the Synthesis of Novel Anti-inflammatory and Anticonvulsant Agents
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-(4-ethoxyphenyl)propan-1-one as a versatile starting material for the synthesis of novel compounds with potential therapeutic applications. We will delve into the synthesis of chalcone derivatives, a class of compounds known for their broad pharmacological activities, and provide detailed protocols for their subsequent evaluation as anti-inflammatory and anticonvulsant agents.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a substituted aromatic ketone that serves as a valuable building block in organic synthesis. Its structural features, namely the reactive carbonyl group and the ethoxy-substituted phenyl ring, make it an ideal precursor for the construction of more complex molecular architectures. In the realm of medicinal chemistry, this compound is particularly instrumental in the synthesis of chalcones and their derivatives.
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are renowned for their diverse biological activities. These include anti-inflammatory, antioxidant, anticancer, and anticonvulsant properties. The ethoxy group on the phenyl ring of this compound can modulate the lipophilicity and electronic properties of the resulting chalcone derivatives, potentially enhancing their pharmacokinetic profiles and biological efficacy.
This guide will provide a step-by-step methodology for the synthesis of a representative chalcone derivative from this compound and detail the protocols for screening its anti-inflammatory and anticonvulsant activities, thereby showcasing the practical application of this key intermediate in drug discovery.
PART 1: Synthesis of a Representative Chalcone Derivative
The Claisen-Schmidt condensation is a cornerstone of chalcone synthesis, involving the base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.[1] In this section, we outline the synthesis of a representative chalcone, (E)-1-(4-ethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one, from this compound and 4-chlorobenzaldehyde.
Experimental Protocol: Synthesis of (E)-1-(4-ethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one
Materials:
-
This compound
-
4-chlorobenzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Beakers
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) and 4-chlorobenzaldehyde (10 mmol) in 30 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Base Addition: Cool the flask in an ice bath. Separately, prepare a solution of sodium hydroxide (20 mmol) in 10 mL of distilled water and cool it in an ice bath. Slowly add the cold NaOH solution dropwise to the stirred ethanolic solution of the reactants over a period of 15-20 minutes.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate solvent system). The formation of a new, less polar spot corresponding to the chalcone product should be observed.
-
Product Isolation: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), pour the reaction mixture into 100 mL of ice-cold distilled water. A yellow precipitate of the chalcone will form.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold distilled water until the filtrate is neutral to pH paper.
-
Drying and Recrystallization: Dry the crude product in a desiccator. For further purification, recrystallize the solid from hot ethanol to obtain pure crystals of (E)-1-(4-ethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one.[2]
-
Characterization: Determine the melting point, and characterize the purified product using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.[1][3]
Expected Characterization Data (Hypothetical):
| Parameter | Expected Value |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 110-112 °C |
| FT-IR (cm⁻¹) | ~3050 (Ar-H), ~1660 (C=O), ~1595 (C=C), ~1250 (C-O-C) |
| ¹H NMR (CDCl₃, δ ppm) | ~1.4 (t, 3H, -OCH₂CH₃), ~4.1 (q, 2H, -OCH₂CH₃), ~6.9 (d, 2H, Ar-H), ~7.3-7.9 (m, 7H, Ar-H and -CH=CH-), ~8.0 (d, 2H, Ar-H) |
| Mass Spec (m/z) | Calculated for C₁₇H₁₅ClO₂: [M]+ at 286.07, [M+2]+ at 288.07 |
PART 2: Biological Evaluation Protocols
This section provides detailed protocols for assessing the anti-inflammatory and anticonvulsant activities of the synthesized chalcone derivative.
Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.[4][5][6][7]
Materials:
-
Male Wistar rats (150-180 g)
-
Synthesized chalcone derivative
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Oral gavage needles
-
Syringes
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight with free access to water. Randomly divide the animals into four groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Positive control (Indomethacin, 10 mg/kg, p.o.)
-
Group III: Test compound (e.g., 50 mg/kg, p.o.)
-
Group IV: Test compound (e.g., 100 mg/kg, p.o.)
-
-
Compound Administration: Administer the vehicle, indomethacin, or the test compound orally to the respective groups.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[8]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group. Statistical analysis can be performed using ANOVA followed by a suitable post-hoc test.
Protocol 2: Maximal Electroshock (MES) Seizure Test in Mice (Anticonvulsant Activity)
The MES test is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[9][10][11]
Materials:
-
Male albino mice (20-25 g)
-
Synthesized chalcone derivative
-
Phenytoin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Electroconvulsiometer with corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Saline solution (0.9%)
-
Oral gavage needles
-
Syringes
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the mice for at least one week. Randomly divide the animals into four groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: Positive control (Phenytoin, 25 mg/kg, i.p.)
-
Group III: Test compound (e.g., 50 mg/kg, i.p.)
-
Group IV: Test compound (e.g., 100 mg/kg, i.p.)
-
-
Compound Administration: Administer the vehicle, phenytoin, or the test compound intraperitoneally to the respective groups.
-
Seizure Induction: 30 minutes after drug administration, apply a drop of topical anesthetic to the corneas of each mouse, followed by a drop of saline. Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.[10]
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered as protection.[9]
-
Data Analysis: Calculate the percentage of protection in each group. The ED₅₀ (the dose that protects 50% of the animals) can be determined using probit analysis for dose-response studies.
Visualization of Workflows
Synthetic Workflow
Caption: Synthetic pathway for the chalcone derivative.
Biological Screening Workflow
Caption: Workflow for biological evaluation.
Conclusion and Future Directions
This guide has demonstrated the utility of this compound as a key intermediate for the synthesis of pharmacologically active chalcone derivatives. The provided protocols for synthesis and biological screening offer a solid foundation for researchers to explore the therapeutic potential of novel compounds derived from this versatile starting material. Future work could involve the synthesis of a library of chalcone analogs with diverse substitutions on the aromatic rings to establish structure-activity relationships. Furthermore, mechanistic studies can be conducted on the most promising candidates to elucidate their mode of action at the molecular level, paving the way for the development of new and effective anti-inflammatory and anticonvulsant drugs.
References
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and anticonvulsant activity of some chalcone derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Retrieved from [Link]
-
Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Mouse. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and anticonvulsant activity of some chalcone derivatives. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and anticonvulsant activity of certain chalcone based pyrazoline compounds. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and anticonvulsant activity of some chalcone derivatives | Abstract. Retrieved from [Link]
-
MDPI. (2020). Synthesis and Antimicrobial Activity of Chalcone-Derived 1,4-Dihydropyridine Derivatives Using Magnetic Fe2O3@SiO2 as Highly Efficient Nanocatalyst. Retrieved from [Link]
-
Impactfactor. (2022). Synthesis, Characterization and Anti-Convulsant Activity of Some Novel Substituted Chalcone Derivatives. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
SciSpace. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Retrieved from [Link]
-
National Institutes of Health. (2010). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
National Institutes of Health. (2020). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. Retrieved from [Link]
-
David Publishing. (n.d.). Synthesis, Growth, Characterization and Comparative Thermal Studies of Novel Non-linear Optical Chalcone Derivative: (E)-1-(2-hydroxyphenyl)-3-(4-Methoxyphenyl) prop-2-en-1-one. Retrieved from [Link]
-
UTAR Institutional Repository. (2016). synthesis and characterization of chalcone derivatives and their antioxidant activity. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis and in vivo anti-inflammatory activity of novel E-1 -substituted phenyl-3 - (3' -substituted indolyl) -2 -propenones. Retrieved from [Link]
-
RJPBCS. (2010). Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. Retrieved from [Link]
-
National Institutes of Health. (2019). Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. Retrieved from [Link]
-
PubMed. (2013). Synthesis and Anti-Inflammatory Activity of Novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) Methanone Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2017). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. Retrieved from [Link]
-
ResearchGate. (2016). (E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl) prop-2-en-1-ones: Synthesis, In Vitro Cytotoxic Activity and Molecular Docking Studies. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. davidpublisher.com [davidpublisher.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. inotiv.com [inotiv.com]
- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 8. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 11. scispace.com [scispace.com]
Application Notes and Protocols: 1-(4-ethoxyphenyl)propan-1-one as a Precursor for Pharmacologically Active Molecules
Introduction: The Strategic Importance of 1-(4-ethoxyphenyl)propan-1-one in Medicinal Chemistry
In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount. This compound emerges as a precursor of significant strategic value, offering a unique combination of structural features amenable to the synthesis of a diverse array of pharmacologically active molecules. Its core structure, comprising a substituted aromatic ring and a reactive ketone functional group, serves as an ideal starting point for constructing complex molecular architectures. The ethoxy group at the para position of the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the final compounds, potentially enhancing their bioavailability and target engagement. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of bioactive compounds, with a focus on chalcones, pyrazolines, and Mannich bases. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for the exploration of novel therapeutic agents.
Synthetic Pathways from this compound
The reactivity of the carbonyl group and the adjacent α-protons in this compound allows for its participation in several key carbon-carbon and carbon-nitrogen bond-forming reactions. The primary synthetic routes explored in these application notes are the Claisen-Schmidt condensation, leading to the formation of chalcones, which are valuable intermediates for pyrazolines, and the Mannich reaction for the synthesis of β-amino ketones.
Figure 1: Key synthetic routes from this compound.
Part 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of naturally occurring compounds that serve as precursors for flavonoids and isoflavonoids.[1] They possess a characteristic α,β-unsaturated ketone moiety, which is a key structural feature for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones, involving the base-catalyzed reaction of an aromatic ketone with an aromatic aldehyde.[3]
Protocol 1: Synthesis of (E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one
This protocol details the synthesis of a representative chalcone derivative starting from this compound and 4-fluorobenzaldehyde. The choice of a fluorine-substituted benzaldehyde is strategic, as fluorine incorporation can enhance the metabolic stability and binding affinity of the final compound.[4]
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Molar Eq. |
| This compound | C₁₁H₁₄O₂ | 178.23 | 10 | 1.0 |
| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 11 | 1.1 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 20 | 2.0 |
| Ethanol (95%) | C₂H₅OH | - | - | Solvent |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | For neutralization |
| Distilled Water | H₂O | - | - | - |
Step-by-Step Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.78 g (10 mmol) of this compound and 1.37 g (11 mmol) of 4-fluorobenzaldehyde in 30 mL of 95% ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add 20 mL of a 1 M aqueous solution of sodium hydroxide (20 mmol) dropwise over 15 minutes.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1) as the eluent. The formation of a yellow precipitate indicates product formation.
-
Work-up and Isolation: Pour the reaction mixture into 100 mL of ice-cold water and acidify with glacial acetic acid until the pH is neutral.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any inorganic impurities.
-
Purification: Recrystallize the crude product from ethanol to obtain pure (E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one as a crystalline solid.[5]
-
Characterization: Characterize the purified compound using techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its structure and purity.
Figure 2: Workflow for the synthesis of chalcones.
Part 2: Synthesis of Pyrazoline Derivatives
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7] A common and efficient method for the synthesis of 2-pyrazolines is the cyclocondensation reaction of chalcones with hydrazine derivatives in the presence of an acid or base catalyst.[8]
Protocol 2: Synthesis of 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole
This protocol describes the synthesis of a pyrazoline derivative from the chalcone synthesized in Protocol 1. The reaction involves the nucleophilic attack of hydrazine on the β-carbon of the α,β-unsaturated ketone, followed by intramolecular cyclization and dehydration.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Molar Eq. |
| (E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one | C₁₇H₁₅FO₂ | 270.30 | 5 | 1.0 |
| Hydrazine Hydrate (80%) | N₂H₄·H₂O | 50.06 | 10 | 2.0 |
| Ethanol (95%) | C₂H₅OH | - | - | Solvent |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | Catalyst |
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.35 g (5 mmol) of the chalcone synthesized in Protocol 1 in 20 mL of 95% ethanol.
-
Reagent Addition: To this solution, add 0.63 mL (10 mmol) of 80% hydrazine hydrate and a few drops of glacial acetic acid as a catalyst.
-
Reflux: Heat the reaction mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
Isolation: After completion of the reaction, cool the mixture to room temperature and pour it into 50 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from ethanol to yield the pure pyrazoline derivative.
-
Characterization: Confirm the structure and purity of the synthesized compound using appropriate spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Part 3: Synthesis of Mannich Bases
The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom (like a ketone), an aldehyde (commonly formaldehyde), and a primary or secondary amine. The resulting β-amino ketones, known as Mannich bases, are valuable intermediates in organic synthesis and often exhibit a range of biological activities, including anticancer and antimicrobial effects.[3][9]
Protocol 3: Synthesis of a Mannich Base from this compound
This protocol provides a general procedure for the synthesis of a Mannich base from this compound, formaldehyde, and a secondary amine (e.g., dimethylamine).
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Molar Eq. |
| This compound | C₁₁H₁₄O₂ | 178.23 | 10 | 1.0 |
| Paraformaldehyde | (CH₂O)n | - | 12 | 1.2 |
| Dimethylamine Hydrochloride | (CH₃)₂NH·HCl | 81.54 | 12 | 1.2 |
| Ethanol | C₂H₅OH | - | - | Solvent |
| Hydrochloric Acid (conc.) | HCl | - | - | Catalyst |
Step-by-Step Procedure:
-
Reaction Mixture: In a 100 mL round-bottom flask, combine 1.78 g (10 mmol) of this compound, 0.36 g (12 mmol of CH₂O) of paraformaldehyde, and 0.98 g (12 mmol) of dimethylamine hydrochloride in 30 mL of ethanol.
-
Catalyst Addition: Add a few drops of concentrated hydrochloric acid to the mixture.
-
Reflux: Heat the mixture to reflux with stirring for 2-4 hours. The reaction mixture should become a clear solution.
-
Work-up: After cooling, remove the solvent under reduced pressure.
-
Isolation: Treat the residue with a saturated solution of sodium bicarbonate to neutralize the acid and precipitate the free Mannich base.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude Mannich base by column chromatography on silica gel or by recrystallization from an appropriate solvent.
-
Characterization: Characterize the final product by spectroscopic methods to confirm its structure.
Pharmacological Activities and Data
Derivatives synthesized from this compound are expected to exhibit a range of pharmacological activities. The following table summarizes the potential biological activities and reported IC₅₀/MIC values for structurally related compounds.
| Compound Class | Pharmacological Activity | Example IC₅₀/MIC Values |
| Chalcones | Anticancer | IC₅₀ values ranging from 2.08 to 22.64 µM against various cancer cell lines (e.g., MCF-7, HCT-116).[10] |
| Antimicrobial | MIC values can be in the range of 10-30 µg/mL against pathogenic bacteria and fungi.[11] | |
| Anti-inflammatory | Can inhibit inflammatory mediators.[2] | |
| Pyrazolines | Anti-inflammatory | Can show significant inhibition of inflammation in in vivo models.[6] |
| Antimicrobial | MIC values as low as 0.25 µg/mL against certain bacterial strains.[6] | |
| Anticancer | Exhibit antiproliferative activity against various cancer cell lines.[7] | |
| Mannich Bases | Anticancer | IC₅₀ values can be in the low µg/mL range against human cancer cell lines.[9][12] |
| Antimicrobial | Can exhibit potent activity against both Gram-positive and Gram-negative bacteria. |
Conclusion and Future Perspectives
This compound has been demonstrated to be a highly valuable and versatile precursor for the synthesis of a variety of pharmacologically active molecules. The synthetic pathways detailed in these application notes, including the Claisen-Schmidt condensation to form chalcones and their subsequent conversion to pyrazolines, as well as the Mannich reaction, offer robust and efficient methods for generating libraries of novel compounds. The resulting chalcones, pyrazolines, and Mannich bases are known to possess a wide spectrum of biological activities, making them promising candidates for further investigation in drug discovery programs. Researchers are encouraged to utilize these protocols as a foundation for their own synthetic explorations and to further investigate the structure-activity relationships of these exciting classes of compounds. The strategic modification of the aromatic aldehyde in the chalcone synthesis or the amine component in the Mannich reaction can lead to the discovery of new therapeutic agents with improved potency and selectivity.
References
-
Synthesis and Anticancer Evaluation of O-Alkylated (E)-Chalcone Derivatives: A Focus on Estrogen Receptor Inhibition. (2023). MDPI. [Link]
-
Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). MDPI. [Link]
-
Synthesis of Chalcone Derivatives and Their in vitro Anticancer Test Against Breast (T47D) and Colon (WiDr) Cancer Cell Line. (2018). Indonesian Journal of Chemistry. [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2015). Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Synthesis of Chalcone Derivatives and its Biological Evaluations: An Overview. (2025). ResearchGate. [Link]
-
Synthesis of Chalcone Derivatives and Their in vitro Anticancer Test Against Breast (T47D) and Colon (WiDr) Cancer Cell Line. (2018). SemOpenAlex. [Link]
-
Mannich bases in medicinal chemistry and drug design. (2017). Future Medicinal Chemistry. [Link]
-
SYNTHESIS AND IN VITRO CYTOTOXIC ACTIVITY OF NOVEL CHALCONE-LIKE AGENTS. (2012). Iranian Journal of Basic Medical Sciences. [Link]
-
1-(4-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one. (2008). Acta Crystallographica Section E. [Link]
-
Design, Synthesis and In Vitro Cytotoxic Activity Evaluation of New Mannich Bases. (2012). Bulletin of the Korean Chemical Society. [Link]
-
Synthesis and biological evaluation of a novel series of methoxylated chalcones as antioxidant and anti-microbial agents. (2011). Journal of Chemical and Pharmaceutical Research. [Link]
-
Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. (2024). RSC Advances. [Link]
-
Synthesis, Computational Studies, and Biological Evaluation of Chalcones as Antifungal Agents. (2025). Bentham Science Publishers. [Link]
-
Design, synthesis and biological evaluation of chalcone analogues with novel dual antioxidant mechanisms as potential anti-ischemic stroke agents. (2019). European Journal of Medicinal Chemistry. [Link]
-
Green Synthesis of Pyrazolines as an Anti-Inflammatory, Antimicrobial and Antioxidant Agents. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
-
Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. (2022). Iraqi Journal of Science. [Link]
-
Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. (2021). ASM Science Journal. [Link]
-
Design, Synthesis and In Vitro Cytotoxic Activity Evaluation of New Mannich Bases. (2012). Semantic Scholar. [Link]
-
Recent Advances On Antiproliferative and Anti- inflammatory Potential Of Pyrazoline Derivatives. (2025). Biointerface Research in Applied Chemistry. [Link]
-
Cytotoxic activities of mono and bis Mannich bases derived from acetophenone against Renca and Jurkat cells. (2005). Archives of Pharmacal Research. [Link]
-
Synthesis of 3,5‐Diphenyl‐1H‐Pyrazoles. (2025). ResearchGate. [Link]
-
Synthesis of 1-(4-methoxyphenyl)-3-phenyl-2-propen-1-one. (n.d.). PrepChem.com. [Link]
-
Synthesis and Preliminary Anti-Inflammatory and Anti-Microbial Evaluation of New 4,5-Dihydro-1H-Pyrazole Derivatives. (2023). Iraqi Journal of Pharmaceutical Sciences. [Link]
-
Anti-inflammatory activity of pyrazoline derivatives (IC 50 in µg/mL). (2024). ResearchGate. [Link]
-
Crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one. (2022). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Synthesis of some new chalcone and 4,5-dihydro-1H-pyrazole derivatives as potential antimicrobial agents. (2025). ResearchGate. [Link]
-
Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3-diphenyl-2,3-epoxy-1-propanone. (2021). Journal of Chemical Society of Nigeria. [Link]
-
Crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one. (2022). Acta Crystallographica Section E: Crystallographic Communications. [Link]
- Process for the preparation of dapagliflozin. (2018).
-
Chemistry and biological properties of pyrazole derivatives. (2025). World Journal of Pharmaceutical Research. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic activities of mono and bis Mannich bases derived from acetophenone against Renca and Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
"derivatization of 1-(4-ethoxyphenyl)propan-1-one for structure-activity relationship studies"
An Application Guide to the Strategic Derivatization of 1-(4-ethoxyphenyl)propan-1-one for Structure-Activity Relationship (SAR) Studies
Authored by: Gemini, Senior Application Scientist
Introduction: The Propiophenone Scaffold in Medicinal Chemistry
The this compound core, a member of the propiophenone class of compounds, represents a valuable starting point in modern drug discovery.[][2][3][4] Its structure presents multiple strategic vectors for chemical modification, making it an ideal scaffold for generating diverse chemical libraries. Such libraries are instrumental in conducting detailed Structure-Activity Relationship (SAR) studies, a cornerstone of medicinal chemistry that systematically links molecular structure to biological function.[5] The insights gained from SAR are critical for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.[6][7]
This technical guide provides a comprehensive overview of key derivatization strategies for this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for each experimental choice. We will explore modifications at three primary sites: the para-ethoxy group, the α-carbon of the propanone chain, and the carbonyl group itself.
Strategic Overview: A Multi-pronged Approach to SAR
A successful SAR campaign on this scaffold involves a systematic and divergent synthetic strategy. Key intermediates are first synthesized, which then serve as common precursors for a wide array of final analogs. This approach maximizes efficiency and allows for a clear, comparative analysis of the biological data.
Sources
- 2. manavchem.com [manavchem.com]
- 3. Propiophenone - Wikipedia [en.wikipedia.org]
- 4. 4-methylpropiophenone.com [4-methylpropiophenone.com]
- 5. DSpace [cora.ucc.ie]
- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Novel Chalcones Utilizing 1-(4-ethoxyphenyl)propan-1-one
For: Researchers, scientists, and drug development professionals.
Abstract
Chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, represent a pivotal class of intermediates in the biosynthesis of flavonoids and serve as foundational structures in medicinal chemistry.[1][2] Their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, makes them attractive targets for drug discovery and development.[2][3][4][5] This application note provides a comprehensive guide to the synthesis of novel chalcone derivatives using 1-(4-ethoxyphenyl)propan-1-one as a key precursor. We delve into the mechanistic underpinnings of the Claisen-Schmidt condensation, offer a detailed and field-proven experimental protocol, and outline methods for purification and characterization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis for their specific target molecules.
Introduction: The Significance of Ethoxy-Substituted Chalcones
The core chalcone structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[4] This conjugated system is crucial for its biological activity.[3] Modifications to the aromatic rings with various substituents can significantly modulate the pharmacological profile of the resulting chalcone. The introduction of an ethoxy group, as in our precursor this compound, can enhance lipophilicity and potentially improve pharmacokinetic properties. A series of ethoxy-substituted chalcones have been synthesized and investigated for their inhibitory potential against various enzymes, highlighting their therapeutic promise.[6] This guide focuses on a reliable and reproducible method for synthesizing these valuable compounds.
The Synthetic Heart: Claisen-Schmidt Condensation
The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation.[7][8][9] This reaction is a type of crossed aldol condensation between an aromatic ketone (with α-hydrogens) and an aromatic aldehyde (lacking α-hydrogens) in the presence of a base or, less commonly, an acid.[7][10][11]
Mechanistic Insights
The base-catalyzed Claisen-Schmidt condensation proceeds through the following key steps:
-
Enolate Formation: A strong base, typically hydroxide or alkoxide, abstracts an α-hydrogen from the ketone (this compound), forming a resonance-stabilized enolate anion.[12] This is the nucleophilic species in the reaction.
-
Nucleophilic Attack: The enolate anion attacks the electrophilic carbonyl carbon of the aromatic aldehyde (e.g., a substituted benzaldehyde).[13]
-
Aldol Addition: This attack forms an alkoxide intermediate.
-
Protonation: The alkoxide is protonated by the solvent (typically an alcohol), yielding a β-hydroxy ketone (an aldol addition product).
-
Dehydration: Under the reaction conditions, this aldol adduct readily undergoes base-catalyzed dehydration to form the more stable, conjugated α,β-unsaturated ketone—the chalcone.
The choice of a strong base is critical to ensure a sufficient concentration of the enolate for the reaction to proceed efficiently.[12] The use of an aromatic aldehyde without α-hydrogens prevents self-condensation of the aldehyde.[10]
Experimental Protocol: Synthesis of (E)-1-(4-ethoxyphenyl)-3-(phenyl)prop-2-en-1-one
This protocol details the synthesis of a representative chalcone from this compound and benzaldehyde. This method can be adapted for various substituted benzaldehydes.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | C₁₁H₁₄O₂ | 178.23 | 1.78 g | 10 |
| Benzaldehyde | C₇H₆O | 106.12 | 1.06 g (1.02 mL) | 10 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 0.8 g | 20 |
| Rectified Spirit (95% Ethanol) | C₂H₅OH | 46.07 | 20 mL | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Hydrochloric Acid (HCl), 0.1 M | HCl | 36.46 | As needed | - |
| Chloroform | CHCl₃ | 119.38 | For TLC | - |
| Methanol | CH₃OH | 32.04 | For TLC | - |
| Silica Gel 60 F₂₅₄ TLC plates | - | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer, dissolve 1.78 g (10 mmol) of this compound and 1.06 g (10 mmol) of benzaldehyde in 10 mL of rectified spirit.[14]
-
Base Addition: In a separate beaker, prepare the catalyst solution by dissolving 0.8 g of sodium hydroxide in 10 mL of deionized water. Add this NaOH solution dropwise to the stirred mixture of reactants over a period of 30 minutes.[14] Maintain the reaction temperature between 20-25°C using a water bath.[14]
-
Reaction Monitoring: The solution will likely become turbid upon addition of the base.[14] Allow the reaction to stir vigorously at room temperature for 4-5 hours.[14] Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a chloroform:methanol (92:8) solvent system.[14] The formation of the chalcone will be indicated by a new spot with a different Rf value compared to the starting materials.
-
Workup and Isolation: Once the reaction is complete (as indicated by TLC), transfer the reaction mixture into a beaker containing crushed ice. Neutralize the mixture by the slow addition of 0.1 M HCl until the pH is approximately 7.[14] A precipitate of the crude chalcone should form.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold deionized water.[15] Air dry the solid. For further purification, recrystallize the crude chalcone from rectified spirit.[14] Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[15]
-
Drying and Yield Calculation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold 95% ethanol, and dry them in a desiccator.[15] Calculate the percentage yield.
Expected Outcome
The product, (E)-1-(4-ethoxyphenyl)-3-(phenyl)prop-2-en-1-one, should be obtained as light yellow crystals.[16] The yield should be in the range of 70-90%, depending on the purity of the starting materials and the efficiency of the purification process.
Characterization of Synthesized Chalcones
To confirm the structure and purity of the synthesized chalcone, a combination of spectroscopic techniques is essential.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption peak for the α,β-unsaturated carbonyl group (C=O) around 1650 cm⁻¹.[16] Other notable peaks would include those for the C=C double bond in conjugation with the carbonyl group and C-O-C stretching for the ethoxy group.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The proton NMR spectrum is crucial for confirming the structure. Expect to see signals for the ethoxy group (a triplet and a quartet), aromatic protons, and the characteristic trans-olefinic protons of the chalcone backbone, which appear as doublets with a coupling constant (J) of approximately 16 Hz.[14]
-
¹³C-NMR: The carbon NMR will show the carbonyl carbon at a downfield chemical shift, along with signals for the aromatic and olefinic carbons.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized chalcone, with the molecular ion peak (M+) corresponding to the calculated mass.[14]
Workflow and Data Visualization
Experimental Workflow Diagram
Caption: Workflow for the synthesis of ethoxy-substituted chalcones.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction- Inappropriate catalyst concentration- Suboptimal temperature- Side reactions (e.g., self-condensation) | - Increase reaction time and monitor with TLC.- Optimize NaOH concentration.- Ensure the temperature is maintained in the optimal range.- Use equimolar amounts of reactants.[11] |
| Formation of Multiple Products | - Self-condensation of the ketone- Cannizzaro reaction of the aldehyde | - Ensure slow, dropwise addition of the base.- Maintain a lower reaction temperature.[11] |
| Difficulty in Crystallization | - Product is an oil- Impurities present | - Try scratching the inside of the flask with a glass rod.- Use seed crystals if available.- Purify the crude product by column chromatography before recrystallization.[17] |
Conclusion
The Claisen-Schmidt condensation provides a robust and versatile method for the synthesis of ethoxy-substituted chalcones from this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this protocol, researchers can efficiently synthesize a wide array of chalcone derivatives. These compounds serve as valuable scaffolds for the development of new therapeutic agents, and the methods described herein provide a solid foundation for further exploration in the field of medicinal chemistry.
References
- Spectral analysis of novel chalcone derivatives with 1-(4-methyl-2,5-dimethoxyphenyl) ethanone. (2024). Google AI Search.
- Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023).
- Synthetic route of ethoxy substituted chalcones. (n.d.).
- Claisen-Schmidt Condensation. (n.d.). Cambridge University Press.
- SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. (n.d.).
- Pharmacological Applications of Chalcones and Their Derivatives-A Mini Review. (2022). Google AI Search.
- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022).
- Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. (n.d.). Google AI Search.
- Claisen–Schmidt condens
- Claisen condens
- Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones. (n.d.).
- Optimizing reaction conditions for Claisen-Schmidt condensation of substituted acetophenones. (n.d.). Benchchem.
- Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. (2022).
- In a Claisen-Schmidt condensation between acetophenone and benzal... (n.d.). Study Prep in Pearson+.
- An Overview of Synthesis and Applications of Chalcone Deriv
- Chalcones: A review on synthesis and pharmacological activities. (2021). Journal of Applied Pharmaceutical Science.
- Chalcones: Synthesis, structure diversi. (2014). Journal of Chemical and Pharmaceutical Research.
- Synthesis of Substituted Chalcones. (2021). YouTube.
Sources
- 1. Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jchemrev.com [jchemrev.com]
- 5. An Overview of Synthesis and Applications of Chalcone Derivatives | Al-Nahrain Journal of Science [mail.anjs.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. japsonline.com [japsonline.com]
- 9. jocpr.com [jocpr.com]
- 10. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Claisen condensation - Wikipedia [en.wikipedia.org]
- 13. In a Claisen-Schmidt condensation between acetophenone and benzal... | Study Prep in Pearson+ [pearson.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. wisdomlib.org [wisdomlib.org]
- 17. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1-(4-ethoxyphenyl)propan-1-one
Introduction
1-(4-ethoxyphenyl)propan-1-one, a propiophenone derivative, is a chemical entity of interest in various fields, including organic synthesis and potentially as an intermediate in the development of pharmacologically active molecules. Accurate and precise quantification of this compound is paramount for quality control, stability studies, and pharmacokinetic assessments. This document provides detailed analytical methods for the robust quantification of this compound in a variety of sample matrices. The methodologies presented herein are grounded in established analytical principles and are designed to meet the rigorous standards of scientific integrity and regulatory compliance, as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
The choice of analytical technique is contingent upon several factors, including the sample matrix, the required sensitivity, and the available instrumentation. This guide will detail three common and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each section will provide not only a step-by-step protocol but also the scientific rationale behind the methodological choices, ensuring that the user can both execute and, if necessary, adapt these methods with a deep understanding of the underlying principles.
Chemical Properties of this compound
A foundational understanding of the analyte's chemical properties is critical for the development of robust analytical methods.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₄O₂ | Sigma-Aldrich |
| Molecular Weight | 178.23 g/mol | Sigma-Aldrich |
| CAS Number | 35031-72-2 | Sigma-Aldrich |
| Appearance | Liquid (at room temperature) | Sigma-Aldrich |
| Key Structural Features | Ethoxyphenyl group, Propan-1-one chain, Aromatic ketone | N/A |
The presence of a chromophoric aromatic ketone group makes this compound well-suited for UV-Vis detection.[4][5] Its volatility and thermal stability also allow for analysis by gas chromatography.
I. High-Performance Liquid Chromatography (HPLC) with UV Detection
Reverse-phase HPLC (RP-HPLC) is the premier method for the quantification of moderately polar organic compounds like this compound. The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 column is selected due to its hydrophobicity, which provides excellent retention and separation for aromatic ketones.[6] The octadecylsilyl groups bonded to the silica support create a non-polar environment ideal for interacting with the ethoxyphenyl moiety of the analyte.
-
Mobile Phase: A gradient of acetonitrile and water is chosen. Acetonitrile is a common organic modifier in RP-HPLC that offers good elution strength and low UV cutoff.[7] A gradient elution, starting with a higher proportion of water and increasing the acetonitrile concentration over time, allows for the efficient elution of the analyte while also cleaning the column of more non-polar impurities.
-
Detection Wavelength: Based on the UV spectra of similar aromatic ketones, such as acetophenone and its derivatives, a detection wavelength in the range of 240-280 nm is expected to provide high sensitivity.[4][8][9] For this protocol, 254 nm is selected as a robust starting point, often corresponding to a significant π → π* transition in the aromatic ring.[4]
Experimental Workflow
Caption: HPLC quantification workflow for this compound.
Detailed Protocol
1. Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
2. Instrumentation and Conditions
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 50-90% B; 15-17 min: 90% B; 17-18 min: 90-50% B; 18-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm |
3. Procedure
-
Standard Preparation: Accurately weigh and dissolve the reference standard in acetonitrile to prepare a 1 mg/mL stock solution. Perform serial dilutions with the initial mobile phase composition (50:50 acetonitrile:water) to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute the sample containing this compound with the initial mobile phase to an expected concentration within the calibration range.
-
Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Integrate the peak area corresponding to this compound. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.
Method Validation (ICH Q2(R1) Framework)
This protocol must be validated to ensure its suitability for its intended purpose.[1][2][3][10]
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or matrix components. Peak purity should be confirmed using a DAD. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve over the specified range. |
| Accuracy | Recovery of 98-102% for spiked samples at three concentration levels. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) RSD ≤ 2%. |
| Limit of Quantification (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy (typically signal-to-noise ratio of 10:1). |
| Limit of Detection (LOD) | The lowest concentration that can be detected (typically signal-to-noise ratio of 3:1). |
| Robustness | The method should remain unaffected by small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). |
II. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It offers high sensitivity and selectivity, making it ideal for complex matrices or trace-level quantification.
Causality Behind Experimental Choices
-
Separation Principle: In GC, the sample is vaporized and carried by an inert gas through a capillary column. Separation is based on the compound's boiling point and its interaction with the stationary phase.
-
Column Choice: A non-polar or mid-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is suitable for separating aromatic compounds like propiophenone derivatives.[11]
-
Ionization and Detection: Electron Impact (EI) ionization is a robust and common technique that generates reproducible fragmentation patterns. The resulting mass spectrum serves as a chemical "fingerprint" for identification. For quantification, Selected Ion Monitoring (SIM) mode is employed to enhance sensitivity and selectivity by monitoring specific fragment ions of the analyte.
Experimental Workflow
Caption: GC-MS quantification workflow for this compound.
Detailed Protocol
1. Materials and Reagents
-
This compound reference standard
-
GC-grade ethyl acetate or dichloromethane
-
Internal Standard (e.g., 3',4'-(Methylenedioxy)acetophenone)
-
Volumetric flasks and pipettes
-
GC vials with septa
2. Instrumentation and Conditions
| Parameter | Setting |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (or split 10:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| MS Mode | Full Scan (m/z 40-400) for identification; SIM for quantification |
| SIM Ions | m/z 178 (Molecular Ion), 149, 121 (To be confirmed with reference standard) |
3. Procedure
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the reference standard and the internal standard (IS) in ethyl acetate. Create calibration standards containing a fixed concentration of the IS and varying concentrations of the analyte (e.g., 0.1-10 µg/mL).
-
Sample Preparation: Dilute the sample in ethyl acetate to an expected concentration within the calibration range and add the internal standard at the same fixed concentration as in the standards.
-
Analysis: Inject the standards and samples into the GC-MS system.
-
Quantification: In SIM mode, integrate the peak areas of the target ions for both the analyte and the internal standard. Calculate the ratio of the analyte peak area to the IS peak area. Construct a calibration curve by plotting this ratio against the analyte concentration. Determine the concentration in the samples from this curve.
Method Validation
The validation parameters for GC-MS are similar to those for HPLC, with an emphasis on the specificity provided by the mass spectrometric detection.
III. UV-Vis Spectrophotometry
For rapid, simple, and direct quantification of this compound in pure form or in simple matrices without interfering substances, UV-Vis spectrophotometry is a viable option.
Causality Behind Experimental Choices
-
Principle: This technique relies on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.
-
Solvent Choice: A UV-transparent solvent that readily dissolves the analyte is required. Ethanol or methanol are excellent choices.
-
Wavelength of Maximum Absorbance (λmax): To maximize sensitivity and minimize deviations from Beer-Lambert's Law, the absorbance is measured at the wavelength of maximum absorption (λmax). This is determined by scanning a solution of the analyte across the UV spectrum. For this compound, the λmax is expected in the 240-280 nm range due to the substituted aromatic ketone chromophore.[4]
Experimental Workflow
Caption: UV-Vis spectrophotometry quantification workflow.
Detailed Protocol
1. Materials and Reagents
-
This compound reference standard
-
Spectroscopic grade ethanol or methanol
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
2. Instrumentation
-
Double-beam UV-Vis spectrophotometer
3. Procedure
-
Determination of λmax: Prepare a ~10 µg/mL solution of the reference standard in ethanol. Scan the solution from 400 nm to 200 nm against an ethanol blank to determine the wavelength of maximum absorbance (λmax).
-
Standard Preparation: Prepare a 100 µg/mL stock solution in ethanol. Perform serial dilutions to create calibration standards (e.g., 1, 2, 5, 10, 15, 20 µg/mL).
-
Sample Preparation: Dilute the sample in ethanol to achieve an absorbance value within the linear range of the calibration curve (typically 0.1-1.0 AU).
-
Analysis: Set the spectrophotometer to the determined λmax. Autozero the instrument with the ethanol blank. Measure the absorbance of each standard and sample solution.
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration. Determine the concentration of the analyte in the samples using the linear regression equation.
Method Validation
Validation for this method follows the ICH guidelines, with a critical focus on specificity. This method is highly susceptible to interference from other UV-absorbing compounds in the sample matrix.
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis. HPLC-UV offers a robust and widely applicable method for a variety of sample types. GC-MS provides superior sensitivity and selectivity, making it ideal for trace analysis or complex matrices. UV-Vis spectrophotometry is a simple and rapid technique suitable for pure samples or simple mixtures. For all methods, proper validation in accordance with ICH Q2(R1) guidelines is essential to ensure the generation of reliable and accurate data.[1][2][3][10]
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
ICH Quality Guidelines. International Council for Harmonisation. [Link]
-
3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
Full scan of mass spectra of propiophenone (A), cinnamaldehyde (B), methyl cinamate (C), and cinnamyl alcohol (D). ResearchGate. [Link]
-
Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. National Institutes of Health. [Link]
-
Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. Periodica Polytechnica Chemical Engineering. [Link]
-
HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. [Link]
-
Method for the determination of aldehydes and ketones in ambient air using HPLC. U.S. Environmental Protection Agency. [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
-
The molecular structures of propiophenone (I), cinnamaldehyde (II), methyl cinamate (III), and cinnamyl alcohol (IV). ResearchGate. [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. [Link]
-
A quantitative method for the determination of various chemicals commonly used in flavors using gas chromatography (GC) coupled to both a mass spectrometer (MS) and a flame ionization detector (FID). U.S. Department of the Treasury. [Link]
-
4'-Methoxyacetophenone - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
-
Acetophenone, 4'-hydroxy-. NIST WebBook. [Link]
-
UV spectral data for p-hydroxyacetophenone (1d). The absorption spectra... ResearchGate. [Link]
-
UV absorption spectra of a benzaldehyde and b acetophenone in water and... ResearchGate. [Link]
-
UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pp.bme.hu [pp.bme.hu]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Acetophenone, 4'-hydroxy- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(4-ethoxyphenyl)propan-1-one
Welcome to the technical support center for the synthesis of 1-(4-ethoxyphenyl)propan-1-one (4-ethoxypropiophenone). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with its synthesis, primarily via the Friedel-Crafts acylation of phenetole. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot experiments and improve your reaction yields.
Core Principles: The Friedel-Crafts Acylation Mechanism
The synthesis of this compound is most commonly achieved through the Friedel-Crafts acylation of phenetole (ethoxybenzene) with an acylating agent like propionyl chloride or propionic anhydride, using a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2] Understanding the mechanism is crucial for troubleshooting.
The reaction proceeds in several key steps:
-
Formation of the Electrophile: The Lewis acid catalyst (AlCl₃) activates the acylating agent (propionyl chloride) to form a highly reactive, resonance-stabilized acylium ion (CH₃CH₂CO⁺).[3][4]
-
Electrophilic Aromatic Substitution: The electron-rich phenetole ring acts as a nucleophile, attacking the acylium ion. This step temporarily disrupts the ring's aromaticity, forming a carbocation intermediate known as an arenium ion or sigma complex.[1]
-
Re-aromatization: A base (like AlCl₄⁻) removes a proton from the carbon where the acyl group was added, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.[3]
-
Product-Catalyst Complexation: The ketone product, being a Lewis base, forms a stable complex with the strong Lewis acid AlCl₃. This is a critical, yield-limiting step as it sequesters the catalyst.[5][6]
Caption: Reaction mechanism for Friedel-Crafts acylation of phenetole.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis.
Q1: My reaction yield is extremely low, and I'm recovering most of my starting material, phenetole. What is the likely cause?
A1: This is a classic symptom of an inactive catalyst or improper reaction setup. The primary culprits are:
-
Moisture Contamination: Aluminum chloride (AlCl₃) is an extremely potent Lewis acid but is highly sensitive to moisture.[7] Any water present in your glassware, solvent, or reagents will hydrolyze and deactivate the AlCl₃, halting the reaction.
-
Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) before use. Use anhydrous grade solvents, and purchase fresh, high-purity anhydrous AlCl₃. Handle the AlCl₃ quickly in a dry environment or a glovebox to minimize atmospheric moisture exposure.[8]
-
-
Insufficient Catalyst Loading: The product, this compound, is a ketone. Its carbonyl oxygen acts as a Lewis base and forms a stable complex with AlCl₃.[5][6] This complexation effectively removes the catalyst from the reaction. Therefore, Friedel-Crafts acylation requires a stoichiometric amount of catalyst, not a catalytic amount.
-
Solution: Use at least 1.1 to 1.2 equivalents of AlCl₃ relative to the limiting reagent (typically the acylating agent). This ensures enough free catalyst is available to drive the reaction to completion.[8]
-
-
Poor Reagent Quality: Impurities in either the phenetole or propionyl chloride can interfere with the reaction.
-
Solution: Use freshly distilled phenetole and propionyl chloride if the purity is questionable.
-
Q2: I'm observing the formation of a significant byproduct along with my desired para-isomer. How can I improve the regioselectivity?
A2: The ethoxy group on phenetole is an ortho, para-directing group. While the para-product is sterically favored, the formation of the ortho-isomer, 1-(2-ethoxyphenyl)propan-1-one, is a common side reaction.
-
Temperature Control: Reaction temperature can influence the isomer ratio.[9] While detailed studies on this specific molecule are sparse, in many Friedel-Crafts reactions, lower temperatures tend to favor the para isomer under kinetic control by increasing the steric sensitivity of the electrophile.
-
Solvent Effects: The polarity of the solvent can influence the ortho/para ratio.[11] Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) are commonly used.
-
Solution: Dichloromethane is a good starting point. If ortho-isomer formation is a persistent issue, consider screening other non-polar solvents. The "Perrier addition procedure," where the substrate is added to a pre-formed complex of the acyl chloride and Lewis acid, has been shown to improve selectivity in some systems.[12]
-
Q3: The reaction mixture becomes a thick, unmanageable slurry that is difficult to stir. What can I do?
A3: This is a common physical issue caused by the precipitation of the product-AlCl₃ complex.[11] Poor mixing can lead to localized overheating and incomplete reaction, drastically reducing yield.
-
Efficient Stirring: Use a powerful overhead mechanical stirrer instead of a magnetic stir bar, especially for scales larger than a few grams. This ensures the reaction mixture remains a mobile slurry.
-
Sufficient Solvent: Ensure you are using an adequate volume of anhydrous solvent. While concentrating the reagents can increase the reaction rate, it can exacerbate the slurry issue. A good starting point is a concentration of ~0.5-1.0 M.[11]
-
Order of Addition: Adding the phenetole solution dropwise to the suspension of AlCl₃ and propionyl chloride in the solvent can sometimes help maintain a more manageable consistency.[11]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature and reaction time?
A1: The optimal conditions can vary, but a general procedure involves adding the reagents at a low temperature (0-5 °C) to control the initial exotherm.[8][10] After the addition is complete, the reaction is typically allowed to warm to room temperature and stirred for 1-4 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion. Excessively high temperatures can promote side reactions and decomposition.[7][9]
Q2: Can I use propionic anhydride instead of propionyl chloride?
A2: Yes, propionic anhydride is a viable alternative to propionyl chloride and is sometimes preferred as it is less volatile and corrosive.[1][13] However, the reaction stoichiometry changes. One mole of anhydride can theoretically acylate two moles of phenetole, but it also produces propionic acid, which can complex with the AlCl₃. Therefore, you will typically need more than two equivalents of AlCl₃ per mole of anhydride for the reaction to proceed efficiently.
Q3: Are there "greener" or alternative catalysts to aluminum chloride?
A3: Yes, the use of corrosive and moisture-sensitive AlCl₃, which also generates significant waste during workup, has driven research into alternatives.
-
Solid Acid Catalysts: Zeolites, such as H-Mordenite, have been used for the acylation of similar compounds like anisole with propionic anhydride.[13] These catalysts are often reusable and less hazardous but may require higher temperatures and offer different selectivity.
-
Other Lewis Acids: Milder Lewis acids like zinc salts or iron chloride can sometimes be used, especially for highly activated aromatic rings.[3][5]
-
Brønsted Acids: In some cases, strong Brønsted acids can catalyze the reaction, particularly when using an acid anhydride as the acylating agent.[5]
| Catalyst Type | Advantages | Disadvantages | Typical Conditions |
| AlCl₃ | High reactivity, well-established | Moisture sensitive, stoichiometric amounts needed, corrosive, hazardous workup | 0 °C to RT, Anhydrous solvents (CH₂Cl₂, CS₂) |
| Zeolites (e.g., HMOR) | Reusable, less corrosive, environmentally benign | Lower reactivity, may require higher temperatures (e.g., 100 °C), potential for different selectivity | High temperature (reflux)[13] |
| Other Lewis Acids (FeCl₃, ZnCl₂) | Often milder, less hazardous | May not be reactive enough for phenetole | Varies, often requires heating |
Q4: My work-up procedure seems to be causing product loss. What is the standard protocol?
A4: The work-up is critical for breaking the product-AlCl₃ complex and isolating the ketone.
-
Quenching: The reaction mixture should be quenched by slowly and carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[8] This is a highly exothermic process and must be done in a well-ventilated fume hood. The acid ensures the aluminum salts remain dissolved in the aqueous phase as aluminum hydroxides are gelatinous and complicate extraction.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) two or three times.
-
Washing: Combine the organic layers and wash sequentially with dilute HCl, water, a saturated sodium bicarbonate solution (to remove any acidic impurities), and finally with brine.[11]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[11] The crude product can then be purified by vacuum distillation or recrystallization.
Optimized Experimental Protocol
This protocol is a representative example and may require optimization for your specific setup and scale. Always perform a thorough safety assessment before beginning any experiment.
Materials:
-
Phenetole (1.0 eq)
-
Propionyl chloride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous AlCl₃ (1.2 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice-water bath.
-
Acylating Agent Addition: Add propionyl chloride (1.1 eq) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Substrate Addition: After the addition is complete, add a solution of phenetole (1.0 eq) in anhydrous dichloromethane to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly pour the reaction mixture into the ice/HCl slurry with vigorous stirring.
-
Extraction & Purification: Follow the detailed work-up procedure described in FAQ Q4. Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- Benchchem. (n.d.). Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Bergman, J., et al. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. PubMed Central.
- Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
- Benchchem. (n.d.). 1-(4-ETHOXYPHENYL)-1-PROPANOL.
- ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions.
- Tomar, R., et al. (2011). Synthesis and characterization of analogue of mordenite and its role as a catalyst for Friedel-Crafts acylation of anisole. Journal of Chemical and Pharmaceutical Research.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Benchchem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
- Reddit. (2022). under what conditions do friedel crafts acylation of benzene occur?.
- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- International Journal of Scientific & Technology Research. (n.d.). RECENT ADVANCES IN FRIEDEL- CRAFTS REACTION.
Sources
- 1. byjus.com [byjus.com]
- 2. ijstm.com [ijstm.com]
- 3. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]
- 4. mt.com [mt.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
Technical Support Center: Friedel-Crafts Synthesis of 1-(4-ethoxyphenyl)propan-1-one
Welcome to the technical support center for the Friedel-Crafts synthesis of 1-(4-ethoxyphenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the underlying chemical principles of this important acylation reaction. The synthesis, while straightforward in principle, is prone to the formation of several side products that can complicate purification and reduce yields. This document provides in-depth, experience-based answers to frequently encountered problems.
Troubleshooting Guide & FAQs
Q1: My reaction is producing a significant amount of an isomeric byproduct. How can I identify it and favor the desired para-isomer?
A1: The most common isomeric byproduct in the Friedel-Crafts acylation of phenetole (ethoxybenzene) is the ortho-acylated product, 1-(2-ethoxyphenyl)propan-1-one. The ethoxy group is an ortho-, para-directing activator, meaning it directs incoming electrophiles to the positions ortho and para to itself.
Causality and Identification:
-
Steric Hindrance: The formation of the para-product is generally favored due to steric hindrance. The acylium ion electrophile is bulky, and attack at the less hindered para position is kinetically and thermodynamically preferred over the crowded ortho position.
-
Reaction Conditions: Elevated temperatures can sometimes provide enough energy to overcome the steric barrier, leading to a higher proportion of the ortho-isomer.
-
Identification: The two isomers can typically be distinguished and separated using chromatographic techniques like thin-layer chromatography (TLC) or column chromatography.[1] The para-isomer is generally less polar than the ortho-isomer. Spectroscopic methods (¹H NMR, ¹³C NMR) will show distinct splitting patterns for the aromatic protons.
Troubleshooting Protocol:
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the acylating agent and the Lewis acid catalyst. This will enhance the kinetic preference for the sterically less hindered para position.
-
Solvent Choice: Using a non-polar solvent like dichloromethane or carbon disulfide can sometimes increase para-selectivity compared to more polar solvents.
-
Catalyst Choice: While strong Lewis acids like AlCl₃ are common, exploring milder catalysts such as FeCl₃ or ZnCl₂ might offer better selectivity in some cases, although reaction rates may be slower.[2]
Q2: I'm observing polyacylation products in my reaction mixture. Isn't the acyl group supposed to be deactivating?
A2: You are correct; the acyl group is an electron-withdrawing group and deactivates the aromatic ring towards further electrophilic substitution.[3][4][5] This is a key advantage of Friedel-Crafts acylation over alkylation, as it generally prevents polysubstitution.[6][7] However, under certain conditions, diacylation can occur.
Causality and Identification:
-
Highly Activating Substrate: Phenetole is a strongly activated aromatic ring due to the electron-donating ethoxy group. This high reactivity can sometimes overcome the deactivating effect of the first acyl group, especially if the reaction conditions are harsh.
-
Excess Reagents: Using a large excess of the acylating agent (propionyl chloride or anhydride) and Lewis acid can drive the reaction towards diacylation.
-
Identification: Diacylated products will have a significantly higher molecular weight, which can be confirmed by mass spectrometry. Their NMR spectra will show a more complex aromatic region with fewer protons than the mono-acylated product.
Troubleshooting Protocol:
-
Stoichiometry Control: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent relative to the phenetole.
-
Reverse Addition: Consider adding the phenetole solution slowly to the mixture of the acylating agent and Lewis acid. This ensures that the phenetole concentration is always low, minimizing its chance to undergo a second acylation.
-
Reaction Time: Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction promptly to avoid the formation of further byproducts.
Q3: My reaction mixture turned dark brown or black, and the workup resulted in a low yield of a complex mixture. What is causing this decomposition?
A3: A dark coloration and complex mixture often indicate decomposition, which can be caused by several factors, primarily related to the ether linkage of your starting material under strong Lewis acid conditions.
Causality and Identification:
-
Ether Cleavage: The oxygen atom of the ethoxy group in phenetole has lone pairs of electrons that can coordinate with the Lewis acid (e.g., AlCl₃).[8] This complexation can activate the ether bond, making it susceptible to cleavage, especially at higher temperatures. This can lead to the formation of phenol and various other degradation products, which can polymerize or char.
-
Moisture Contamination: Lewis acids like AlCl₃ react vigorously with water.[9] This not only deactivates the catalyst but can also generate strong Brønsted acids (like HCl) that can promote side reactions and decomposition.[10]
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. The AlCl₃ should be fresh and free-flowing.
-
Temperature Management: Strictly maintain low temperatures throughout the reaction. The initial complexation of phenetole with AlCl₃ is exothermic and should be controlled.
-
Catalyst Loading: While Friedel-Crafts acylation often requires stoichiometric amounts of the catalyst because the product ketone complexes with it, using a large excess should be avoided as it increases the risk of side reactions like ether cleavage.[2]
Q4: I am using propionic anhydride instead of propionyl chloride and getting poor conversion. Why is that, and how can I improve it?
A4: While both propionyl chloride and propionic anhydride can be used as acylating agents, the anhydride is generally less reactive.[3][5]
Causality and Improvement:
-
Reactivity: The chloride ion is a better leaving group than the propionate ion. The generation of the acylium ion electrophile from the anhydride is therefore less efficient than from the acyl chloride.[3]
-
Catalyst Requirement: Reactions with anhydrides may require slightly more forcing conditions (e.g., slightly higher temperatures or longer reaction times) or a higher catalyst loading to achieve comparable conversion rates to the corresponding acyl chloride.
Troubleshooting Protocol:
-
Adjust Reaction Conditions: If using propionic anhydride, you may need to increase the reaction time or allow the temperature to slowly rise to room temperature after the initial addition.
-
Increase Catalyst Amount: A slight increase in the amount of Lewis acid (e.g., from 1.1 to 1.3 equivalents) can help to more effectively generate the acylium ion from the anhydride.
-
Confirm Reagent Quality: Ensure the propionic anhydride is of high purity and has not hydrolyzed to propionic acid, which is much less reactive.
Experimental Workflow & Diagrams
General Experimental Protocol for the Synthesis of this compound
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and an anhydrous solvent (e.g., dichloromethane). Cool the suspension to 0 °C in an ice bath.
-
Acylating Agent Addition: Add propionyl chloride (1.05 eq.) dropwise to the stirred suspension while maintaining the temperature at 0 °C.
-
Substrate Addition: Add a solution of phenetole (1.0 eq.) in the anhydrous solvent dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC.
-
Quenching: Slowly and carefully pour the reaction mixture onto crushed ice containing concentrated HCl.
-
Workup: Separate the organic layer. Extract the aqueous layer with the solvent. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Visualizing Reaction Pathways
The following diagram illustrates the desired reaction pathway to the para-product and the competing pathway to the major ortho-isomer side product.
Caption: Reaction pathways in the Friedel-Crafts acylation of phenetole.
Troubleshooting Logic Flow
This diagram provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. science-revision.co.uk [science-revision.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. quora.com [quora.com]
Technical Support Center: Optimization of Reaction Conditions for the Reduction of 1-(4-ethoxyphenyl)propan-1-one
Welcome to the technical support center for the synthesis of 1-(4-ethoxyphenyl)propan-1-ol via the reduction of 1-(4-ethoxyphenyl)propan-1-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important chemical transformation. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the reduction of this compound. Each problem is followed by a systematic approach to identify the root cause and implement a solution.
Issue 1: Low or No Conversion of the Starting Ketone
You've set up your reaction, but upon analysis (e.g., TLC, GC-MS), you observe a significant amount of unreacted this compound.
Possible Causes and Solutions:
-
Inactive or Degraded Reducing Agent:
-
Sodium Borohydride (NaBH₄): This reagent is susceptible to degradation by moisture. Ensure that your NaBH₄ is a fine, free-flowing white powder. Clumpy or discolored reagent may have reduced activity. It is recommended to use a freshly opened bottle or to properly store the reagent in a desiccator.
-
Lithium Aluminum Hydride (LiAlH₄): LAH reacts violently with water and even atmospheric moisture.[1][2] It should be a gray powder and handled under an inert atmosphere (e.g., nitrogen or argon). If the reagent has been improperly stored, its activity will be severely compromised.
-
Catalytic Hydrogenation: The catalyst (e.g., Pd/C, PtO₂, Raney Nickel) may be poisoned or deactivated. Ensure the catalyst is of good quality and has been stored correctly. Catalyst poisoning can occur from impurities in the starting material, solvent, or hydrogen gas.
-
-
Insufficient Stoichiometry of Reducing Agent:
-
For hydride reagents like NaBH₄ and LiAlH₄, a molar excess is typically required. A 1.0 to 1.5 molar equivalent of NaBH₄ per mole of ketone is a good starting point.[3] For LiAlH₄, which is a stronger reducing agent, a smaller excess may be sufficient, but consult established protocols. Remember that protic solvents will consume some of the NaBH₄.[1]
-
-
Inappropriate Solvent:
-
For NaBH₄ Reductions: Protic solvents like methanol or ethanol are commonly used and can accelerate the reaction by activating the carbonyl group through hydrogen bonding.[1][4] However, these solvents also react with NaBH₄, so the reaction is often performed at lower temperatures (e.g., 0 °C to room temperature) to manage this side reaction.[3] Aprotic solvents are generally not suitable for NaBH₄ reductions unless phase-transfer catalysts or specific additives are used.[4]
-
For LiAlH₄ Reductions: Aprotic and anhydrous solvents like diethyl ether or tetrahydrofuran (THF) are mandatory.[2][5] The presence of any protic substance will lead to a violent reaction and consumption of the reagent.
-
-
Low Reaction Temperature:
-
While lower temperatures are often used to control selectivity and exothermicity, they can also slow down the reaction rate. If the conversion is low after a prolonged period, a modest increase in temperature may be necessary. For NaBH₄ in ethanol, reactions are often stirred at room temperature after an initial period at 0 °C.
-
Experimental Workflow for Troubleshooting Low Conversion:
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Formation of Significant Byproducts
Your reaction shows good conversion of the starting material, but multiple spots are visible on the TLC plate, or GC-MS analysis reveals the presence of unexpected impurities.
Possible Causes and Solutions:
-
Over-reduction to the Alkane:
-
This is generally not an issue with NaBH₄ or LiAlH₄ under standard conditions for ketone reduction. However, more forcing conditions or the use of specific reagents designed for complete deoxygenation can lead to the formation of 1-(4-ethoxyphenyl)propane.
-
Clemmensen and Wolff-Kishner Reductions: These reactions are designed to reduce ketones to alkanes but require harsh acidic (Zn(Hg), HCl) or basic (H₂NNH₂, KOH, high temperature) conditions, respectively.[6][7][8][9][10] If your reaction conditions are inadvertently acidic or basic and at elevated temperatures, this pathway could be a minor contributor.
-
-
Side Reactions of the Ethoxy Group:
-
Under strongly acidic conditions (e.g., Clemmensen reduction), the ethoxy group could potentially be cleaved to a phenol. It is crucial to choose a reduction method that is compatible with the functional groups present in the molecule.
-
-
Solvent-Related Byproducts:
-
In NaBH₄ reductions using alcoholic solvents, borate esters are formed as byproducts.[3] A proper aqueous workup is necessary to hydrolyze these species and facilitate the isolation of the desired alcohol.
-
Troubleshooting Strategy for Byproduct Formation:
-
Characterize the Byproducts: Use techniques like GC-MS or LC-MS to identify the mass of the major impurities. This information is invaluable in hypothesizing their structures and formation mechanisms.
-
Modify Reaction Conditions:
-
Lower the Temperature: Running the reaction at a lower temperature can often increase selectivity and minimize side reactions.
-
Reduce Reaction Time: Monitor the reaction progress closely and quench it as soon as the starting material is consumed to prevent further reactions of the product.
-
Change the Reducing Agent: If over-reduction is suspected, switch to a milder reducing agent. NaBH₄ is generally milder than LiAlH₄.[3][11]
-
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for converting this compound to the corresponding alcohol?
The choice of reducing agent depends on several factors, including the desired selectivity, scale of the reaction, and available laboratory equipment.
| Reducing Agent | Pros | Cons | Recommended Conditions |
| Sodium Borohydride (NaBH₄) | Relatively safe, easy to handle, chemoselective for aldehydes and ketones.[3][12][13] | Slower than LiAlH₄, reacts with protic solvents. | Methanol or ethanol, 0 °C to room temperature. |
| Lithium Aluminum Hydride (LiAlH₄) | Very powerful and fast, reduces a wide range of functional groups.[2][5][14] | Highly reactive with water and protic solvents (pyrophoric), requires anhydrous conditions and careful handling. | Anhydrous diethyl ether or THF, under an inert atmosphere. |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | "Green" and economical for large-scale synthesis, high yields are often achievable.[15] | Requires specialized equipment (hydrogenator), potential for catalyst poisoning, may reduce other functional groups (e.g., aromatic rings under harsh conditions). | Methanol or ethanol solvent, room temperature to moderate heat, with hydrogen pressure. |
| Biocatalysis | Highly stereoselective, environmentally friendly ("green chemistry").[16][17][18][19] | May require specific enzymes or microorganisms, can be slower, and optimization of biological conditions is necessary. | Aqueous buffer systems, specific pH and temperature. |
Q2: Why is a protic solvent like methanol or ethanol typically used for NaBH₄ reductions?
A protic solvent serves a dual role in NaBH₄ reductions. Firstly, it helps to solubilize the sodium borohydride. Secondly, the solvent can activate the carbonyl group of the ketone by hydrogen bonding to the carbonyl oxygen. This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydride from NaBH₄.[1][4] Although the solvent also reacts with NaBH₄ to produce hydrogen gas, this reaction is generally slow enough at moderate temperatures to allow for the efficient reduction of the ketone.
Q3: How can I monitor the progress of the reduction reaction?
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method. A suitable solvent system (e.g., ethyl acetate/hexane) should be chosen to achieve good separation between the starting ketone and the product alcohol. The ketone is typically less polar and will have a higher Rf value than the more polar alcohol product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the conversion of the starting material and the formation of the product and any byproducts.
-
Spectroscopic Methods (e.g., IR): The disappearance of the strong carbonyl (C=O) stretching frequency (typically around 1680 cm⁻¹ for an aryl ketone) and the appearance of a broad hydroxyl (O-H) stretch (around 3200-3600 cm⁻¹) in the IR spectrum can indicate the progress of the reaction.
Q4: My product, 1-(4-ethoxyphenyl)propan-1-ol, is a chiral molecule. How can I control the stereochemistry of the reduction?
The reduction of the prochiral ketone this compound will produce a racemic mixture of the (R)- and (S)-enantiomers if a non-chiral reducing agent like NaBH₄ or LiAlH₄ is used.[20] To achieve an enantioselective reduction, you would need to employ a chiral reducing agent or a chiral catalyst.[21]
-
Chirally Modified Borohydrides: Pre-reacting NaBH₄ with a chiral ligand, such as an amino acid or a chiral alcohol derivative, can create a chiral hydride reagent that delivers the hydride to one face of the ketone preferentially.[22]
-
Catalytic Asymmetric Reduction: This is a more modern and efficient approach. It involves using a chiral catalyst, often based on transition metals like Ruthenium or Rhodium, in the presence of a hydrogen source.[21]
-
Biocatalysis: Using enzymes (ketoreductases) or whole microorganisms can provide very high enantiomeric excesses under mild reaction conditions.[16][17][18][19]
Reaction Pathway Visualization:
Caption: Primary reduction pathways for this compound.
Experimental Protocols
Protocol 1: Reduction of this compound with Sodium Borohydride
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol or ethanol (approximately 10 mL per gram of ketone).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of NaBH₄: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution. Control the rate of addition to manage the evolution of hydrogen gas.
-
Reaction: After the addition is complete, continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid (e.g., 1 M HCl) until the gas evolution ceases and the solution is slightly acidic.
-
Workup: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.
References
- Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Bioc
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (URL: )
-
Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC. (URL: [Link])
-
reduction of carbonyl compounds using sodium tetrahydridoborate - Chemguide. (URL: [Link])
-
Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles - PMC - PubMed Central. (URL: [Link])
-
NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps - OrgoSolver. (URL: [Link])
-
Facile Stereoselective Reduction of Prochiral Ketones by using an F420‐dependent Alcohol Dehydrogenase - PMC - NIH. (URL: [Link])
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps. (URL: [Link])
-
Enantioselective reduction of ketones - Wikipedia. (URL: [Link])
-
A Study of Solvents for Sodium Borohydride and the Effect of Solvent and the Metal Ion on Borohydride Reductions. (URL: [Link])
-
19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. (URL: [Link])
-
(PDF) Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. (URL: [Link])
-
Why does reduction using sodium borohydride require a protic solvent? (URL: [Link])
-
Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences - Vedantu. (URL: [Link])
-
Why is sodium borohydride used in protic solvent? - ResearchGate. (URL: [Link])
-
Clemmensen reduction vs. Wolff-Kishner reduction - Chemistry Stack Exchange. (URL: [Link])
-
Difference Between Clemmensen and Wolff Kishner Reduction. (URL: [Link])
-
What is the main difference between Clemmensen's and Wolf-K. K. reduction? How do you recognize these two? - Quora. (URL: [Link])
-
(PDF) Solvent Effects on the Sodium Borohydride Reduction of 2‐Halocyclohexanones. (URL: [Link])
-
Ketone-Testing-Chapter-8-American-Association-for-Clinical-Chemistry.pdf. (URL: [Link])
-
Stereochemical Studies. X. Effects of Neighboring Functional Groups on 1, 2-Asymmetric Induction in the Reduction of Propiophenone Derivatives with Sodium Borohydride - Sci-Hub. (URL: [Link])
-
The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (URL: [Link])
-
Blood Ketones: Measurement, Interpretation, Limitations, and Utility in the Management of Diabetic Ketoacidosis | Request PDF - ResearchGate. (URL: [Link])
-
The best way to test ketones in blood, breath or urine - Diet Doctor. (URL: [Link])
-
Blood Ketones: Measurement, Interpretation, Limitations, and Utility in the Management of Diabetic Ketoacidosis - NIH. (URL: [Link])
-
Innovations and applications of ketone body monitoring in diabetes care - PMC - NIH. (URL: [Link])
-
Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism - AdiChemistry. (URL: [Link])
-
Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. - BYJU'S. (URL: [Link])
-
LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate - Organic Chemistry Portal. (URL: [Link])
-
The reaction scheme in the reductive amination of propiophenone with... - ResearchGate. (URL: [Link])
-
Scheme 2. a) Proposed mechanism for catalytic hydrogenation of 4 a... - ResearchGate. (URL: [Link])
-
Strong Reductions using Lithium Aluminum Hydride (LAH) - YouTube. (URL: [Link])
-
Asymmetric syntheses. Part 2. Reduction of ketones with chiral sodium borohydride-lactic acid derivative systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])
- Reductions by the Alumino- and Borohydrides in Organic Synthesis. (URL: )
-
1-(4-Ethoxyphenyl)propan-1-ol | C11H16O2 | CID 22486917 - PubChem. (URL: [Link])
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (URL: [Link])
-
Electrocatalytic hydrogenation (part I) , Hive Novel Discourse. (URL: [Link])
-
Advanced Reduction Techniques | PDF - Scribd. (URL: [Link])
-
1-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 92218 - PubChem. (URL: [Link])
-
Ethoxy Propanol (EP) for Desiccant Purification in Industrial Applications - Ookto. (URL: [Link])
-
catalytic enantioselective addition of dialkylzincs to aldehydes using - Organic Syntheses Procedure. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. byjus.com [byjus.com]
- 3. orgosolver.com [orgosolver.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. adichemistry.com [adichemistry.com]
- 6. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. differencebetween.com [differencebetween.com]
- 9. quora.com [quora.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. 1-(4-ETHOXYPHENYL)-1-PROPANOL | 1031927-88-4 | Benchchem [benchchem.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Facile Stereoselective Reduction of Prochiral Ketones by using an F420‐dependent Alcohol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 21. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 22. Asymmetric syntheses. Part 2. Reduction of ketones with chiral sodium borohydride-lactic acid derivative systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Grignard Reactions with 1-(4-ethoxyphenyl)propan-1-one
Welcome to the technical support center for Grignard reactions involving 1-(4-ethoxyphenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Conversion of the Starting Ketone
Question: I am observing a low yield of my desired tertiary alcohol, and upon analysis, I am recovering a significant amount of unreacted this compound. What are the likely causes and how can I resolve this?
Answer:
Low or no conversion in a Grignard reaction with this compound typically points to three primary issues: inactive Grignard reagent, competing side reactions, or suboptimal reaction conditions.
1. Inactive Grignard Reagent:
Grignard reagents are notoriously sensitive to moisture and atmospheric oxygen.[1][2] The primary reason for inactivity is quenching by protic sources.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried at >120°C for several hours) and cooled under an inert atmosphere (e.g., nitrogen or argon).[3] Solvents must be anhydrous grade and preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for ether and THF).
-
Magnesium Activation: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction with the alkyl/aryl halide.[4]
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod in the reaction flask (under inert atmosphere) to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the solvent.[3] The color of iodine will disappear as the reaction initiates.
-
-
Grignard Reagent Titration: It is crucial to determine the exact concentration of your prepared Grignard reagent before adding it to the ketone. This ensures you are using the correct stoichiometric amount (typically 1.1-1.5 equivalents).
-
2. Competing Side Reactions: Enolization
The α-protons on the ethyl group of this compound are acidic and can be abstracted by the Grignard reagent, which is a strong base. This leads to the formation of a magnesium enolate, which upon workup, will revert to the starting ketone.[5] This is a significant side reaction, especially with sterically hindered Grignard reagents.
-
Mitigation Strategies:
-
Choice of Grignard Reagent: Less sterically bulky Grignard reagents are less prone to acting as bases. For instance, methylmagnesium bromide is less likely to cause enolization than tert-butylmagnesium chloride.
-
Lower Reaction Temperature: Adding the Grignard reagent at a lower temperature (e.g., -78 °C to 0 °C) can favor the nucleophilic addition over the enolization pathway.[6]
-
Use of Additives: The addition of cerium(III) chloride (CeCl₃) can generate a more nucleophilic and less basic organocerium reagent in situ. This often suppresses enolization and promotes the desired 1,2-addition.
-
3. Suboptimal Reaction Conditions:
-
Solvent Choice: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential as they solvate the magnesium center, stabilizing the Grignard reagent.[7][8][9] THF is generally a better solvent than diethyl ether due to its higher Lewis basicity, which can enhance the reactivity of the Grignard reagent.[3]
-
Addition Rate and Temperature Control: Add the ketone solution dropwise to the Grignard reagent at a controlled temperature. A rapid addition can lead to localized overheating, promoting side reactions.
Logical Flow for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low ketone conversion.
Issue 2: Formation of Impurities and Byproducts
Question: My reaction is proceeding, but I am observing significant amounts of byproducts, making purification difficult. What are these byproducts and how can I minimize their formation?
Answer:
Besides the recovery of starting material due to enolization, other common byproducts in Grignard reactions with ketones like this compound include reduction products and Wurtz coupling products.
1. Reduction Product:
If the Grignard reagent has β-hydrogens (e.g., ethylmagnesium bromide, isopropylmagnesium bromide), it can act as a reducing agent, transferring a hydride to the carbonyl carbon via a six-membered ring transition state (Meerwein-Ponndorf-Verley-type reduction).[5] This results in the formation of the corresponding secondary alcohol, 1-(4-ethoxyphenyl)propan-1-ol.
-
Minimization Strategies:
-
Grignard Reagent Selection: Use a Grignard reagent without β-hydrogens if the desired R-group allows (e.g., methylmagnesium bromide, phenylmagnesium bromide).
-
Temperature Control: Lower reaction temperatures generally disfavor the reduction pathway.
-
2. Wurtz Coupling Products:
This side reaction involves the coupling of the Grignard reagent with the unreacted alkyl/aryl halide used in its preparation. This leads to the formation of a symmetrical dimer (R-R).
-
Minimization Strategies:
-
Slow Addition of Halide: During the preparation of the Grignard reagent, add the alkyl/aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
-
Highly Reactive Magnesium: Using highly activated magnesium can ensure the rapid formation of the Grignard reagent, minimizing the time the halide is in solution to react with the formed Grignard reagent.
-
Table 1: Common Byproducts and Mitigation Strategies
| Byproduct | Formation Pathway | Mitigation Strategies |
| This compound (Starting Material) | Enolization by Grignard reagent acting as a base.[5] | Use less sterically hindered Grignard reagent, lower reaction temperature, consider using CeCl₃. |
| 1-(4-ethoxyphenyl)propan-1-ol | Reduction of the ketone by a Grignard reagent with β-hydrogens.[5] | Use a Grignard reagent without β-hydrogens, maintain low reaction temperatures. |
| R-R (from R-MgX) | Wurtz coupling of the Grignard reagent with the corresponding halide. | Slow addition of halide during Grignard preparation, use activated magnesium. |
Reaction Pathways: Desired vs. Side Reactions
Caption: Competing reaction pathways for the Grignard reaction.
Issue 3: Difficulties During Reaction Workup and Purification
Question: The workup of my Grignard reaction is problematic, leading to emulsions and low isolated yields of my tertiary alcohol. What is the best procedure for the workup and purification?
Answer:
A proper workup is critical for isolating the desired product in high purity. The primary goal is to quench any unreacted Grignard reagent and protonate the magnesium alkoxide intermediate to form the tertiary alcohol.
Standard Workup Protocol:
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mildly acidic quench that will protonate the alkoxide and destroy excess Grignard reagent without being as harsh as strong acids, which can sometimes promote side reactions like dehydration of the tertiary alcohol product.
-
Extraction: After the quench, add an organic solvent (e.g., diethyl ether or ethyl acetate) to extract the product. If emulsions form, the addition of brine (saturated aqueous NaCl) can help to break them.
-
Washing: Wash the combined organic layers with water and then brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Purification:
The crude product can be purified by column chromatography on silica gel or by recrystallization if the product is a solid. A common eluent system for column chromatography would be a mixture of hexanes and ethyl acetate, with the polarity gradually increasing.
Table 2: Workup Reagent Comparison
| Quenching Reagent | Advantages | Disadvantages |
| Saturated aq. NH₄Cl | Mild, less likely to cause dehydration of the product. | May not be acidic enough to dissolve all magnesium salts. |
| Dilute HCl or H₂SO₄ | Effectively dissolves magnesium salts, leading to a cleaner separation. | Can promote dehydration of acid-sensitive tertiary alcohols. |
| Water | Simple and readily available. | Can form magnesium hydroxide, which can be gelatinous and difficult to remove. |
Experimental Protocols
Protocol 1: General Procedure for the Grignard Reaction with this compound
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.
-
Grignard Reagent Preparation (Example: Phenylmagnesium Bromide):
-
Place magnesium turnings (1.2 eq.) in the flask.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Add a crystal of iodine.
-
Add a solution of bromobenzene (1.0 eq.) in anhydrous ether/THF dropwise from the dropping funnel. The reaction should initiate (slight warming and disappearance of iodine color).
-
Once initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Addition of the Ketone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq.) in anhydrous ether/THF and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup:
-
Cool the reaction mixture to 0 °C.
-
Slowly add saturated aqueous NH₄Cl solution to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
askIITians. (2025, July 18). Why is ether used as a solvent during Grignard reactions? Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
Quora. (2017, December 13). What is the use of 'Ethers' in the reaction between Grignard Reagents and a Carbonyl Group? Retrieved from [Link]
-
Quora. (2024, April 11). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? What do these solvants do? Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
BYJU'S. (n.d.). A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. Retrieved from [Link]
-
Reddit. (2020, June 20). Troubleshooting my grignard reactions. Retrieved from [Link]
-
Ijarse. (n.d.). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]
-
Reddit. (2023, March 16). Help with Grignard reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1979). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Retrieved from [Link]
-
YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]
-
Reddit. (2022, January 7). Failed Grignard Reaction? Retrieved from [Link]
-
Varsity Tutors. (n.d.). Help with Grignard Reactions - Organic... | Practice Hub. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, January 23). Steric Factors on reaction with grignard reagent. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1979). Studies on the mechanism of the enolization reaction of Grignard reagents with ketones. Retrieved from [Link]
-
YouTube. (2025, November 8). UCF CHM2210 Exam4.9 Review - Skill9 - Retrosynthesis of Grignard Reactions. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Retrieved from [Link]
-
PubMed Central. (2022, December 9). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. Retrieved from [Link]
Sources
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. reddit.com [reddit.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
"minimizing byproduct formation in the acylation of phenetole"
Technical Support Center: Acylation of Phenetole
Introduction: Navigating the Acylation of Phenetole
The Friedel-Crafts acylation of phenetole to produce alkoxyacetophenones, particularly the para-isomer, is a cornerstone reaction for synthesizing intermediates in the pharmaceutical and fragrance industries. While seemingly straightforward, this electrophilic aromatic substitution is frequently complicated by the formation of multiple byproducts, leading to reduced yields and complex purification challenges. The ethoxy group of phenetole, an activating ortho, para-director, and the Lewis acid catalyst are central to both the desired reaction and the undesired side pathways.
This technical support center is designed to provide researchers, chemists, and process development professionals with a practical, in-depth resource for troubleshooting and minimizing byproduct formation. Moving beyond simple protocols, we will explore the causal mechanisms behind common issues and offer field-proven strategies to enhance selectivity and overall reaction efficiency.
Frequently Asked Questions (FAQs): Core Challenges & Solutions
Q1: My primary issue is regioselectivity. How can I maximize the yield of the para-acylated product over the ortho-isomer?
A1: This is the most common challenge. The ethoxy group directs acylation to both the ortho and para positions. However, the para product is often the desired isomer due to its utility in further synthesis. Achieving high para-selectivity hinges on controlling the interplay between steric and electronic effects, which can be manipulated through reaction conditions.
-
Steric Hindrance: The acylium ion electrophile is bulky. The ethoxy group on phenetole also possesses significant steric bulk compared to a methoxy group. This inherent steric clash makes the ortho position less accessible, naturally favoring substitution at the less hindered para position.[1][2]
-
Temperature Control: Lower reaction temperatures (e.g., 0°C to 5°C) typically enhance para-selectivity.[3] The formation of the ortho-isomer often has a slightly higher activation energy but can become more favorable at elevated temperatures. Running the reaction cold ensures that the kinetic product, which is predominantly the para-isomer in this case, is favored.
-
Solvent Polarity: The choice of solvent has a pronounced effect on the ortho/para ratio.
-
Non-polar solvents (e.g., carbon disulfide (CS₂), dichloromethane (CH₂Cl₂)) often favor the formation of the para-product.
-
Polar solvents (e.g., nitrobenzene) can, in some systems, increase the proportion of the ortho-product.[4][5] For phenetole acylation, sticking to less polar solvents is a reliable strategy for maximizing para substitution.
-
-
Lewis Acid: While the Lewis acid's primary role is to generate the acylium ion, its size and concentration can influence the steric environment. Using a bulky Lewis acid or ensuring it is fully complexed with the acylating agent before adding the phenetole can further discourage ortho attack.
Q2: I'm observing significant formation of 4-hydroxyacetophenone. What is causing the de-ethylation of my starting material?
A2: The presence of hydroxylated byproducts indicates the cleavage of the ether bond in phenetole, a critical side reaction mediated by the Lewis acid catalyst.
-
Mechanism of Cleavage: Strong Lewis acids, particularly aluminum chloride (AlCl₃), can coordinate with the ether oxygen of phenetole.[6] This complexation weakens the ethyl-oxygen bond, making it susceptible to cleavage, which results in the formation of phenol and an ethyl cation (or its equivalent). The phenol generated in situ is highly activated and readily undergoes C-acylation to form ortho- and para-hydroxyacetophenones.
-
Prevention Strategies:
-
Choice of Lewis Acid: The strength of the Lewis acid is paramount. While AlCl₃ is highly effective for acylation, it is also aggressive towards ether linkages. Consider using milder Lewis acids like zinc chloride (ZnCl₂) or ferric chloride (FeCl₃), which can reduce the extent of ether cleavage, albeit potentially requiring slightly longer reaction times or higher temperatures.[7][8]
-
Temperature and Time: Ether cleavage is highly temperature-dependent. Maintaining low temperatures throughout the reaction and minimizing the overall reaction time can significantly suppress this side reaction.[9] Monitor the reaction closely (e.g., by TLC or GC) and quench it as soon as the phenetole is consumed.
-
Stoichiometry of Lewis Acid: Using a large excess of the Lewis acid can increase the rate of ether cleavage. While Friedel-Crafts acylation requires at least a stoichiometric amount of catalyst because the product ketone complexes with it, a significant excess should be avoided.[10][11][12]
-
Q3: Could the Fries Rearrangement be contributing to my byproduct profile?
A3: Yes, the Fries Rearrangement is intrinsically linked to the ether cleavage problem discussed in Q2. It represents an alternative pathway to the formation of hydroxyaryl ketones.[13][14]
-
Mechanism: The Fries Rearrangement is the Lewis acid-catalyzed conversion of a phenolic ester into an ortho- or para-hydroxyaryl ketone.[4][15] In the context of phenetole acylation, if the in situ generated phenol (from ether cleavage) undergoes O-acylation instead of C-acylation, it forms a phenyl acetate intermediate. This ester can then rearrange under the reaction conditions to yield the same hydroxyacetophenone byproducts.
-
Favoring Conditions: The regioselectivity of the Fries Rearrangement is also temperature-dependent. High temperatures tend to favor the formation of the ortho-isomer, while lower temperatures favor the para-isomer.[4][16] Therefore, the conditions used for the primary acylation will also dictate the outcome of any subsequent Fries Rearrangement.
-
Mitigation: The strategy to prevent the Fries Rearrangement is the same as for preventing ether cleavage: use the mildest possible conditions (temperature, Lewis acid) that still allow the primary C-acylation of phenetole to proceed efficiently.
Q4: Are there "greener" or more robust alternatives to traditional Lewis acids for this reaction?
A4: Absolutely. Concerns over the hydrolytic instability, corrosiveness, and waste streams associated with stoichiometric AlCl₃ have driven the development of alternative catalytic systems.
-
Heterogeneous Catalysts: Solid acid catalysts are a leading alternative. They are easily separable, reusable, and often less corrosive.
-
Zeolites: These microporous aluminosilicates can be highly effective and shape-selective catalysts for acylation.[16]
-
Metal Oxides: Catalysts like P₂O₅/Al₂O₃ have been shown to efficiently catalyze the acylation of activated arenes using carboxylic acids directly, which is an even greener approach as it avoids the use of acyl chlorides.[17]
-
Sulfonated Resins/Polymers: Solid supports functionalized with sulfonic acid groups can act as strong Brønsted acid catalysts for acylation.[18][19]
-
-
Brønsted Acids: Strong protic acids, such as methanesulfonic acid, can be used as catalysts, sometimes in conjunction with an anhydride like methanesulfonic anhydride, to drive the reaction.[4][13]
-
Milder Lewis Acids: As mentioned, salts like ZnCl₂ can be effective and are less prone to causing side reactions.[20]
Using these alternatives often requires process optimization, as reaction times and temperatures may differ from traditional AlCl₃ protocols.
Troubleshooting Guide: At-a-Glance
| Observed Problem | Potential Cause(s) | Recommended Solutions & Key Insights |
| High ortho-Isomer Content | 1. Elevated reaction temperature.2. Use of a highly polar solvent. | 1. Maintain reaction temperature at 0-5°C using an ice bath.[3]2. Use a non-polar solvent such as carbon disulfide (CS₂) or dichloromethane.[5] |
| Presence of Hydroxylated Byproducts | 1. Ether cleavage by a strong Lewis acid.2. Excessive reaction temperature or time. | 1. Replace AlCl₃ with a milder Lewis acid (e.g., ZnCl₂, FeCl₃).[7][8]2. Run the reaction at the lowest effective temperature and monitor closely to avoid prolonged reaction times.[9] |
| Low Yield / Difficult Product Isolation | 1. Incomplete hydrolysis of the product-Lewis acid complex.2. Moisture contamination deactivating the catalyst. | 1. Ensure a thorough aqueous workup by pouring the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl to fully break the ketone-AlCl₃ complex.[9][10]2. Use anhydrous solvents and flame-dried glassware. Ensure the Lewis acid is fresh and has not been exposed to atmospheric moisture.[3][7] |
| Polyacylation Products Detected | 1. Incorrect stoichiometry (excess acylating agent).2. Highly activating substrate or harsh conditions. | 1. Use a strict 1:1 molar ratio of phenetole to the acylating agent.[9]2. While less common in acylation, polyacylation can be suppressed by using lower temperatures and shorter reaction times. The acyl group's deactivating effect generally prevents this.[10][11] |
Visualizing Reaction & Troubleshooting Pathways
Reaction Pathway Analysis
The following diagram illustrates the desired reaction for producing p-acylphenetole and the primary competing byproduct pathways.
Caption: Key reaction pathways in the acylation of phenetole.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving common issues encountered during the experiment.
Caption: A logical workflow for troubleshooting phenetole acylation.
Experimental Protocols
Protocol 1: High Para-Selectivity Acylation of Phenetole with Acetyl Chloride
This protocol is optimized for maximizing the yield of 4-ethoxyacetophenone.
Materials:
-
Phenetole (1.0 eq)
-
Acetyl chloride (1.05 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.1 eq)
-
Anhydrous carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.1 eq) and anhydrous CS₂. Cool the suspension to 0°C in an ice-salt bath.
-
Acylium Ion Formation: Add acetyl chloride (1.05 eq) dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0-5°C. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Phenetole Addition: Dissolve phenetole (1.0 eq) in a small amount of anhydrous CS₂ and add it dropwise to the reaction mixture over 30-45 minutes. Ensure the internal temperature does not rise above 5°C.
-
Reaction: Stir the reaction mixture at 0-5°C. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-3 hours.
-
Workup:
-
Once the reaction is complete, very carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl. This step is highly exothermic and will release HCl gas; perform in a well-ventilated fume hood.
-
Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with CH₂Cl₂.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
-
Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or hexane, or by vacuum distillation.
References
-
Wikipedia. Fries rearrangement. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
BYJU'S. What is the Fries Rearrangement Reaction?. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Organic Chemistry Portal. Fries Rearrangement. [Link]
-
J&K Scientific LLC. Fries Rearrangement. [Link]
-
Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. [Link]
-
OSTI.GOV. Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
PubMed. Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. [Link]
-
ResearchGate. P2O5/Al2O3 as an Efficient Heterogeneous Catalyst for the Acetylation of Alcohols, Phenols, Thiols, and Amines Under Solvent-Free Conditions | Request PDF. [Link]
-
PubMed. Overriding ortho-para selectivity via a traceless directing group relay strategy: the meta-selective arylation of phenols. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
ResearchGate. Acylation of Phenols, Alcohols, Thiols, Amines and Aldehydes Using Sulfonic Acid Functionalized Hyper-Cross-Linked Poly(2-naphthol) as a Solid Acid Catalyst. [Link]
-
NIH. ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. [Link]
-
ResearchGate. Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. [Link]
- Google Patents.
-
CSIR-National Chemical Laboratory. P2O5-mediated Friedel-Crafts acylation of activated arenes with carboxylic acid as acylating agent. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. [Link]
-
Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]
-
ResearchGate. (PDF) Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]
-
Reddit. Ortho vs. Para positioning of Substituent (FC-Acylation) : r/OrganicChemistry. [Link]
-
O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. [Link]
-
Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]
-
CurlyArrows. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction?. [Link]
-
ResearchGate. (PDF) New Trends in (heterogeneous) Catalysis for the Fine Chemicals Industry. [Link]
-
Chemistry Steps. Is Phenyl an Ortho/Para or Meta Director?. [Link]
-
ResearchGate. Catalytic synthesis of phenetole by ethylation of phenol with diethyl carbonate | Request PDF. [Link]
-
Scribd. Minimizing Polyalkylation in Acylation | PDF | Chemistry | Chemical Compounds. [Link]
-
Reddit. under what conditions do friedel crafts acylation of benzene occur? : r/chemhelp. [Link]
-
ResearchGate. The effects of reaction temperature on the Friedel–Crafts alkylation.... [Link]
-
PubMed. Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. [Link]
-
University of Calgary. Ch24 - Acylation of phenols. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Is Phenyl an Ortho/Para or Meta Director? - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. curlyarrows.com [curlyarrows.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Fries Rearrangement [organic-chemistry.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. byjus.com [byjus.com]
- 16. jk-sci.com [jk-sci.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scale-Up Synthesis of 1-(4-ethoxyphenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the scale-up synthesis of 1-(4-ethoxyphenyl)propan-1-one. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the large-scale production of this important chemical intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical field experience to help you navigate the challenges of transitioning from bench-scale to industrial production.
I. Troubleshooting Guide
The synthesis of this compound, commonly achieved via Friedel-Crafts acylation of phenetole with propionyl chloride or propionic anhydride, presents several challenges during scale-up. This section addresses specific issues you may encounter.
Reaction Conditions
Question 1: My reaction is sluggish and giving low yields. What are the likely causes and how can I improve it?
Answer:
Low yields in a Friedel-Crafts acylation at scale are often traced back to a few key factors. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water present in the reactants, solvents, or glassware will deactivate the catalyst.
-
Troubleshooting Steps:
-
Ensure all glassware is rigorously dried (oven-dried or flame-dried under an inert atmosphere).
-
Use anhydrous solvents. Consider passing them through a column of activated alumina or molecular sieves.
-
Use fresh, high-purity aluminum chloride. Old or improperly stored AlCl₃ may have already been partially hydrolyzed.
-
-
-
Insufficient Catalyst Loading: In Friedel-Crafts acylations, the ketone product forms a stable complex with the Lewis acid, effectively sequestering it.[1][2] Therefore, a stoichiometric amount of the catalyst is required, not just a catalytic amount.[2]
-
Troubleshooting Steps:
-
Ensure you are using at least one equivalent of AlCl₃ for every equivalent of the acylating agent.
-
In some cases, a slight excess (e.g., 1.1 equivalents) of the Lewis acid can be beneficial.
-
-
-
Inadequate Temperature Control: Friedel-Crafts reactions are exothermic. Insufficient cooling can lead to side reactions and decomposition of starting materials or products.[1] Conversely, if the temperature is too low, the reaction rate will be significantly reduced.
-
Troubleshooting Steps:
-
Monitor the internal reaction temperature closely using a calibrated probe.
-
Employ a robust cooling system (e.g., a jacketed reactor with a chiller) to maintain the optimal temperature range.
-
For large-scale reactions, consider a controlled rate of addition for the acylating agent to manage the exotherm.
-
-
| Parameter | Bench-Scale (Typical) | Pilot/Industrial Scale (Considerations) |
| Catalyst Loading | 1.0 - 1.2 equivalents | 1.1 - 1.3 equivalents (to account for minor impurities) |
| Temperature | 0 - 25 °C | Precise control is critical; jacketed reactors recommended |
| Solvent | Dichloromethane, 1,2-dichloroethane | Consider higher-boiling solvents for better temperature control |
Reagent and Solvent Issues
Question 2: I'm observing the formation of significant byproducts. What are they and how can I minimize them?
Answer:
Byproduct formation is a common issue in Friedel-Crafts acylations, particularly at scale. The primary byproducts are typically isomers of the desired product and polyacylated products.
Common Byproducts and Mitigation Strategies:
-
ortho-Isomer Formation: While the ethoxy group of phenetole is an ortho, para-director, the para-substituted product, this compound, is generally favored due to steric hindrance. However, the formation of the ortho-isomer can still occur.
-
Mitigation:
-
Solvent Choice: The polarity of the solvent can influence the ortho/para ratio. Non-polar solvents like carbon disulfide (CS₂) may favor the para isomer more than polar solvents like nitrobenzene.[1] However, safety and environmental concerns should be considered with CS₂.
-
Temperature Control: Lower reaction temperatures generally favor the formation of the thermodynamically more stable para product.
-
-
-
Polyacylation: Although the acyl group is deactivating, highly reactive starting materials can undergo a second acylation.[1]
-
Mitigation:
-
Stoichiometry: Use a slight excess of phenetole relative to the acylating agent to increase the probability of the acylating agent reacting with the starting material rather than the product.
-
Controlled Addition: Add the acylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
-
-
Work-up and Purification
Question 3: The reaction mixture has formed a thick, unmanageable slurry during work-up. What is causing this and how can I handle it?
Answer:
The formation of a thick slurry is a classic issue in large-scale Friedel-Crafts acylations and is due to the complexation of the ketone product with the aluminum chloride catalyst.[1]
Troubleshooting Steps:
-
Quenching: The quenching process must be carefully controlled. Slow, portion-wise addition of the reaction mixture to a cooled (0-10 °C) aqueous acid solution (e.g., dilute HCl) is crucial. A rapid quench can generate a large amount of heat and cause the aluminum salts to precipitate in an unmanageable form.
-
Stirring: Ensure vigorous and efficient mechanical stirring during the quench to break up any solids that form and to facilitate the hydrolysis of the aluminum complexes.
-
Solvent Volume: Using a sufficient volume of an appropriate solvent, such as dichloromethane, can help to keep the product-catalyst complex dissolved or suspended, making the mixture easier to handle.[1]
Safety and Regulatory Considerations
Question 4: What are the key safety considerations when scaling up this synthesis?
Answer:
Scaling up a Friedel-Crafts acylation introduces significant safety challenges that must be addressed.
Key Safety Hazards and Precautions:
-
Exothermic Reaction: As mentioned, the reaction is highly exothermic. A failure in temperature control can lead to a runaway reaction, causing a rapid increase in temperature and pressure.
-
Precaution: Utilize a reaction calorimeter to understand the thermal profile of the reaction before scaling up.[3] Ensure the reactor is equipped with an adequate cooling system and a pressure relief device.
-
-
Hydrogen Chloride (HCl) Gas Evolution: The reaction of the acylating agent with the Lewis acid, and the subsequent quenching step, generates significant amounts of HCl gas.
-
Precaution: The reactor must be equipped with a gas scrubber to neutralize the evolved HCl. Ensure adequate ventilation in the processing area.
-
-
Handling of Aluminum Chloride: AlCl₃ is a corrosive and water-reactive solid.
-
Precaution: Use appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection. Handle in a controlled environment with low humidity.
-
-
Flammable Solvents: Many of the solvents used (e.g., dichloromethane) are volatile and flammable.
-
Precaution: Use intrinsically safe equipment and ensure the processing area is properly grounded to prevent static discharge.
-
II. Frequently Asked Questions (FAQs)
Q1: Are there "greener" or more sustainable alternatives to aluminum chloride for this reaction?
A1: Yes, there is a growing trend towards using more environmentally friendly catalysts.[4] Solid acid catalysts, such as zeolites, are being explored as alternatives to traditional Lewis acids like AlCl₃.[4] These can offer advantages in terms of easier separation, reusability, and reduced waste generation. Biocatalytic methods are also being investigated for similar transformations, though they may not be directly applicable to this specific Friedel-Crafts reaction.[5][6]
Q2: Can I use propionic acid directly instead of propionyl chloride or anhydride?
A2: While some methods exist for using carboxylic acids directly in Friedel-Crafts acylations, they often require specific activators (like cyanuric chloride) or harsher conditions (e.g., high temperatures with a catalyst like methanesulfonic acid on graphite).[2] For a reliable and scalable synthesis of this compound, propionyl chloride or propionic anhydride with a Lewis acid catalyst remains the more conventional and well-established approach.
Q3: My final product has a persistent color impurity. What is the likely cause and how can I remove it?
A3: Color impurities can arise from several sources, including side reactions promoted by overheating, impurities in the starting materials, or degradation during work-up.
-
Potential Causes:
-
Charring: Localized overheating can cause decomposition and the formation of colored, tarry materials.
-
Iron Contamination: If using a steel reactor, acidic conditions can leach iron, which can form colored complexes.
-
-
Purification Strategies:
-
Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, this is often the most effective method for removing colored impurities.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively adsorb many colored impurities.
-
Distillation: If the product is a liquid, vacuum distillation can be an effective purification method.
-
III. Experimental Workflow and Diagrams
Typical Scale-Up Synthesis Protocol
-
Reactor Preparation: A clean, dry, glass-lined or other suitable reactor equipped with a mechanical stirrer, thermometer, addition funnel, and a gas outlet connected to a scrubber is charged with anhydrous phenetole and a suitable solvent (e.g., 1,2-dichloroethane).
-
Cooling: The mixture is cooled to 0-5 °C with agitation.
-
Catalyst Addition: Anhydrous aluminum chloride is added portion-wise, maintaining the temperature below 10 °C.
-
Acylating Agent Addition: Propionyl chloride is added dropwise from the addition funnel at a rate that maintains the reaction temperature between 5-10 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time, monitored by a suitable analytical technique (e.g., GC or HPLC).
-
Quenching: The reaction mixture is slowly transferred to a separate vessel containing a stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Work-up: The organic layer is separated, washed with water, dilute sodium bicarbonate solution, and brine.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or recrystallization.
Reaction Mechanism and Key Steps
Caption: Friedel-Crafts acylation of phenetole.
Troubleshooting Workflow
Caption: Troubleshooting low yields and impurities.
IV. References
-
ResearchGate. (n.d.). Industrial Friedel–Crafts Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
Quora. (2018). What are the limitations of Friedal Craft reactions?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Google Patents. (n.d.). Preparation method of intermediate for synthesizing anise camphor. Retrieved from
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Ethoxyphenyl)propan-1-ol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Retrieved from [Link]
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]
-
PubMed Central. (n.d.). An optimized and high-throughput method for histone propionylation and DIA analysis for the identification and quantification of histone post-translational modifications. Retrieved from [Link]
-
YouTube. (2025). Synthesis & Multi-Step Reaction Pathways (Orgo 1 Pre-Finals Review) [LIVE Recording]. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]
-
Google Patents. (n.d.). Method of producing 1-(4 methoxy-phenyl)- butanone. Retrieved from
-
ACS Publications. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Go for Gold: Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a Key Reagent to Explore Covalent Monopolar Spindle 1 Inhibitors. Retrieved from [Link]
-
The Review of Physical Chemistry of Japan. (1954). Studies on ethinylation reactions, II : synthesis of propargyl alcohol. Retrieved from [Link]
-
YouTube. (2021). Limitation of Friedel-Crafts Reactions. Retrieved from [Link]
-
PubMed Central. (n.d.). Pitfalls in histone propionylation during bottom‐up mass spectrometry analysis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). catalytic enantioselective addition of dialkylzincs to aldehydes using. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Propionylation of lysine, a new mechanism of short-chain fatty acids affecting bacterial virulence. Retrieved from [Link]
-
PubMed Central. (n.d.). Revealing the protein propionylation activity of the histone acetyltransferase MOF (males absent on the first). Retrieved from [Link]
-
MDPI. (2023). Facile Scale-Up of the Flow Synthesis of Silver Nanostructures Based on Norrish Type I Photoinitiators. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)-1-propanol. Retrieved from [Link]
-
PubMed Central. (n.d.). Lysine Propionylation Is a Prevalent Post-translational Modification in Thermus thermophilus. Retrieved from [Link]
Sources
Technical Support Center: Stability of 1-(4-ethoxyphenyl)propan-1-one
Welcome to the technical support center for 1-(4-ethoxyphenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this compound. Here, you will find troubleshooting advice and frequently asked questions in a direct question-and-answer format, grounded in scientific principles to ensure the integrity of your experiments.
I. Introduction to the Stability Profile of this compound
This compound is an aromatic ketone with a phenoxy ether linkage. Its stability is influenced by several environmental factors, including light, temperature, pH, and the presence of oxidizing agents. Understanding these sensitivities is crucial for maintaining the purity and integrity of the compound throughout its lifecycle in the laboratory. Degradation can lead to the formation of impurities that may interfere with experimental results or pose safety risks.
II. Frequently Asked Questions (FAQs) on Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment. A well-ventilated area is also recommended. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration (2-8 °C) is advisable.
Q2: Why is it important to protect this compound from light?
A2: Aromatic ketones, such as this compound, are known to be susceptible to photodegradation. Exposure to ultraviolet (UV) light can induce photochemical reactions, leading to the formation of radical species and subsequent degradation products. This can result in a decrease in purity and the appearance of unknown impurities in your sample.
Q3: Can this compound be stored at room temperature?
A3: While short-term storage at room temperature may be acceptable for immediate use, it is not recommended for long-term storage. Elevated temperatures can accelerate the rate of potential degradation reactions, such as oxidation or hydrolysis, especially if other contributing factors like moisture are present.
Q4: What types of containers are suitable for storing this compound?
A4: Amber glass vials or bottles with tight-fitting caps are ideal for storing this compound. The amber color protects the compound from light, and the tight seal minimizes exposure to air and moisture. Avoid using plastic containers for long-term storage, as plasticizers may leach into the sample or the container may not provide a sufficient barrier to air and moisture.
Q5: Are there any chemical incompatibilities I should be aware of when storing this compound?
A5: Yes, this compound should be stored away from strong oxidizing agents. The ketone and ether functional groups can be susceptible to oxidation, which can lead to the formation of various degradation products. It is also advisable to avoid storage in strongly acidic or basic environments, as these conditions can promote hydrolysis of the ether linkage.
III. Troubleshooting Guide: Common Stability Issues
This section addresses specific issues you might encounter during your experiments and provides actionable troubleshooting steps.
Issue 1: Appearance of Unknown Peaks in Chromatographic Analysis
Scenario: You observe unexpected peaks in your HPLC or GC analysis of a stored sample of this compound.
Potential Cause: This is a classic sign of degradation. The unknown peaks are likely impurities formed during storage.
Troubleshooting Steps:
-
Review Storage Conditions: Verify that the compound has been stored according to the recommended conditions (cool, dry, dark, tightly sealed). Any deviation could be the root cause.
-
Suspect Hydrolysis: The phenoxy ether linkage in this compound is susceptible to cleavage, especially under acidic conditions.[1][2] This would result in the formation of 4-hydroxypropiophenone and ethanol. Check the pH of your sample and storage environment.
-
Consider Oxidation: The alkyl side chain of the ethoxy group and the propyl group can be targets for oxidation, particularly if the compound has been exposed to air for extended periods. This could lead to the formation of hydroperoxides, alcohols, or carboxylic acids.[3][4]
-
Evaluate for Photodegradation: If the sample was exposed to light, photodegradation is a strong possibility. Aromatic ketones can undergo complex photochemical reactions.
-
Perform Forced Degradation Studies: To identify the potential degradation products, you can perform forced degradation studies on a reference sample. This involves intentionally exposing the compound to stress conditions (acid, base, oxidation, heat, light) to generate the impurities. The resulting chromatograms can help in identifying the unknown peaks in your stored sample.[5][6]
Issue 2: Inconsistent Experimental Results
Scenario: You are using this compound in a reaction and are getting inconsistent yields or unexpected side products.
Potential Cause: The purity of your starting material may have been compromised due to degradation. The impurities can interfere with your reaction.
Troubleshooting Steps:
-
Assess Purity: Before use, always assess the purity of your this compound using a suitable analytical method like HPLC or GC-MS. Compare the results with the certificate of analysis.
-
Purify the Compound: If impurities are detected, consider purifying the compound before use. Techniques like recrystallization or column chromatography can be effective.
-
Use a Fresh Batch: If possible, use a fresh, unopened batch of the compound for your experiments to rule out storage-related degradation.
-
Inert Atmosphere: For sensitive reactions, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of oxidation.
IV. Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products.
Objective: To develop a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment)
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture. Adjust the pH of the aqueous component to around 3 with a small amount of phosphoric acid or formic acid to improve peak shape and resolution.
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. From this, prepare a working standard solution at a concentration of about 0.1 mg/mL.
-
Chromatographic Conditions (Starting Point):
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (pH 3) in a gradient or isocratic elution. For a gradient, you might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute more retained impurities.[7][8][9]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (based on the UV absorbance of the aromatic chromophore)
-
Injection Volume: 10 µL
-
-
Method Optimization: Inject the standard solution and analyze the chromatogram. If degradation products are known or suspected, inject a stressed sample to ensure that the method can separate the main peak from all impurity peaks. Adjust the mobile phase composition, gradient, and pH as needed to achieve adequate resolution (Rs > 1.5) between all peaks.
-
Validation: Once optimized, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[10]
Data Presentation:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water (with acid) |
| Detection | UV at 275 nm |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
Protocol 2: Forced Degradation Study
Objective: To intentionally degrade this compound to identify potential degradation products and validate the stability-indicating nature of the analytical method.[6][11]
Methodology:
Prepare solutions of this compound (e.g., 1 mg/mL in a suitable solvent) and subject them to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize before injection.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 24 hours. Neutralize before injection.
-
Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample at 105 °C for 48 hours. Dissolve in mobile phase before injection.
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) and visible light for a defined period.
Analyze all stressed samples using the developed HPLC method and compare the chromatograms to that of an unstressed sample.
V. Visualizations
Potential Degradation Pathways
The following diagram illustrates the likely degradation pathways of this compound based on its chemical structure and known reactivity of its functional groups.
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Testing
The following diagram outlines the general workflow for assessing the stability of this compound.
Caption: General workflow for stability testing.
VI. References
-
Hooper, D. L., et al. (2000). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 48(10), 4813-4818.
-
Reddy, K. K., & Zablotowicz, R. M. (2003). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Pest Management Science, 59(10), 1143-1149.
-
Laskar, D. D., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering, 1(11), 1436–1445.
-
Unacademy. (n.d.). Cleavage of C-O Bond in Ethers. Retrieved from Unacademy website.
-
Wang, H., et al. (2020). Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst. Catalysis Science & Technology, 10(23), 8049-8058.
-
Wang, X., et al. (2013). Selective cleavage of aryl ether bonds in dimeric lignin model compounds. RSC Advances, 3(43), 20045-20051.
-
Saloheimo, M., et al. (2018). Selective Cleavage of Lignin β-O-4 Aryl Ether Bond by β-Etherase of the White-Rot Fungus Dichomitus squalens. ACS Sustainable Chemistry & Engineering, 6(3), 3988–3996.
-
Sigma-Aldrich. (n.d.). Ethoxybenzene. Retrieved from Sigma-Aldrich website.
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from MedCrave online.
-
Khatri, V. (2017, December 25). Oxidations of Alkylbenzene / Benzene derivatives. Conjugated.
-
Pifferi, G., & Restani, P. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 62, 262-270.
-
Li, X., et al. (2023). Oil-Water Biphasic Metal-Organic Supramolecular Gel for Lost Circulation Control: Formulation Optimization, Gelation Mechanism, and Plugging Performance. Gels, 9(12), 958.
-
Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. SAPub, 13(2), 1-8.
-
Journal of Pharmaceutical Research International. (2022). Forced Degradation – A Review. Journal of Pharmaceutical Research International, 34(47), 1-11.
-
Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research, 27(4s), 8837-8842.
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 7(3), 213-235.
-
Lindsay Smith, J. R., & Evans, S. (1996). The oxidation of ethylbenzene and other alkylaromatics by dioxygen catalysed by iron(III) tetrakis(pentafluorophenyl)porphyrin and related iron porphyrins. Journal of the Chemical Society, Perkin Transactions 2, (7), 1337-1345.
-
Zhang, Y., et al. (2020). Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst. Catalysts, 10(10), 1121.
-
Rubasinghege, G., et al. (2020). A Toxicological Study on Photo-degradation Products of Environmental Ibuprofen: Ecological and Human Health Implications. Environmental Science & Technology, 54(15), 9427–9437.
-
Al Sieadi, W. N., & Al Ani, K. E. (2020). Study of thermal degradation of plasticized poly (4- ethoxystyrene) in solution and solid films. International Journal of Pharmaceutical Research, 12(3), 436-444.
-
Pokhodenko, V. D., & Khizhnyi, V. A. (1971). The Chemistry of Stable Phenoxy Radicals. Chemical Reviews, 71(6), 601-623.
-
B'Hymer, C. (2006). A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid. Journal of chromatographic science, 44(4), 200–204.
-
Vladimirova, S., & Bijev, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 333-339.
-
D'Arienzo, M., et al. (2013). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 5(4), 1266-1282.
-
Khatri, V. (2016, September 18). Oxidation and Reduction reactions of Benzene derivatives. YouTube.
-
B'Hymer, C. (2006). A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid. Journal of Chromatographic Science, 44(4), 200-204.
-
Al Sieadi, W. N., & Al Ani, K. E. (2020). Study of thermal degradation of plasticized poly (4- ethoxystyrene) in solution and solid films. International Journal of Pharmaceutical Research, 12(3), 436-444.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. Retrieved from SIELC Technologies website.
-
The Organic Chemistry Tutor. (2018, May 8). Benzene Side Chain Reactions. YouTube.
-
Li, X., et al. (2014). Oxidation products and degradation pathways of 4-chlorophenol by catalytic ozonation with MnOx/γ-Al2O3/TiO2 as catalyst in aqueous solution. Journal of environmental sciences (China), 26(3), 568–576.
-
Al Sieadi, W. N., & Al Ani, K. E. (2020). Study of thermal degradation of plasticized poly (4- ethoxystyrene) in solution and solid films. International Journal of Pharmaceutical Research, 12(3), 436-444.
Sources
- 1. ars.usda.gov [ars.usda.gov]
- 2. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sharadpra.wordpress.com [sharadpra.wordpress.com]
- 4. The oxidation of ethylbenzene and other alkylaromatics by dioxygen catalysed by iron(III) tetrakis(pentafluorophenyl)porphyrin and related iron porphyrins - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biomedres.us [biomedres.us]
Technical Support Center: Chiral Separation of 1-(4-ethoxyphenyl)propan-1-one Derivatives
Welcome to the technical support center for the chiral separation of 1-(4-ethoxyphenyl)propan-1-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the enantioseparation of this important class of compounds. Here, we synthesize technical expertise with field-proven insights to help you navigate the complexities of your chiral separations.
Frequently Asked Questions (FAQs)
Q1: What are the most promising chiral separation techniques for this compound derivatives?
A1: For derivatives of this compound, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most widely adopted and successful techniques.[1] Both methods offer excellent resolution capabilities when paired with the appropriate chiral stationary phase (CSP). Capillary Electrophoresis (CE) can also be a viable alternative, particularly for polar derivatives.
Q2: Which types of chiral stationary phases (CSPs) are most effective for separating propiophenone derivatives?
A2: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly effective for the chiral resolution of a wide range of compounds, including ketones like this compound derivatives.[2][3][4][5] Specifically, derivatives such as cellulose tris(3,5-dimethylphenylcarbamate) have shown success in separating structurally similar compounds.[6][7][8] Cyclodextrin-based CSPs also serve as a valuable alternative for these separations.[9][10][11]
Q3: I am not getting any separation of my enantiomers. Where should I start troubleshooting?
A3: If you observe no separation, the first step is to ensure your detection method is appropriate for your analyte and concentration. If the detection is confirmed to be working, the issue likely lies with the chiral recognition. Consider the following:
-
Change the CSP: Not all CSPs will resolve all enantiomers. Switching to a CSP with a different chiral selector (e.g., from a cellulose-based to an amylose-based column) can often provide the necessary selectivity.
-
Alter the Mobile Phase: The composition of the mobile phase is critical for chiral recognition. In normal phase mode, varying the alcohol modifier (e.g., switching between isopropanol and ethanol) and its concentration can have a significant impact on resolution.[12]
-
Consider a Different Technique: If HPLC is unsuccessful, SFC can sometimes provide a different selectivity profile and achieve separation.
Q4: My peaks are tailing. What are the common causes and solutions for this issue with my this compound derivative?
A4: Peak tailing is a common issue that can compromise resolution and quantification. For ketone derivatives, potential causes include:
-
Secondary Interactions: Interactions between the analyte and residual silanol groups on the silica support of the CSP can lead to tailing. Adding a small amount of a basic or acidic modifier to the mobile phase can help to mitigate these interactions.
-
Column Overload: Injecting too much sample can saturate the stationary phase. Try reducing the injection volume or the sample concentration.
-
Column Contamination: Contaminants from previous injections can accumulate on the column, leading to poor peak shape. Flushing the column with a strong, compatible solvent may help. If the problem persists, the column may need to be replaced.
Troubleshooting Guides
Issue 1: Poor Resolution or Co-eluting Peaks
When enantiomers are not fully resolved, a systematic approach to method optimization is required. The key is to manipulate the factors that influence the interaction between the analyte and the chiral stationary phase.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor resolution.
Detailed Steps:
-
Assess Initial Separation: Look closely at the peak shape. Even a small shoulder can indicate that separation is possible with optimization.
-
Mobile Phase Optimization:
-
Normal Phase: The type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar mobile phase (e.g., hexane, heptane) are critical. A systematic variation of the alcohol percentage can significantly impact selectivity.
-
Reversed Phase: For more polar derivatives, a reversed-phase method using water/acetonitrile or water/methanol may be suitable. The pH of the aqueous phase can be adjusted to optimize separation.
-
-
Temperature Effects: Temperature can influence the thermodynamics of the chiral recognition process. Both increasing and decreasing the column temperature should be explored to see the effect on resolution.
-
Chiral Stationary Phase Screening: If optimizing the mobile phase and temperature on one CSP is unsuccessful, screening a variety of CSPs with different chiral selectors is the next logical step. Polysaccharide-based columns are a good starting point.
Issue 2: Peak Splitting or Distortion
Peak splitting can be frustrating and can arise from several sources unrelated to the chiral separation itself.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting peak splitting.
Detailed Steps:
-
Injection Solvent: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion. It is always best to dissolve the sample in the mobile phase itself.
-
Column Health: A void at the head of the column or a partially blocked frit can cause the sample band to split. Reversing and flushing the column (if the manufacturer's instructions permit) can sometimes resolve a blocked frit. A column void typically requires column replacement.
-
On-Column Racemization: For some chiral ketones, the presence of a base in the mobile phase can lead to on-column racemization, which can manifest as peak distortion or a plateau between two peaks.[13] If a basic additive is being used, try removing it or switching to an acidic additive.
-
Sample Purity: Ensure that the peak splitting is not due to a closely eluting impurity. This can be checked by analyzing a blank and a standard of the racemate.
Experimental Protocols: Starting Points for Method Development
While the optimal conditions will be specific to the exact derivative of this compound, the following protocols for structurally similar compounds provide an excellent starting point for your method development.
Protocol 1: Chiral HPLC of a Propiophenone Derivative (Normal Phase)
This protocol is based on successful separations of similar aryl ketones.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
Column:
-
A polysaccharide-based chiral stationary phase, such as one derived from cellulose tris(3,5-dimethylphenylcarbamate).
Mobile Phase:
-
Hexane/Isopropanol (90:10, v/v)
Flow Rate:
-
1.0 mL/min
Temperature:
-
25 °C
Detection:
-
UV at 254 nm
Method Development Steps:
-
Initial Screening: Begin with the conditions above.
-
Optimize Alcohol Content: If resolution is poor, vary the isopropanol content from 5% to 20%.
-
Change Alcohol: If optimization of isopropanol is insufficient, switch to ethanol and repeat the optimization of the alcohol content.
-
Temperature Study: Evaluate the effect of temperature by analyzing at 15 °C and 40 °C.
Protocol 2: Chiral SFC of a Phenylpropanol Derivative
This protocol is adapted from the successful separation of 1-phenyl-1-propanol, a closely related structure.[6][7]
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a back-pressure regulator and UV detector.
Column:
-
Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralcel-OD).
Mobile Phase:
-
Supercritical CO₂ with Methanol as a modifier. Start with a 5% (w/w) methanol concentration.
Pressure:
-
150 bar
Temperature:
-
30 °C
Flow Rate:
-
2.0 mL/min
Detection:
-
UV at 220 nm
Method Development Steps:
-
Modifier Concentration: Vary the methanol concentration between 2% and 10%.
-
Pressure Adjustment: Investigate the effect of back pressure by testing at 125 bar and 185 bar.
-
Temperature Optimization: Evaluate the separation at a higher temperature, for example, 40 °C.
Data Summary
The following table provides a general guideline for selecting a starting point for your chiral separation based on the properties of your this compound derivative.
| Technique | Chiral Stationary Phase (CSP) Type | Mobile Phase System | Best Suited For |
| HPLC (Normal Phase) | Polysaccharide (Cellulose/Amylose) | Hexane/Alcohol | Less polar derivatives |
| HPLC (Reversed Phase) | Polysaccharide or Cyclodextrin | Water/Acetonitrile or Methanol | More polar derivatives |
| SFC | Polysaccharide (Cellulose/Amylose) | Supercritical CO₂/Alcohol | A broad range of derivatives; offers speed and reduced solvent use |
| CE | Cyclodextrin (in buffer) | Aqueous Buffer | Charged or highly polar derivatives |
References
-
Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. (n.d.). SciRP.org. Retrieved January 22, 2026, from [Link]
-
Polysaccharide-based CSPs. (2022, November 28). Chiralpedia. Retrieved January 22, 2026, from [Link]
-
Enantiomeric Derivatives Separation of 2- (Phen0xy)propionate by Chiral High-Performance Liquid Chromatography. (n.d.). NTU Scholars. Retrieved January 22, 2026, from [Link]
-
Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. (2022, February 3). NIH. Retrieved January 22, 2026, from [Link]
-
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (2021, July 16). PubMed. Retrieved January 22, 2026, from [Link]
-
Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Cyclodextrins AS Dominant Chiral Selective Agents in the Capillary Separation Techniques. (2025, September 4). ResearchGate. Retrieved January 22, 2026, from [Link]
-
New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. (2024, May 9). NIH. Retrieved January 22, 2026, from [Link]
-
Use of derivatized cyclodextrins as chiral selectors for the separation of enantiomers by gas chromatography. (2025, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies. Retrieved January 22, 2026, from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 22, 2026, from [Link]
-
Chiral separation of ten arylphenoxypropionate herbicides on four chiral columns by supercritical fluid chromatography. (n.d.). Analytical Methods (RSC Publishing). Retrieved January 22, 2026, from [Link]
-
chiral columns . (n.d.). ChiralTek. Retrieved January 22, 2026, from [Link]
-
Chiral HPLC Column. (n.d.). Phenomenex. Retrieved January 22, 2026, from [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Enantioseparation of 1-phenyl-1-propanol on cellulose-derived chiral stationary phase by supercritical fluid chromatography II. Non-linear isotherm. (2007, August 24). PubMed. Retrieved January 22, 2026, from [Link]
-
Separation of 4'-Ethoxy acetophenone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 22, 2026, from [Link]
-
Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International. Retrieved January 22, 2026, from [Link]
-
Enantioseparation of 1-phenyl-1-propanol on Chiralcel OD by supercritical fluid chromatography. I. Linear isotherm. (2005, May 27). PubMed. Retrieved January 22, 2026, from [Link]
-
CHAPTER 7 RESOLUTION OF RACEMIC KETONES AND ASSIGNMENTS OF ABSOLUTE CONFIGURATION. (n.d.). DIAL@UCLouvain. Retrieved January 22, 2026, from [Link]
-
1-(4-Ethoxyphenyl)propan-1-ol. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. (n.d.). VTechWorks. Retrieved January 22, 2026, from [Link]
-
The problem of racemization in drug discovery and tools to predict it. (2019, March 18). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Chiral separation of lipoxygenase metabolites utilizing high-performance liquid chromatography. (2006, November 3). PubMed. Retrieved January 22, 2026, from [Link]
-
1-Propanone, 1-(4-methoxyphenyl)-. (2018, February 16). SIELC Technologies. Retrieved January 22, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 3. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 4. researchgate.net [researchgate.net]
- 5. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioseparation of 1-phenyl-1-propanol on cellulose-derived chiral stationary phase by supercritical fluid chromatography II. Non-linear isotherm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioseparation of 1-phenyl-1-propanol on Chiralcel OD by supercritical fluid chromatography. I. Linear isotherm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DIAL : download document [dial.uclouvain.be]
- 9. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for Reactions Involving 1-(4-ethoxyphenyl)propan-1-one
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the work-up and purification of reactions involving 1-(4-ethoxyphenyl)propan-1-one, a common intermediate in organic synthesis. The following information is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
I. Frequently Asked Questions (FAQs)
Q1: My reaction mixture, likely a Friedel-Crafts acylation to synthesize this compound, is a thick, dark slurry. Is this normal, and how does it affect the work-up?
A1: Yes, this is quite common in Friedel-Crafts acylation reactions. The ketone product forms a complex with the Lewis acid catalyst, typically aluminum chloride (AlCl₃), resulting in a viscous slurry.[1] This complex formation is a key feature of the reaction and necessitates a specific work-up procedure to decompose the complex and liberate the ketone product. The work-up is designed to handle this heterogeneous mixture.
Q2: Why is the quenching step of a Friedel-Crafts acylation so exothermic, and what are the best practices for this step?
A2: The quenching process is highly exothermic due to the vigorous reaction of the excess anhydrous aluminum chloride with water. This reaction generates significant heat and hydrogen chloride (HCl) gas.[2] Best practices for a safe and controlled quench include:
-
Cooling the reaction mixture to 0 °C in an ice bath before slowly adding the quenching agent.
-
Pouring the reaction mixture slowly and carefully onto a mixture of crushed ice and a dilute acid, such as concentrated HCl in water.[3][4] The large excess of ice helps to absorb the heat generated during the hydrolysis of the aluminum chloride.
Q3: What is the purpose of the various aqueous washes (e.g., dilute HCl, NaHCO₃, brine) in the work-up procedure?
A3: Each wash has a specific purpose in purifying the crude product:
-
Dilute HCl wash: This initial acidic wash helps to fully hydrolyze the aluminum salts and ensures that any basic impurities are protonated and partitioned into the aqueous layer.
-
Saturated sodium bicarbonate (NaHCO₃) wash: This basic wash neutralizes any remaining acid in the organic layer.[3]
-
Brine (saturated NaCl solution) wash: This wash helps to remove the bulk of the dissolved water from the organic layer before the final drying step, thus reducing the amount of drying agent needed.[5]
Q4: I'm concerned about the formation of isomeric byproducts. How can I separate the desired para-substituted product from potential ortho-isomers?
A4: The ethoxy group of phenetole (the likely starting material) is an ortho-, para-director in electrophilic aromatic substitution. While the para-product is generally favored due to sterics, some of the ortho-isomer is often formed. The separation of these isomers can be challenging due to their similar polarities. Effective methods include:
-
Recrystallization: If there is a significant difference in the crystal packing of the isomers, recrystallization from a suitable solvent can be effective.
-
Column Chromatography: This is a more general and often more effective method for separating isomers. A well-chosen solvent system can achieve good separation on a silica gel column.
II. Troubleshooting Guide: Work-up of this compound
This guide addresses specific issues that may arise during the work-up of a typical Friedel-Crafts acylation reaction to produce this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Emulsion During Extraction | - Incomplete hydrolysis of aluminum salts, leading to the formation of gelatinous aluminum hydroxides. - High concentration of the crude product or byproducts acting as surfactants. | - Add more of the aqueous wash solution to dilute the mixture. - Add a small amount of a saturated salt solution (brine) to increase the ionic strength of the aqueous layer. - If the emulsion persists, filter the entire mixture through a pad of Celite® to break up the emulsion. |
| Low Yield of Crude Product | - Incomplete reaction. - Product loss during aqueous washes due to some water solubility. - Incomplete extraction from the aqueous layer. | - Before the work-up, check for reaction completion using an appropriate analytical technique like Thin Layer Chromatography (TLC). - Minimize the volume of aqueous washes while still ensuring complete removal of impurities. - Perform multiple extractions (e.g., 3 times) with the organic solvent to ensure complete recovery of the product from the aqueous layer. |
| Product is an Oil and Does Not Solidify | - The product may be a low-melting solid or an oil at room temperature. - Presence of impurities, such as the ortho-isomer or residual solvent, can depress the melting point. | - Confirm the expected physical state of the product. This compound is often a liquid or low-melting solid. - Purify the crude product by column chromatography to remove impurities. |
| Crude Product is Highly Colored | - Formation of colored byproducts from side reactions. - Incomplete quenching leading to residual colored complexes. | - Ensure the quenching and washing steps are thorough. - Consider washing the organic layer with a reducing agent solution, such as sodium bisulfite, if colored impurities are due to oxidation. - Use activated carbon treatment during recrystallization to remove colored impurities. |
| Presence of Starting Material (Phenetole) in the Product | - Incomplete reaction. - Insufficient amount of acylating agent or catalyst. | - Optimize reaction conditions (time, temperature, stoichiometry). - Phenetole is generally less polar than the ketone product and can often be separated by column chromatography. |
III. Experimental Protocols
A. Standard Work-up Procedure for Friedel-Crafts Acylation
This protocol outlines a best-practice approach for the work-up following the synthesis of this compound via the Friedel-Crafts acylation of phenetole with propanoyl chloride and aluminum chloride.
Step-by-Step Methodology:
-
Cool the Reaction Mixture: Once the reaction is deemed complete, cool the reaction flask in an ice-water bath to 0-5 °C. This is crucial to manage the exothermic nature of the subsequent quenching step.
-
Prepare the Quenching Solution: In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. A typical ratio is approximately 100 g of ice for every 10 g of AlCl₃ used, with about 10 mL of concentrated HCl.
-
Quench the Reaction: Slowly and carefully pour the cooled reaction mixture into the stirred ice/HCl slurry. The addition should be done in a controlled manner to prevent excessive foaming and release of HCl gas.[2] The purpose of this step is to hydrolyze the excess AlCl₃ and decompose the aluminum chloride-ketone product complex.
-
Transfer to a Separatory Funnel: Once the ice has melted and the initial vigorous reaction has subsided, transfer the entire mixture to a separatory funnel.
-
Extract the Product: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL for a 10 g scale reaction). The product is expected to be in the organic layer.
-
Combine and Wash the Organic Layers: Combine the organic extracts in the separatory funnel.
-
Wash the combined organic layer with 1 M HCl (50 mL) to remove any remaining aluminum salts.
-
Wash with saturated sodium bicarbonate solution (50 mL) to neutralize any residual acid. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be generated.
-
Wash with brine (saturated NaCl solution) (50 mL) to remove the majority of the dissolved water.[5]
-
-
Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolate the Crude Product: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
Caption: General workflow for the work-up of a Friedel-Crafts acylation reaction.
B. Purification by Recrystallization
Recrystallization is a viable purification method if the crude product is a solid and a suitable solvent is found.
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to screen include ethanol, isopropanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate.[6][7]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture with gentle swirling until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
C. Purification by Column Chromatography
This is the most general method for purifying the product and separating it from closely related impurities like isomers.
Step-by-Step Methodology:
-
Prepare the Column: Pack a glass column with silica gel using a suitable solvent system (the eluent).
-
Choose the Eluent: The eluent is typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio should be determined by TLC analysis of the crude product.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elute the Column: Pass the eluent through the column, collecting fractions in separate test tubes.
-
Analyze the Fractions: Monitor the fractions by TLC to identify which ones contain the pure desired product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Caption: Formation of isomeric products in the Friedel-Crafts acylation of phenetole.
IV. References
-
University of Liverpool. (n.d.). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Retrieved from [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). YouTube. Retrieved from [Link]
-
University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Friedel-Crafts - Acylation. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)-1-propanol. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
MDPI. (2023, August 24). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
YouTube. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]
-
YouTube. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
-
YouTube. (2012, February 29). 9. Reaction Work-up- Purify, Isolate Product.mov. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
PubMed. (2016, January 4). Enantiomeric separations of α-aryl ketones with cyclofructan chiral stationary phases via high performance liquid chromatography and supercritical fluid chromatography. Retrieved from [Link]
-
YouTube. (2023, December 21). MCAT Organic Chemistry: Column Chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
ResearchGate. (2025, August 9). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Ethoxyphenyl)propan-1-ol. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 92218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies | MDPI [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mt.com [mt.com]
- 7. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to 1-(4-ethoxyphenyl)propan-1-one and 1-(4-methoxyphenyl)propan-1-one for Researchers and Drug Development Professionals
Introduction: Examining the Subtle but Significant Impact of Alkoxy Chain Length in Phenylpropanones
In the landscape of medicinal chemistry and drug discovery, the nuanced interplay of a molecule's structure and its biological function is a central theme. Even minor modifications to a chemical scaffold can elicit profound changes in physicochemical properties, pharmacokinetic profiles, and pharmacodynamic responses. This guide provides a comparative analysis of two closely related aromatic ketones: 1-(4-ethoxyphenyl)propan-1-one and 1-(4-methoxyphenyl)propan-1-one.
These compounds share a common propiophenone core, differing only by a single methylene unit in the para-alkoxy substituent—an ethoxy group versus a methoxy group. This seemingly small variation can have cascading effects on lipophilicity, metabolic stability, and receptor interactions, making a comparative study essential for researchers exploring this chemical space for therapeutic applications. While direct comparative biological data for these specific ketones is not extensively published, this guide will synthesize known physicochemical properties, established synthetic routes, and provide a framework for their comparative biological evaluation based on established principles of structure-activity relationships (SAR). We will also furnish detailed experimental protocols for key in vitro assays to empower researchers to generate the necessary comparative data.
Physicochemical Properties: A Head-to-Head Comparison
The initial divergence in the potential biological behavior of these two molecules can be predicted from their fundamental physicochemical properties. The addition of a methylene group in the ethoxy substituent directly influences molecular weight, and is expected to impact properties such as lipophilicity (LogP) and boiling point.
| Property | This compound | 1-(4-methoxyphenyl)propan-1-one |
| IUPAC Name | This compound | 1-(4-methoxyphenyl)propan-1-one[1][2] |
| Synonyms | 4'-Ethoxypropiophenone | 4'-Methoxypropiophenone, p-Methoxypropiophenone[1] |
| CAS Number | 35031-72-2[3] | 121-97-1[1][4] |
| Molecular Formula | C₁₁H₁₄O₂[3] | C₁₀H₁₂O₂[1][4] |
| Molecular Weight | 178.23 g/mol [3] | 164.20 g/mol [1][4] |
| Physical Form | Liquid[3] | Solid |
| LogP (Predicted) | ~2.7 | ~2.4[1] |
Note: Some properties are predicted based on chemical structure and may vary slightly from experimentally determined values.
Synthesis and Chemical Characterization: The Friedel-Crafts Acylation Approach
The most common and efficient method for the synthesis of these p-alkoxypropiophenones is the Friedel-Crafts acylation of the corresponding alkoxybenzene (phenetole for the ethoxy derivative and anisole for the methoxy derivative) with propanoyl chloride or propionic anhydride.[5] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[5][6]
The methoxy and ethoxy groups are ortho, para-directing activators of the benzene ring for electrophilic substitution. Due to steric hindrance from the alkoxy group, the para-substituted product is generally favored, leading to a high yield of the desired 1-(4-alkoxyphenyl)propan-1-one.
Caption: Generalized Friedel-Crafts acylation for the synthesis of 1-(4-alkoxyphenyl)propan-1-ones.
Experimental Protocol: Friedel-Crafts Acylation of Anisole
This protocol provides a representative procedure for the synthesis of 1-(4-methoxyphenyl)propan-1-one. A similar procedure can be adapted for the synthesis of the ethoxy derivative using phenetole as the starting material.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous aluminum chloride (1.1 eq) and a dry solvent such as dichloromethane (DCM). Cool the mixture in an ice bath.
-
Addition of Reactants: Slowly add propanoyl chloride (1.0 eq) to the stirred suspension.
-
Addition of Anisole: Add anisole (1.0 eq) dropwise from the dropping funnel to the reaction mixture, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 1-(4-methoxyphenyl)propan-1-one.
Structure-Activity Relationship: The Ethoxy vs. Methoxy Debate
The choice between a methoxy and an ethoxy group in drug design is often a strategic one, aimed at fine-tuning a compound's properties. Here's a breakdown of the likely impact of this substitution on the biological activity of these phenylpropanones:
-
Lipophilicity: The ethoxy group, with its additional methylene unit, is more lipophilic than the methoxy group. This increased lipophilicity can enhance membrane permeability, potentially leading to better absorption and distribution. However, it can also increase binding to plasma proteins and lead to higher metabolic turnover.[7][8]
-
Metabolic Stability: The methoxy group is primarily metabolized via O-demethylation by cytochrome P450 enzymes. The ethoxy group can also undergo O-deethylation, but the rate may differ. The increased lipophilicity of the ethoxy compound might make it a more favorable substrate for certain CYP isozymes.
-
Receptor Binding: The size and conformation of the alkoxy group can influence how the molecule fits into a binding pocket of a target protein. The slightly larger and more flexible ethoxy group may provide additional van der Waals interactions or, conversely, introduce steric hindrance that prevents optimal binding. The methoxy group, while smaller, can still act as a hydrogen bond acceptor.[9]
Hypothesis: Based on these principles, it is hypothesized that this compound will exhibit greater lipophilicity-driven effects, such as enhanced membrane permeability and potentially higher potency in cell-based assays, provided the larger ethoxy group does not create unfavorable steric interactions with the biological target. Conversely, 1-(4-methoxyphenyl)propan-1-one may exhibit a different metabolic profile and potentially greater selectivity for certain targets due to its smaller size.
Proposed Experimental Workflow for Comparative Bioactivity Analysis
To empirically determine the differences in the biological profiles of these two compounds, a series of in vitro assays are proposed. The following protocols provide a standardized framework for this comparative evaluation.
Caption: Proposed workflow for the comparative biological evaluation of the two ketones.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be quantified spectrophotometrically.
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare stock solutions of the test compounds (this compound and 1-(4-methoxyphenyl)propan-1-one) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., DMSO or methanol).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compounds.
-
Add 100 µL of the DPPH solution to each well.
-
Include a blank (solvent + methanol) and a control (solvent + DPPH solution).
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Anti-inflammatory Activity: COX-2 Inhibition Assay
This assay determines the ability of the test compounds to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins.
Caption: Workflow for the COX-2 inhibition assay.
Protocol (using a commercial kit):
-
Reagent Preparation: Prepare all reagents (assay buffer, COX-2 enzyme, heme, arachidonic acid substrate, and detection reagents) according to the manufacturer's instructions.
-
Assay Procedure:
-
Add the assay buffer, heme, and COX-2 enzyme to the wells of a 96-well plate.
-
Add the test compounds at various concentrations or a vehicle control. A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
-
Incubation and Detection:
-
Incubate at 37°C for a short period (e.g., 2 minutes).
-
Stop the reaction and measure the product formation (e.g., prostaglandin E2) using a suitable detection method, such as a colorimetric or fluorescent probe, as per the kit's protocol.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compounds relative to the vehicle control.
-
Determine the IC₅₀ value for each compound.
-
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Culture:
-
Seed a suitable cell line (e.g., HeLa, HepG2) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound and 1-(4-methoxyphenyl)propan-1-one. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value (the concentration of the compound that reduces cell viability by 50%).
-
Safety and Handling
Both this compound and 1-(4-methoxyphenyl)propan-1-one are chemical reagents and should be handled with appropriate safety precautions in a laboratory setting.
-
1-(4-methoxyphenyl)propan-1-one: May be harmful if swallowed and can cause skin and serious eye irritation. It is a combustible material.
-
This compound: Safety data is less readily available, but it should be handled with similar precautions as its methoxy analog. Avoid contact with skin and eyes, and do not ingest.[10]
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling these compounds. Work in a well-ventilated area or a chemical fume hood.
Conclusion and Future Outlook
The comparative analysis of this compound and 1-(4-methoxyphenyl)propan-1-one highlights the importance of subtle structural modifications in drug design. While their synthesis is straightforward via Friedel-Crafts acylation, their biological profiles are likely to differ due to the variation in the para-alkoxy substituent. The ethoxy derivative is predicted to be more lipophilic, which may influence its potency and pharmacokinetic properties.
The provided experimental workflows offer a robust framework for researchers to conduct a direct, head-to-head comparison of their antioxidant, anti-inflammatory, and cytotoxic activities. The data generated from these assays will provide valuable insights into the structure-activity relationships of this class of compounds and guide future optimization efforts in the development of novel therapeutic agents. Further studies could also explore their metabolic stability in vitro and their efficacy in more complex biological systems.
References
-
Cheméo. (n.d.). Chemical Properties of 1-Propanone, 1-(4-methoxyphenyl)- (CAS 121-97-1). Retrieved from [Link].
- Fisher Scientific. (2025). Safety Data Sheet: 4'-Methoxypropiophenone.
-
PubChem. (n.d.). 4-Propanoylanisole. National Center for Biotechnology Information. Retrieved from [Link].
- Li, J., et al. (2012). Design, Synthesis, and Structure–Activity Relationship, Molecular Modeling, and NMR Studies of a Series of Phenyl Alkyl Ketones as Highly Potent and Selective Phosphodiesterase-4 Inhibitors. Journal of Medicinal Chemistry, 55(13), 6149-6163.
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)-1-propanol. National Center for Biotechnology Information. Retrieved from [Link].
- Handforth, C. I., & Johnson, A. W. (2010). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Dalton Transactions, 39(35), 8195-8200.
- Mol-Instincts. (n.d.). 1-(4-methoxyphenyl)propan-1-one.
-
PubChem. (n.d.). 1-(4-Ethoxyphenyl)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link].
- Glyn, R. J., & Pattison, G. (2021).
-
NIST. (n.d.). 1-Propanone, 1-(4-methoxyphenyl)-. National Institute of Standards and Technology. Retrieved from [Link].
- Mohammadi, Z., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(63), 36245-36289.
- Kos, J., et al. (2018). Preparation and Hydro-Lipophilic Properties of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides. Molecules, 23(11), 2947.
- ResearchGate. (n.d.). Effects of lipophilicity by the position of methoxy group on aromatic ring.
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link].
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 1-(4-ethoxyphenyl)propan-2-one.
- Echemi. (n.d.). 1-(4-Methoxyphenyl)-3-phenyl-1-propanone Safety Data Sheets.
- Journal of Medicinal Chemistry. (n.d.). Design, Synthesis, and Structure− Activity Relationship, Molecular Modeling, and NMR Studies of a Series of Phenyl Alkyl Ketones as Highly Potent and Selective….
- Vereecken, L., & Peeters, J. (2010). Decomposition of substituted alkoxy radicals—part I: a generalized structure–activity relationship for reaction barrier heights. Physical Chemistry Chemical Physics, 12(38), 12608-12620.
- da Silva, J. L., et al. (2017). The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. Journal of the Brazilian Chemical Society, 28(8), 1477-1487.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 1-(4-Methoxyphenyl)-2-methylpropan-1-ol.
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
- ResearchGate. (2022). Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides.
- Penning, T. M., et al. (2012). Development of potent and selective inhibitors of aldo-keto reductase 1C3 (type 5 17β-hydroxysteroid dehydrogenase) based on N-phenyl-aminobenzoates and their structure-activity relationships. Journal of Medicinal Chemistry, 55(7), 3234-3246.
- Ishihara, K., et al. (2019). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 24(18), 3343.
- Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7(3), 185-192.
- University of Delaware. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. Retrieved from a university chemistry department webpage.
- NIST. (n.d.). 1-Propanone, 1-(4-methoxyphenyl)-. National Institute of Standards and Technology.
- ResearchGate. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst.
Sources
- 1. 4-Propanoylanisole | C10H12O2 | CID 67144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ▷ InChI Key Database ⚛️ | 1-(4-methoxyphenyl)propan-1-one [inchikey.info]
- 3. This compound | 35031-72-2 [sigmaaldrich.com]
- 4. 1-Propanone, 1-(4-methoxyphenyl)- (CAS 121-97-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 6. Friedel-Crafts Acylation [www1.udel.edu]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
The Impact of Alkoxy Substitution on the Biological Activity of Propiophenones: A Comparative Guide to Ethoxy and Methoxy Analogs
For researchers and drug development professionals exploring the vast chemical space of propiophenone derivatives, understanding the nuanced effects of subtle structural modifications is paramount. This guide provides an in-depth, objective comparison of the biological activities of ethoxy- and methoxy-substituted propiophenones. By synthesizing data from analogous compound classes and elucidating the underlying structure-activity relationships, we aim to equip scientists with the foundational knowledge to rationally design and evaluate novel therapeutic agents.
Introduction: The Significance of Alkoxy Groups in Medicinal Chemistry
The propiophenone scaffold, a privileged structure in medicinal chemistry, serves as a versatile template for the development of a wide array of biologically active compounds. The introduction of alkoxy groups, particularly methoxy (-OCH₃) and ethoxy (-OCH₂CH₃), onto the phenyl ring can profoundly influence the pharmacokinetic and pharmacodynamic properties of these molecules. These substitutions can alter a compound's lipophilicity, metabolic stability, and ability to form hydrogen bonds, thereby impacting its absorption, distribution, metabolism, excretion (ADME) profile, and target engagement.
The seemingly minor difference between a methoxy and an ethoxy group—a single methylene unit—can lead to significant variations in biological activity. This guide will explore these differences across several key therapeutic areas, providing experimental context and actionable insights for researchers.
Structure-Activity Relationship: Ethoxy vs. Methoxy
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to interact with a specific biological target. The choice between an ethoxy and a methoxy substituent can influence this interaction in several ways:
-
Steric Hindrance: The larger size of the ethoxy group compared to the methoxy group can introduce steric hindrance, potentially altering the binding orientation of the molecule within a receptor's active site. This can either enhance or diminish binding affinity depending on the specific topology of the binding pocket.
-
Lipophilicity: The addition of a methylene group in the ethoxy substituent increases its lipophilicity. This can affect the compound's ability to cross cellular membranes, including the blood-brain barrier, which is a critical consideration for CNS-acting drugs.
-
Metabolic Stability: Alkoxy groups are susceptible to O-dealkylation by cytochrome P450 enzymes. The rate of this metabolic process can differ between ethoxy and methoxy groups, influencing the compound's half-life and duration of action.
The following diagram illustrates the fundamental structural difference that underpins the varied biological effects.
Caption: Structural comparison of methoxy and ethoxy substituents.
Comparative Biological Activities
While direct comparative studies on ethoxy- versus methoxy-substituted propiophenones are not abundant, valuable insights can be drawn from research on structurally related compounds such as chalcones, flavones, and other phenolic derivatives.
Cytotoxic and Anti-Proliferative Activity
Alkoxy-substituted propiophenone analogs have demonstrated significant potential as anti-cancer agents. The nature of the alkoxy group can influence both the potency and the mechanism of cell death. For instance, studies on indolyl-pyridinyl-propenones have shown that the position of a methoxy group can switch the biological activity from inducing methuosis to disrupting microtubules[1].
In a study on substituted phenols, both methoxy (as 4-hydroxyanisole) and ethoxy derivatives showed a large reduction in melanoma cell numbers[2]. Interestingly, 4-ethoxyphenol was observed to cause a complete accumulation of cells in the S-phase of the cell cycle, indicating a distinct mechanism of action related to DNA synthesis inhibition[2]. Furthermore, an ethoxy-substituted phylloquinone derivative displayed selective anti-proliferative activity against lung cancer cells, arresting the cell cycle in the G2-M phase[3][4][5].
| Compound Class | Substitution | Biological Effect | Reference |
| Indolyl-pyridinyl-propenones | Methoxy | Position-dependent switch between methuosis induction and microtubule disruption. | [1] |
| Phenols | Methoxy, Ethoxy | Reduction in melanoma cell numbers. | [2] |
| Phenols | Ethoxy | Accumulation of cells in S-phase. | [2] |
| Phylloquinone derivative | Ethoxy | Selective anti-proliferative activity against lung cancer cells (G2-M arrest). | [3][4][5] |
Antimicrobial Activity
The antimicrobial potential of alkoxy-substituted compounds is another area of active investigation. Research on 3-ethoxy-4-hydroxybenzaldehyde oxime esters revealed significant antimicrobial activity against various pathogens[6]. In a study on benzoylthioureas, the replacement of a methoxy group with an ethoxy group was found to increase the efficiency against E. coli and B. subtilis[7]. This suggests that the increased lipophilicity of the ethoxy group may facilitate better penetration through bacterial cell walls.
| Compound Class | Substitution Comparison | Observed Effect | Reference |
| Benzoylthioureas | Ethoxy vs. Methoxy | Ethoxy substitution increased activity against E. coli and B. subtilis. | [7] |
| Benzaldehyde oxime esters | Ethoxy | Significant antimicrobial activity. | [6] |
Anticonvulsant Activity
Methoxy-substituted compounds have been extensively studied for their anticonvulsant properties. For example, (R)-N-benzyl 2-acetamido-3-methoxypropionamide (lacosamide) is a clinical antiepileptic agent. Studies on 4-methoxy- and 4-chlorobenzanilides have also demonstrated significant anticonvulsant activity in the maximal electroshock (MES) test in mice[8]. Furthermore, 3-methoxyflavone has shown protective effects in both MES and pentylenetetrazole (PTZ) induced seizure models[9]. While there is less specific data on ethoxy-substituted propiophenones in this context, the established activity of methoxy analogs makes this a promising area for further investigation.
| Compound Class | Substitution | Activity | Reference |
| Propionamides | Methoxy | Clinical antiepileptic agent. | |
| Benzanilides | Methoxy | Anticonvulsant activity in MES test. | [8] |
| Flavones | Methoxy | Anticonvulsant effects in MES and PTZ models. | [9] |
Antioxidant Activity
The antioxidant properties of phenolic compounds are well-documented, and alkoxy substitutions can modulate this activity. A study on the structure-antioxidant activity relationship of phenolic acids demonstrated that both methoxyl and phenolic hydroxyl groups can promote antioxidant activities. The electron-donating nature of the methoxy group can enhance the radical scavenging ability of the parent molecule. While direct comparisons with ethoxy groups in propiophenones are limited, it is plausible that the similar electron-donating character of the ethoxy group would also contribute to antioxidant potential.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key biological assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (ethoxy- and methoxy-substituted propiophenones) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, allowing for the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Microbroth Dilution Method
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no turbidity (bacterial growth) is visible.
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Compound Dilution: Prepare serial two-fold dilutions of the ethoxy- and methoxy-substituted propiophenones in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Caption: Workflow for the Microbroth Dilution assay.
Conclusion and Future Directions
Future research should focus on synthesizing and systematically evaluating pairs of ethoxy- and methoxy-substituted propiophenones across a range of biological assays. This will not only expand our understanding of the structure-activity relationships of this important class of compounds but also pave the way for the development of novel therapeutics with improved efficacy and safety profiles.
References
-
Hsieh, M. J., et al. (2015). Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity. Molecules, 20(9), 16846-16863. [Link]
-
Al-Qathami, M., et al. (2003). Cytotoxicity of a selected series of substituted phenols towards cultured melanoma cells. Journal of Pharmacy and Pharmacology, 55(8), 1147-1153. [Link]
-
De Martino, G., et al. (2006). Synthetic and biological activity evaluation studies on novel 1,3-diarylpropenones. Bioorganic & Medicinal Chemistry, 14(15), 5169-5177. [Link]
-
Salomé, C., et al. (2010). Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry, 53(4), 1694-1704. [Link]
-
Kalgutkar, A. S., et al. (2005). Synthesis and biological evaluation of 1,3-diphenylprop-2-yn-1-ones as dual inhibitors of cyclooxygenases and lipoxygenases. Bioorganic & Medicinal Chemistry Letters, 15(21), 4842-4845. [Link]
-
Zaręba, P., et al. (2022). Theoretical Study of Correlation Between Substituent Effect in Synthetic Cathinones and Their Cytotoxic Activity. Applied Sciences, 12(16), 8235. [Link]
-
Chen, Q., et al. (2021). Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1344-1352. [Link]
-
Rojas-Ávalos, G., et al. (2023). Synthesis and Cytotoxicity Studies of Br-Substituted Salphen Organic Compounds. Chemistry & Biodiversity, 20(5), e202200972. [Link]
-
Patel, K., et al. (2016). Synthesis and Biological Evaluation of Some Substituted Phenyl Thiazolyl Naphthyl Methanone Derivatives. International Journal of Pharmaceutical Sciences and Research, 7(1), 162-168. [Link]
-
Grdinić, T., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2115. [Link]
-
Eunice, A., et al. (2022). A study the Anti-convulsant activity of 3-methoxyflavone through maximum electroshock and Pentylenetetrazole induced seizures me. Journal of Pharmaceutical Negative Results, 13(S2), 1-8. [Link]
-
Lavorgna, M., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Antioxidants, 10(8), 1243. [Link]
-
de Oliveira, A. M., et al. (2022). Anticonvulsant Activity of trans-Anethole in Mice. Evidence-Based Complementary and Alternative Medicine, 2022, 9928404. [Link]
-
Limban, C., et al. (2011). Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. Chemical Papers, 65(1), 60-69. [Link]
-
Parmar, N. S., et al. (1993). Synthesis and biological evaluation of substituted flavones as gastroprotective agents. Journal of medicinal chemistry, 36(1), 113-119. [Link]
-
Clark, C. R., & McMillian, C. L. (1990). Anticonvulsant activity of some 4-methoxy- and 4-chlorobenzanilides. Journal of pharmaceutical sciences, 79(3), 220-222. [Link]
-
de Oliveira, R. B., et al. (2011). Cytotoxic evaluation of substituted azetopyrroloazepinones. European journal of medicinal chemistry, 46(9), 4281-4287. [Link]
-
Kumar, D., et al. (2022). Anti-proliferative effect and underlying mechanism of ethoxy-substituted phylloquinone (vitamin K1 derivative) from Spinacia oleracea leaf and enhancement of its extractability using radiation technology. 3 Biotech, 12(9), 239. [Link]
-
Kumar, A., et al. (2023). Synthesis and Biological Evaluation of Newly Synthesized Flavones. Oriental Journal of Chemistry, 39(4), 934-940. [Link]
-
Fujisawa, S., et al. (2005). Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method. In vivo (Athens, Greece), 19(2), 389-394. [Link]
-
Mathew, B., et al. (2017). Monoamine oxidase inhibitory activity of methoxy-substituted chalcones. International journal of biological macromolecules, 103, 1073-1079. [Link]
-
Mathew, B., et al. (2017). Monoamine oxidase inhibitory activity of methoxy-substituted chalcones. International Journal of Biological Macromolecules, 103, 1073-1079. [Link]
-
Chaurasia, S., et al. (2018). Anticonvulsant activity and neuroprotection assay of 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues. Bioorganic & medicinal chemistry letters, 28(1), 39-44. [Link]
-
Chen, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific reports, 10(1), 2611. [Link]
-
Ait-kaci, A., et al. (2022). Antioxidant, Antimicrobial and In Silico NADPH Oxidase Inhibition of Chemically-Analyzed Essential Oils Derived from Ballota deserti (Noë) Jury. Molecules, 27(19), 6667. [Link]
-
Kumar, D., et al. (2022). Anti-proliferative effect and underlying mechanism of ethoxy-substituted phylloquinone (vitamin K1 derivative) from Spinacia oleracea leaf and enhancement of its extractability using radiation technology. 3 Biotech, 12(9), 239. [Link]
-
Fernández-Slamka, C., et al. (2022). Study of the Antibacterial Activity of Rich Polyphenolic Extracts Obtained from Cytisus scoparius against Foodborne Pathogens. Antibiotics, 11(11), 1500. [Link]
-
Kumar, D., et al. (2022). Anti-proliferative effect and underlying mechanism of ethoxy-substituted phylloquinone (vitamin K1 derivative) from Spinacia oleracea leaf and enhancement of its extractability using radiation technology. 3 Biotech, 12(9), 239. [Link]
-
Sroka, Z., et al. (2016). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Monatshefte für Chemie-Chemical Monthly, 147(12), 2093-2101. [Link]
-
de Oliveira, A. B., et al. (2017). The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. Journal of the Brazilian Chemical Society, 28(8), 1475-1484. [Link]
-
Chen, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific reports, 10(1), 2611. [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
-
Rivera-Mondragón, A., et al. (2021). Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. Bioorganic chemistry, 115, 105216. [Link]
Sources
- 1. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 2. static.igem.wiki [static.igem.wiki]
- 3. Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of HPLC Methods for the Analysis of 1-(4-ethoxyphenyl)propan-1-one
For researchers, scientists, and drug development professionals, the quantification of active pharmaceutical ingredients (APIs) and their related substances is a critical aspect of quality control and regulatory compliance. The reliability of these measurements hinges on the validation of the analytical methods used. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of 1-(4-ethoxyphenyl)propan-1-one, a key intermediate in the synthesis of various pharmaceuticals.
This document will not only detail the validation protocols for an isocratic and a gradient HPLC method but also delve into the scientific rationale behind the experimental choices, ensuring a thorough understanding of the method's performance and limitations. All validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
The Critical Role of Method Validation
Analytical method validation is the cornerstone of quality assurance in the pharmaceutical industry. It provides documented evidence that an analytical procedure is suitable for its intended purpose.[4] A well-validated method ensures that the results generated are accurate, reliable, and reproducible, which is paramount for regulatory submissions and ensuring patient safety. The key parameters assessed during method validation include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[5][6]
Comparative Overview of Two HPLC Methods
In this guide, we will compare two reversed-phase HPLC (RP-HPLC) methods for the analysis of this compound:
-
Method A: Isocratic Elution. A simpler and often faster method where the mobile phase composition remains constant throughout the run.
-
Method B: Gradient Elution. A more powerful technique where the mobile phase composition is changed during the separation, allowing for the analysis of complex mixtures with varying polarities.
The choice between an isocratic and a gradient method depends on the complexity of the sample and the analytical requirements. While isocratic methods are robust and straightforward, gradient methods offer superior resolution for separating the main component from its impurities.
Experimental Design and Rationale
A comprehensive validation study was designed to assess the performance of both Method A and Method B. The following sections detail the experimental protocols and the rationale behind each validation parameter.
Method Specificity: Ensuring Unambiguous Analysis
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][7] To demonstrate specificity, forced degradation studies are instrumental.[8][9][10][11]
-
Acid and Base Hydrolysis: this compound standard solution was treated with 0.1 N HCl and 0.1 N NaOH, respectively, and heated at 80°C for 2 hours.
-
Oxidative Degradation: The standard solution was treated with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid drug substance was kept in an oven at 105°C for 48 hours.
-
Photolytic Degradation: The standard solution was exposed to UV light (254 nm) for 24 hours.
Following exposure to these stress conditions, the samples were analyzed by both HPLC methods. The peak purity of the this compound peak was assessed using a photodiode array (PDA) detector to ensure no co-eluting peaks were present.[4][12]
Diagram of the HPLC Method Validation Workflow
Caption: A flowchart illustrating the sequential process of HPLC method validation.
Linearity and Range: Establishing a Proportional Response
Linearity demonstrates the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[2][5]
A series of at least five concentrations of this compound reference standard were prepared, typically ranging from 50% to 150% of the target assay concentration. Each concentration was injected in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²), y-intercept, and slope were determined.
Accuracy: Closeness to the True Value
Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[5] It is often assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.
Accuracy was determined by spiking a placebo mixture with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[1][2] For each level, three replicate samples were prepared and analyzed. The percentage recovery was then calculated.
Precision: Measuring Repeatability and Intermediate Precision
Precision is the measure of the degree of scatter of a series of measurements.[5] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.
-
Repeatability: Six replicate injections of a 100% test concentration solution were performed, and the relative standard deviation (%RSD) of the peak areas was calculated.[1][2]
-
Intermediate Precision: The repeatability assay was performed by a different analyst on a different day using a different HPLC system. The %RSD was calculated, and the results were compared with the initial repeatability data.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Assessing Sensitivity
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]
LOD and LOQ were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[12] This was achieved by injecting a series of diluted solutions of the analyte.
Robustness: Resilience to Minor Variations
Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[5][13] This provides an indication of its reliability during normal usage.
Small, deliberate changes were made to the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (e.g., ± 2% organic solvent)[13][14]
The effect of these changes on the system suitability parameters (e.g., retention time, tailing factor, and resolution) was evaluated.
Logical Relationship of Validation Parameters
Caption: Interdependencies of analytical method validation parameters.
Comparison of Validation Data
The following tables summarize the hypothetical validation data for the two HPLC methods.
Table 1: Chromatographic Conditions
| Parameter | Method A (Isocratic) | Method B (Gradient) |
| Column | C18 (150 x 4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | A: Water; B: Acetonitrile |
| Elution Mode | Isocratic | Gradient: 0-5 min (40% B), 5-15 min (40-80% B), 15-20 min (80% B), 20-25 min (40% B) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | 30°C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 10 µL |
| Run Time | 10 min | 25 min |
Table 2: System Suitability Results
| Parameter | Method A (Isocratic) | Method B (Gradient) | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 3000 | > 5000 | > 2000 |
| %RSD of Peak Area (n=6) | 0.45% | 0.38% | ≤ 1.0% |
Table 3: Summary of Validation Parameters
| Parameter | Method A (Isocratic) | Method B (Gradient) | ICH Guideline |
| Specificity | No interference from degradants | Baseline separation of all degradants | Q2(R1) |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 50 - 150 | 50 - 150 | As per linearity |
| Accuracy (% Recovery) | 99.2% - 100.5% | 99.5% - 100.8% | 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | 0.52% | 0.41% | ≤ 2.0% |
| - Intermediate | 0.68% | 0.55% | ≤ 2.0% |
| LOD (µg/mL) | 0.1 | 0.05 | Reportable |
| LOQ (µg/mL) | 0.3 | 0.15 | Reportable |
| Robustness | Passed | Passed | No significant impact on results |
Discussion and Conclusion
Both Method A (Isocratic) and Method B (Gradient) have demonstrated suitability for the analysis of this compound, with all validation parameters meeting the acceptance criteria set forth by the ICH guidelines.
Method A (Isocratic) offers the advantage of a shorter run time and simplicity, making it a cost-effective and efficient choice for routine quality control where the impurity profile is well-characterized and simple.
Method B (Gradient) , while having a longer run time, provides superior separation of the main analyte from its degradation products. This is a critical advantage for stability-indicating methods, where the ability to resolve and quantify potential degradants is paramount.[4] The lower LOD and LOQ of the gradient method also indicate higher sensitivity, making it more suitable for the detection and quantification of trace impurities.
Recommendation:
-
For routine assay of the bulk drug substance with a known and controlled impurity profile, Method A is a suitable and efficient choice.
-
For stability studies, analysis of finished products containing excipients, and in-depth impurity profiling, Method B is the recommended approach due to its superior specificity and sensitivity.
Ultimately, the choice of the analytical method should be based on a thorough risk assessment and the specific requirements of the analysis. This guide provides the foundational data and rationale to support an informed decision, ensuring the generation of reliable and scientifically sound analytical data.
References
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Ethoxyphenyl)propan-1-ol. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
ResearchGate. (2022). Analytical methods for determining ketoprofen. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
ResearchGate. (2022). Analytical Methods for Determination of Ketoprofen Drug: A review. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
-
Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods. Retrieved from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and. Retrieved from [Link]
-
Iraqi Journal of Science. (2022). Analytical Methods for Determination of Ketoprofen Drug: A review. Retrieved from [Link]
-
LCGC International. (2010). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]
-
SIELC Technologies. (2018). 1-Propanone, 1-(4-methoxyphenyl)- | SIELC. Retrieved from [Link]
-
Pakistan Journal of Pharmaceutical Sciences. (2019). Determination of related substances in ketoprofen injection by RP-HPLC method. Retrieved from [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
SciELO. (2010). Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Lab Manager. (2023). Robustness and Ruggedness Testing in Analytical Chemistry. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2012). DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR THE DETERMINATION OF TIROFIBAN IN PHARMACEUTICAL FORMULATION. Retrieved from [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 8. biomedres.us [biomedres.us]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. scispace.com [scispace.com]
- 11. ijsdr.org [ijsdr.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 14. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
A Comparative Analysis of the Reactivity of 1-(4-ethoxyphenyl)propan-1-one and Other Aromatic Ketones: A Guide for Researchers
In the landscape of synthetic chemistry and drug development, the reactivity of aromatic ketones is a cornerstone of molecular architecture. These moieties are pivotal intermediates, and understanding their subtle differences in reactivity is paramount for optimizing reaction conditions, predicting outcomes, and ultimately, designing efficient synthetic routes. This guide provides an in-depth comparison of the reactivity of 1-(4-ethoxyphenyl)propan-1-one with other common aromatic ketones such as acetophenone, propiophenone, and benzophenone. We will explore their behavior in key chemical transformations, supported by established experimental data and mechanistic insights.
Understanding the Reactivity of Aromatic Ketones: Electronic and Steric Influences
The reactivity of the carbonyl group in aromatic ketones is fundamentally governed by a delicate interplay of electronic and steric effects imparted by the substituents on the aromatic ring and the alkyl chain.
Electronic Effects: The carbonyl carbon is electrophilic due to the polarization of the C=O bond. Electron-donating groups (EDGs) on the aromatic ring, such as the ethoxy group in our target molecule, increase electron density on the carbonyl carbon through resonance and inductive effects. This increased electron density reduces the electrophilicity of the carbonyl carbon, thereby decreasing its reactivity towards nucleophiles. Conversely, electron-withdrawing groups (EWGs) enhance electrophilicity and accelerate nucleophilic attack.
Steric Effects: The size of the groups flanking the carbonyl carbon can hinder the approach of a nucleophile.[1][2][3] Larger, bulkier groups create more steric hindrance, slowing down the rate of reaction.[1][2][3] This is a crucial factor when comparing ketones with different alkyl chains or multiple aromatic rings.
Comparative Reactivity in Key Transformations
To provide a comprehensive comparison, we will examine the reactivity of this compound and its counterparts in four fundamental reaction classes: nucleophilic addition, reduction, oxidation, and enolate formation.
Nucleophilic Addition: The Grignard Reaction
The addition of a Grignard reagent to a ketone is a classic C-C bond-forming reaction and serves as an excellent probe for carbonyl reactivity.[4][5][6] The less sterically hindered and more electrophilic the carbonyl carbon, the faster the reaction.
dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Ketone [label="Aromatic Ketone"]; Grignard [label="R'-MgX"]; Intermediate [label="Tetrahedral Intermediate", fillcolor="#EA4335"]; Alcohol [label="Tertiary Alcohol", fillcolor="#34A853"];
Figure 1: General workflow for the Grignard reaction with an aromatic ketone.
Experimental Protocol: Grignard Reaction
-
Preparation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Initiation: Add a small crystal of iodine and a few drops of a solution of the alkyl or aryl halide (1.1 eq) in anhydrous diethyl ether.
-
Grignard Formation: Once the reaction initiates (disappearance of iodine color and gentle reflux), add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for 30 minutes.
-
Addition: Cool the Grignard reagent to 0 °C and add a solution of the aromatic ketone (1.0 eq) in anhydrous diethyl ether dropwise.
-
Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Work-up: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
Reduction: The Clemmensen Reduction
The Clemmensen reduction converts the carbonyl group of a ketone to a methylene group using zinc amalgam and concentrated hydrochloric acid.[7][8][9][10][11] This reaction is particularly effective for aryl-alkyl ketones.[7][11] The reactivity is influenced by the stability of the substrate under strongly acidic conditions.
dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Ketone [label="Aromatic Ketone"]; Reagents [label="Zn(Hg), HCl"]; Alkane [label="Alkylbenzene", fillcolor="#34A853"];
Figure 2: General scheme of the Clemmensen reduction.
Experimental Protocol: Clemmensen Reduction
-
Amalgam Preparation: In a flask, stir zinc dust (10 eq) with a 5% aqueous mercury(II) chloride solution for 5 minutes. Decant the aqueous solution.
-
Reaction Setup: To the amalgamated zinc, add concentrated hydrochloric acid, water, and the aromatic ketone (1.0 eq).
-
Reduction: Heat the mixture to reflux. Add additional portions of concentrated hydrochloric acid at regular intervals to maintain a vigorous reaction.
-
Completion and Work-up: After several hours of reflux, cool the reaction mixture and decant the aqueous layer. Extract the aqueous layer with a suitable organic solvent (e.g., toluene).
-
Purification: Combine the organic layers, wash with water and brine, dry over a drying agent, and concentrate to yield the crude alkylbenzene.
Oxidation: The Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation converts a ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[12][13][14][15][16][17][18] The reaction's regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl carbon. Generally, the group that can better stabilize a positive charge has a higher migratory aptitude. For aryl-alkyl ketones, the aryl group typically migrates in preference to a primary alkyl group.
Figure 3: Mechanism of the Baeyer-Villiger oxidation.
Experimental Protocol: Baeyer-Villiger Oxidation
-
Reaction Setup: Dissolve the aromatic ketone (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.
-
Addition of Oxidant: Add a solution of m-CPBA (1.1-1.5 eq) in the same solvent dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Purification: Wash the organic layer with sodium bicarbonate solution, water, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. The crude ester can be purified by chromatography.
Enolate Formation
The acidity of the α-protons and the subsequent formation of an enolate are crucial for many reactions, including aldol condensations and alkylations. The pKa of the α-protons is influenced by the electronic nature of the aromatic ring. Electron-withdrawing groups increase the acidity of the α-protons, while electron-donating groups decrease their acidity.
Figure 4: General scheme for enolate formation.
Experimental Protocol: Enolate Formation and Alkylation
-
Base Preparation: In a flame-dried flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.05 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C.
-
Enolate Formation: Add a solution of the aromatic ketone (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 30 minutes to ensure complete enolate formation.
-
Alkylation: Add an alkylating agent (e.g., methyl iodide, 1.1 eq) to the enolate solution at -78 °C.
-
Quenching and Work-up: Allow the reaction to warm to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the resulting α-alkylated ketone by chromatography.
Comparative Reactivity Data
The following table summarizes the predicted relative reactivity of this compound in comparison to other aromatic ketones. The reactivity is ranked from 1 (most reactive) to 4 (least reactive) based on the principles of electronic and steric effects discussed earlier.
| Ketone | Structure | Nucleophilic Addition (Grignard) | Clemmensen Reduction | Baeyer-Villiger Oxidation (Aryl Migration) | Enolate Formation (α-proton pKa) |
| Acetophenone | C₆H₅COCH₃ | 2 | 2 | 2 | 19.2 |
| Propiophenone | C₆H₅COCH₂CH₃ | 3 | 3 | 3 | 17.6 |
| This compound | CH₃CH₂OC₆H₄COCH₂CH₃ | 4 | 4 | 1 | ~18.0 (estimated) |
| Benzophenone | C₆H₅COC₆H₅ | 1 | 1 | 4 | N/A |
Rationale for Reactivity Ranking:
-
Nucleophilic Addition: Benzophenone, despite having two phenyl groups, is often more reactive in nucleophilic additions than some alkyl phenyl ketones due to the significant resonance stabilization of the negative charge in the tetrahedral intermediate. Acetophenone is more reactive than propiophenone due to less steric hindrance from the methyl group compared to the ethyl group. This compound is predicted to be the least reactive due to the combined electron-donating effect of the ethoxy group, which reduces the electrophilicity of the carbonyl carbon, and the steric bulk of the ethyl group.
-
Clemmensen Reduction: The reactivity in Clemmensen reduction is generally high for aryl-alkyl ketones. The subtle differences would likely follow the trend of carbonyl reactivity, with the more electron-rich carbonyl of this compound being slightly less reactive.
-
Baeyer-Villiger Oxidation: The migratory aptitude of the aryl group is enhanced by electron-donating substituents. The ethoxy group in this compound makes the 4-ethoxyphenyl group a significantly better migrating group than an unsubstituted phenyl group, leading to a faster and more regioselective reaction.
-
Enolate Formation: The pKa of the α-protons is a measure of their acidity. The electron-donating ethoxy group in this compound is expected to slightly increase the pKa of the α-protons compared to propiophenone, making them slightly less acidic.
Conclusion
The reactivity of this compound is a nuanced interplay of the electronic and steric properties of its substituents. The electron-donating ethoxy group generally deactivates the carbonyl group towards nucleophilic attack and reduction compared to unsubstituted analogs like propiophenone and acetophenone. However, this same electronic feature significantly enhances the rate and selectivity of the Baeyer-Villiger oxidation by promoting aryl migration. The acidity of the α-protons is also slightly reduced by the ethoxy group.
For researchers and drug development professionals, a thorough understanding of these reactivity trends is crucial for the rational design of synthetic strategies. By carefully considering the electronic and steric landscape of the target molecule and its intermediates, one can select the most appropriate reaction conditions to achieve the desired chemical transformation with high efficiency and selectivity.
References
-
BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, July 24). 4.6: Oxidation of Aldehydes and Ketones- The Baeyer-Villager Oxidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]
-
Guthrie, J. P., Cossar, J., & Klym, A. (1987). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry, 65(9), 2154–2163. [Link]
-
Khan Academy. (n.d.). Reactivity of aldehydes and ketones. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Key Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Retrieved from [Link]
-
ResearchGate. (2011, February). The chlorination of propiophenone; determination of pKa value and of the course of the reaction. Retrieved from [Link]
-
Study.com. (n.d.). Grignard reagents react with both aldehyde and ketone functional groups. How does their reaction... Retrieved from [Link]
-
University of Calgary. (n.d.). Ch21: Acidity of alpha hydrogens. Retrieved from [Link]
-
Wikipedia. (n.d.). Baeyer–Villiger oxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]
Sources
- 1. brainkart.com [brainkart.com]
- 2. cdn.masterorganicchemistry.com [cdn.masterorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. homework.study.com [homework.study.com]
- 6. youtube.com [youtube.com]
- 7. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Clemmensen Reduction [organic-chemistry.org]
- 10. byjus.com [byjus.com]
- 11. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 12. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Baeyer-Villiger Oxidation [organic-chemistry.org]
A Spectroscopic Guide to Distinguishing Isomers of 1-(Ethoxyphenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the precise identification of molecular structure is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of 1-(4-ethoxyphenyl)propan-1-one and its positional and functional isomers. As a Senior Application Scientist, this document is structured to not only present data but to explain the underlying principles that allow for the confident differentiation of these closely related structures.
Introduction: The Challenge of Isomer Differentiation
This compound and its isomers share the same molecular formula, C₁₁H₁₄O₂, and molecular weight, approximately 178.23 g/mol . However, the placement of the ethoxy group on the phenyl ring (ortho, meta, or para) or the arrangement of the propanone chain dramatically alters their electronic environments, leading to distinct spectroscopic fingerprints. Understanding these differences is crucial for quality control, reaction monitoring, and structure-activity relationship (SAR) studies.
This guide will focus on the key distinguishing features in ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the positional isomers:
-
This compound (para-isomer)
-
1-(2-ethoxyphenyl)propan-1-one (ortho-isomer)
-
1-(3-ethoxyphenyl)propan-1-one (meta-isomer)
Furthermore, we will touch upon the spectroscopic characteristics of functional isomers to provide a broader analytical perspective.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Proton Environments
Proton NMR is arguably the most powerful tool for differentiating these isomers. The chemical shift, splitting pattern (multiplicity), and integration of the signals provide a detailed map of the proton environments within each molecule. The primary differences will be observed in the aromatic region due to the influence of the electron-donating ethoxy group.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Caption: A streamlined workflow for acquiring ¹H NMR spectra.
Comparative ¹H NMR Data (Predicted)
| Proton Assignment | This compound (para) | 1-(2-ethoxyphenyl)propan-1-one (ortho) | 1-(3-ethoxyphenyl)propan-1-one (meta) |
| -CH₂CH₃ (propanone) | ~1.21 (t, 3H) | ~1.22 (t, 3H) | ~1.21 (t, 3H) |
| -OCH₂CH₃ | ~1.42 (t, 3H) | ~1.45 (t, 3H) | ~1.43 (t, 3H) |
| -CH₂CH₃ (propanone) | ~2.95 (q, 2H) | ~2.98 (q, 2H) | ~2.96 (q, 2H) |
| -OCH₂CH₃ | ~4.09 (q, 2H) | ~4.12 (q, 2H) | ~4.10 (q, 2H) |
| Aromatic H | ~6.90 (d, 2H, ortho to -OEt) | ~6.95-7.05 (m, 2H) | ~7.05-7.15 (m, 1H) |
| Aromatic H | ~7.93 (d, 2H, meta to -OEt) | ~7.40-7.50 (m, 1H) | ~7.30-7.45 (m, 2H) |
| Aromatic H | ~7.70-7.80 (m, 1H) | ~7.50-7.60 (m, 1H) |
Note: Predicted chemical shifts (in ppm) are based on analogous compounds and established substituent effects. Actual values may vary slightly.
Expertise in Action: Interpreting the Aromatic Region
The key to distinguishing the positional isomers lies in the aromatic region (typically 6.5-8.0 ppm).
-
Para-isomer: Due to the high degree of symmetry, the aromatic protons will appear as two distinct doublets (an AA'BB' system). The protons ortho to the electron-donating ethoxy group are shielded and appear upfield, while the protons meta to the ethoxy group (and ortho to the electron-withdrawing carbonyl group) are deshielded and appear downfield.
-
Ortho-isomer: The aromatic region will be more complex due to the lack of symmetry. All four aromatic protons are in unique environments, leading to a more complex multiplet pattern. The proton ortho to both the ethoxy and propanoyl groups will experience significant deshielding.
-
Meta-isomer: The aromatic protons will also display a complex multiplet pattern. However, the splitting patterns and chemical shifts will differ from the ortho-isomer due to the different relative positions of the substituents.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides complementary information to ¹H NMR, offering insights into the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the common use of broadband proton decoupling to simplify the spectrum to single lines for each carbon.
Caption: A standard workflow for acquiring proton-decoupled ¹³C NMR spectra.
Comparative ¹³C NMR Data (Predicted)
| Carbon Assignment | This compound (para) | 1-(2-ethoxyphenyl)propan-1-one (ortho) | 1-(3-ethoxyphenyl)propan-1-one (meta) |
| C=O | ~199.0 | ~199.5 | ~200.0 |
| Aromatic C (quaternary) | ~130.5, ~163.0 | ~131.0, ~158.0 | ~138.0, ~159.0 |
| Aromatic C-H | ~114.0, ~130.0 | ~113.0, ~121.0, ~130.0, ~133.0 | ~114.0, ~120.0, ~122.0, ~129.0 |
| -OCH₂CH₃ | ~63.5 | ~64.0 | ~63.8 |
| -CH₂CH₃ (propanone) | ~31.5 | ~32.0 | ~31.8 |
| -OCH₂CH₃ | ~14.7 | ~14.8 | ~14.7 |
| -CH₂CH₃ (propanone) | ~8.5 | ~8.6 | ~8.5 |
Note: Predicted chemical shifts (in ppm) are based on analogous compounds and established substituent effects. Actual values may vary slightly.
Expertise in Action: Deducing Substitution Patterns
The number of signals in the aromatic region of the ¹³C NMR spectrum can confirm the substitution pattern.
-
Para-isomer: Due to symmetry, only four aromatic carbon signals are expected (two quaternary and two C-H).
-
Ortho- and Meta-isomers: Both will exhibit six distinct aromatic carbon signals (two quaternary and four C-H), reflecting their lower symmetry. The precise chemical shifts will differ based on the electronic effects of the substituents on each carbon. The carbonyl carbon (C=O) chemical shift is also sensitive to the electronic environment of the aromatic ring.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. While it may not be as powerful as NMR for distinguishing between these specific positional isomers, it provides crucial confirmation of the ketone and ether functionalities.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet for solid samples.
-
Data Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and their corresponding vibrational modes.
Caption: A general workflow for obtaining an FTIR spectrum.
Comparative IR Data
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Key Features |
| C=O Stretch (Ketone) | 1670-1690 | Strong, sharp absorption. Conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone. |
| C-O Stretch (Ether) | 1230-1260 (asymmetric) & 1020-1050 (symmetric) | Strong absorptions characteristic of an aryl-alkyl ether. |
| Aromatic C=C Stretch | 1580-1610 & 1450-1500 | Multiple bands of variable intensity. |
| Aromatic C-H Stretch | 3000-3100 | Typically weak to medium intensity, appearing just above the aliphatic C-H stretches. |
| Aliphatic C-H Stretch | 2850-3000 | Medium to strong absorptions from the ethyl and propyl groups. |
| Aromatic C-H Bend (Out-of-Plane) | 690-900 | The position of these bands can sometimes give clues about the substitution pattern of the aromatic ring. |
Expertise in Action: Subtle Differences in IR Spectra
While the major peaks will be similar for all three positional isomers, subtle differences in the fingerprint region (below 1500 cm⁻¹) and the exact position of the C=O stretch may be observable due to changes in the electronic distribution and molecular symmetry. However, these differences are often too subtle for definitive isomer identification without reference spectra.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The molecular ion peak (M⁺) will confirm the molecular formula, and the fragmentation pattern can offer structural clues.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample using a suitable technique, most commonly Electron Ionization (EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate a mass spectrum.
Caption: A simplified workflow for mass spectrometric analysis.
Predicted Fragmentation Patterns
The mass spectra of all three positional isomers are expected to show a molecular ion peak at m/z = 178. The primary fragmentation pathways for aromatic ketones involve cleavage alpha to the carbonyl group.
-
Loss of the ethyl group (-CH₂CH₃): This will result in a prominent peak at m/z = 149, corresponding to the [CH₃CH₂O-C₆H₄-CO]⁺ ion. This is expected to be a major fragment for all three isomers.
-
Formation of the ethoxyphenyl cation: Cleavage of the bond between the carbonyl carbon and the aromatic ring can lead to an [CH₃CH₂O-C₆H₄]⁺ ion at m/z = 121.
-
Formation of the propanoyl cation: Cleavage can also result in a [CH₃CH₂CO]⁺ ion at m/z = 57.
Expertise in Action: Isomeric Differentiation by MS
While the major fragments are likely to be the same, the relative intensities of these fragments may differ slightly between the ortho, meta, and para isomers due to the "ortho effect," where substituents in the ortho position can influence fragmentation pathways. However, without established reference spectra, distinguishing the positional isomers based solely on their EI mass spectra can be challenging.
A Note on Functional Isomers
Functional isomers of 1-(ethoxyphenyl)propan-1-one, such as 2-ethoxy-1-phenylpropan-1-one and 3-ethoxy-1-phenylpropan-1-one , will exhibit significantly different spectroscopic data due to the different connectivity of the atoms.
-
2-ethoxy-1-phenylpropan-1-one:
-
¹H NMR: The proton on the carbon bearing the ethoxy group will appear as a quartet, coupled to the adjacent methyl group. The aromatic protons will not show the distinct patterns seen in the substituted isomers.
-
¹³C NMR: The carbonyl carbon will be in a different chemical environment, and the number and shifts of the aliphatic carbons will be distinct.
-
MS: The fragmentation pattern will be different, with a likely prominent fragment corresponding to the benzoyl cation ([C₆H₅CO]⁺) at m/z = 105.
-
-
3-ethoxy-1-phenylpropan-1-one:
-
¹H NMR: The methylene protons adjacent to the carbonyl and the methylene protons adjacent to the ether oxygen will appear as distinct triplets.
-
¹³C NMR: The chemical shifts of the aliphatic carbons will reflect their positions relative to the carbonyl and ether functionalities.
-
MS: Fragmentation will likely involve cleavage at different points in the aliphatic chain.
-
Conclusion
The unambiguous differentiation of this compound from its positional isomers is most reliably achieved through a combination of spectroscopic techniques, with ¹H and ¹³C NMR being the most definitive. The distinct patterns in the aromatic region of the ¹H NMR spectrum, driven by the position of the ethoxy substituent, provide the clearest evidence for isomer identification. ¹³C NMR corroborates this by revealing the number of unique carbon environments. While IR and MS confirm the presence of the key functional groups and the overall molecular weight, their utility in distinguishing between these specific positional isomers is more limited without reference data. For functional isomers, the spectroscopic differences are more pronounced and readily interpretable. This guide serves as a foundational resource for any scientist or researcher faced with the challenge of characterizing these and similar isomeric compounds.
References
- Note: As direct experimental data for the target compounds is not readily available in public databases, this reference list includes resources for spectroscopic principles and d
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
NIST Chemistry WebBook. (n.d.). 1-Propanone, 1-(4-methoxyphenyl)-. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-ethoxyphenyl)propan-1-ol. Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethoxy-1-phenylpropan-1-one. Retrieved from [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]
A Senior Application Scientist's Guide to Investigating Cross-Reactivity of 1-(4-ethoxyphenyl)propan-1-one Derivatives in Biological Assays
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel chemical entities is paramount to ensuring the specificity and safety of new therapeutics and the accuracy of diagnostic assays. This guide provides a comprehensive framework for evaluating the cross-reactivity of 1-(4-ethoxyphenyl)propan-1-one derivatives, a class of compounds with potential applications in various biological contexts. While a direct comparative dataset for a wide range of these specific derivatives is not extensively available in the public domain, this guide offers a robust methodology for generating and interpreting such crucial data. We will delve into the principles of cross-reactivity, detail experimental protocols for its assessment, and explore the structure-activity relationships that govern off-target interactions.
The Significance of Cross-Reactivity for this compound Derivatives
The this compound scaffold is a privileged structure in medicinal chemistry, appearing in compounds with diverse biological activities. However, this structural motif also shares similarities with endogenous molecules and other pharmacologically active compounds, creating a potential for cross-reactivity in various biological assays. Unidentified cross-reactivity can lead to misleading structure-activity relationship (SAR) data, false positives in high-throughput screening, and, most critically, unforeseen off-target effects in preclinical and clinical development. Therefore, a thorough investigation of the cross-reactivity profile of any new derivative is not just a matter of good scientific practice but a crucial step in risk mitigation.
Potential Arenas of Cross-Reactivity
Based on the structural characteristics of the this compound core, several key areas of potential cross-reactivity should be prioritized for investigation:
-
Immunoassays: The propiophenone backbone is structurally analogous to certain drugs of abuse and their metabolites. This similarity can lead to significant cross-reactivity in immunoassays designed for their detection, potentially causing false-positive results in toxicological screenings.[1]
-
hERG Potassium Channel: Inhibition of the human ether-a-go-go-related gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia.[2][3] The lipophilic and aromatic features present in many this compound derivatives warrant a careful evaluation of their potential to block this critical ion channel.
-
Neurotransmitter Receptors and Kinases: The overall shape and electronic properties of these derivatives may allow them to bind to the active sites of various G-protein coupled receptors (GPCRs) and kinases, leading to unintended pharmacological effects.[4][5]
A Framework for Comprehensive Cross-Reactivity Profiling
A systematic approach is essential for thoroughly characterizing the cross-reactivity of this compound derivatives. The following experimental workflows provide a validated starting point for these investigations.
Experimental Workflow 1: Competitive Immunoassay for Cross-Reactivity Assessment
A competitive enzyme-linked immunosorbent assay (ELISA) is a robust method for quantifying the cross-reactivity of a panel of derivatives against a specific antibody.
Caption: Workflow for Determining Immunoassay Cross-Reactivity.
-
Plate Coating:
-
Coat the wells of a high-binding 96-well microtiter plate with 100 µL of a solution containing the target analyte conjugated to a carrier protein (e.g., BSA or ovalbumin) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition:
-
Prepare serial dilutions of the standard compound and the this compound test derivatives in assay buffer (e.g., blocking buffer).
-
In a separate dilution plate, pre-incubate the diluted standards and test compounds with the primary antibody (at a predetermined optimal concentration) for 30-60 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microtiter plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) diluted in assay buffer to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of a suitable substrate (e.g., TMB for HRP) to each well and incubate in the dark until sufficient color development.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄ for TMB).
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standard.
-
Determine the concentration of each test derivative that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Test Derivative) x 100
-
Experimental Workflow 2: hERG Liability Assessment
Evaluating the potential for hERG channel inhibition is a critical safety assessment. A typical workflow involves a primary screen followed by more detailed electrophysiological characterization.
Caption: Workflow for hERG Channel Liability Assessment.
A detailed protocol for patch-clamp electrophysiology is beyond the scope of this guide, but numerous resources are available from contract research organizations and academic institutions specializing in this technique.
Data Interpretation and Structure-Activity Relationships (SAR)
The data generated from these assays should be compiled into a table to facilitate a clear comparison of the cross-reactivity profiles of the different this compound derivatives.
Table 1: Comparative Cross-Reactivity Profile of this compound Derivatives
| Derivative | Modification from Parent Compound | Immunoassay X % Cross-Reactivity | hERG IC50 (µM) | Kinase Y % Inhibition at 10 µM |
| Parent | This compound | [Insert Data] | [Insert Data] | [Insert Data] |
| Derivative 1 | e.g., 2-methyl substitution | [Insert Data] | [Insert Data] | [Insert Data] |
| Derivative 2 | e.g., 3-fluoro substitution | [Insert Data] | [Insert Data] | [Insert Data] |
| Derivative 3 | e.g., ethoxy to methoxy | [Insert Data] | [Insert Data] | [Insert Data] |
| ... | ... | ... | ... | ... |
By analyzing this data, researchers can begin to elucidate the SAR for cross-reactivity. For example, the addition of bulky substituents may decrease binding in a sterically constrained antibody binding pocket, while modifications that alter the electronic distribution of the molecule could impact its interaction with the hERG channel.
Conclusion
A thorough and early assessment of cross-reactivity is indispensable in the development of novel compounds based on the this compound scaffold. By employing a systematic approach that includes a battery of well-validated in vitro assays, researchers can identify potential off-target liabilities, refine their SAR understanding, and ultimately select candidates with the most favorable safety and specificity profiles for further development. The experimental frameworks and protocols provided in this guide offer a solid foundation for these critical investigations.
References
-
Yoshida, K., & Niwa, T. (2006). Quantitative structure-activity relationship studies on inhibition of HERG potassium channels. Journal of Chemical Information and Modeling, 46(3), 1371–1378. [Link]
-
ResearchGate. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Crumb, W. J., et al. (2006). Three-dimensional quantitative structure-activity relationship for inhibition of human ether-a-go-go-related gene potassium channel. Journal of Pharmacology and Experimental Therapeutics, 317(3), 1283–1292. [Link]
-
Armbruster, D. A., & Nichols, J. H. (2011). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 57(3), 443–454. [Link]
-
Sure-Screen Diagnostics. (n.d.). Cross Reactivity Summary. [Link]
-
Krasowski, M. D., et al. (2011). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays. The Journal of Applied Laboratory Medicine, 2(4), 234-246. [Link]
-
Stary, M. W., et al. (2011). Computer simulations of structure-activity relationships for hERG channel blockers. Biochemistry, 50(30), 6546–6557. [Link]
-
Oregon Health & Science University. (n.d.). Interpretive Summary of Cross-Reactivity of Substances. [Link]
-
ResearchGate. (2016). Three-Dimensional Quantitative Structure-Activity Relationship for Inhibition of Human Ether-a-Go-Go-Related Gene Potassium Channel. [Link]
-
Sotnikov, D. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies. Sensors, 21(14), 4881. [Link]
-
Dempsey, C. E. (2010). Revealing the structural basis of action of hERG potassium channel activators and blockers. The Journal of Physiology, 588(Pt 17), 3173–3179. [Link]
-
Sykes, D. A., et al. (2021). Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. British Journal of Pharmacology, 178(23), 4646–4661. [Link]
- van der Wijk, T., et al. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Journal of the American Society for Mass Spectrometry.
-
PubChem. (n.d.). 1-(4-Ethoxyphenyl)propan-1-ol. [Link]
-
de Bartolomeis, A., et al. (2014). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Current Neuropharmacology, 12(2), 116–128. [Link]
-
Han, Y., et al. (2022). GPCR-G protein selectivity revealed by structural pharmacology. Trends in Pharmacological Sciences, 43(11), 936–947. [Link]
-
Sotnikov, D. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences, 11(14), 6581. [Link]
-
Hanke, L., et al. (2023). Multiplexed selectivity screening of anti-GPCR antibodies. Science Advances, 9(18), eadf9297. [Link]
-
ResearchGate. (2025). Development and Characterization of Novel ELISAs for the Specific Quantification of the Factor H-Related Proteins 2, 3, 4, and 5. [Link]
-
Minor, L. K. (2015). GPCR profiling: from hits to leads and from genotype to phenotype. Drug Discovery Today: Technologies, 18, 30–37. [Link]
-
Amanat, F., et al. (2021). Development and characterization of a quantitative ELISA to detect anti-SARS-CoV-2 spike antibodies. Heliyon, 7(11), e08444. [Link]
-
Wang, Y., et al. (2021). Development of a competitive ELISA for detecting antibodies against genotype 1 hepatitis E virus. Journal of Virological Methods, 298, 114299. [Link]
-
Juniper Publishers. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). [Link]
-
Gatch, M. B., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 6(4), 534–544. [Link]
-
Lee, Y.-J., et al. (2024). Development and Validation of Serotype-Specific Blocking ELISA for the Detection of Anti-FMDV O/A/Asia1/SAT2 Antibodies. Viruses, 16(9), 1438. [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. (2014). Top 120 Journal of Enzyme Inhibition and Medicinal Chemistry papers published in 2014. [Link]
-
Richelson, E., et al. (2002). Extended radioligand binding profile of iloperidone: a broad spectrum dopamine/serotonin/norepinephrine receptor antagonist for the management of psychotic disorders. Journal of Pharmacology and Experimental Therapeutics, 302(3), 1213–1221. [Link]
-
Haque, A., et al. (2018). Generation of monoclonal antibody against 6-Keto PGF1α and development of ELISA for its quantification in culture medium. Cytotechnology, 70(4), 1161–1169. [Link]
-
Millan, M. J., et al. (2008). S33138 [N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro[1]-benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide], a Preferential Dopamine D3 Versus D2 Receptor Antagonist and Potential Antipsychotic Agent: I. Receptor-binding Profile and Functional Actions at G-protein-coupled Receptors. Journal of Pharmacology and Experimental Therapeutics, 324(2), 587–599. [Link]
-
Karaman, M. W., et al. (2012). Activity-based kinase profiling of approved tyrosine kinase inhibitors. Genes to Cells, 17(11), 863–874. [Link][Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quantitative structure-activity relationship studies on inhibition of HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three-dimensional quantitative structure-activity relationship for inhibition of human ether-a-go-go-related gene potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Selectivity Profiling Systems—General Panel [promega.com]
A Comparative Guide to Catalyst Performance in the Hydrogenation of 1-(4-ethoxyphenyl)propan-1-one
For researchers, scientists, and professionals in drug development, the selective reduction of keto groups is a cornerstone of organic synthesis. The hydrogenation of 1-(4-ethoxyphenyl)propan-1-one to the corresponding alcohol, 1-(4-ethoxyphenyl)propan-1-ol, is a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The choice of catalyst for this process is paramount, directly influencing reaction efficiency, selectivity, cost, and scalability. This guide provides an in-depth, objective comparison of the performance of common heterogeneous catalysts—Palladium, Platinum, Rhodium, and Nickel—in the hydrogenation of this specific aryl ketone, supported by experimental data from direct and analogous reactions.
Introduction to the Catalytic Hydrogenation of this compound
The conversion of this compound to 1-(4-ethoxyphenyl)propan-1-ol involves the selective reduction of a ketone functional group. This transformation is pivotal as the resulting secondary alcohol is a versatile chiral building block. Catalytic hydrogenation stands out as a preferred method due to its high efficiency, atom economy, and the generation of minimal waste compared to stoichiometric reducing agents.
The general reaction is as follows:
Caption: Experimental workflow for Pd/C catalyzed hydrogenation.
Detailed Steps:
-
To a solution of this compound (1.0 eq) in ethanol (0.1 M), add 10% Pd/C (0.05-0.10 eq).
-
The reaction vessel is evacuated and backfilled with hydrogen gas (1 atm, balloon).
-
The reaction mixture is stirred vigorously at room temperature for 4-24 hours.
-
The progress of the reaction is monitored by thin-layer chromatography or gas chromatography-mass spectrometry.
-
Upon completion, the reaction mixture is filtered through a pad of Celite, and the filter cake is washed with ethanol.
-
The combined filtrates are concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography if necessary.
Protocol 2: General Procedure for Hydrogenation using Raney Nickel
Caution: Raney Nickel is pyrophoric and must be handled with extreme care.
Caption: Experimental workflow for Raney Nickel catalyzed hydrogenation.
Detailed Steps:
-
A slurry of Raney Nickel (approx. 10-20% by weight of the substrate) is washed with the reaction solvent (e.g., ethanol).
-
The washed Raney Nickel is transferred to a pressure reactor containing a solution of this compound in ethanol.
-
The reactor is sealed, purged with hydrogen, and then pressurized to the desired pressure (e.g., 3-5 bar).
-
The reaction is heated to 60-100°C with vigorous stirring.
-
After the reaction is complete (as indicated by the cessation of hydrogen uptake), the reactor is cooled, and the pressure is carefully released.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield the product. A similar procedure for a related oxime precursor using a Raney nickel or nickel-aluminum alloy catalyst at 60–100°C under 3–5 bar H₂ pressure has been described.[1]
Conclusion and Catalyst Selection
The optimal catalyst for the hydrogenation of this compound depends on the specific requirements of the synthesis, including cost, desired selectivity, and available equipment.
Caption: Decision tree for catalyst selection.
-
For cost-effective, large-scale production where high activity is desired and potential over-reduction can be managed: Raney Nickel is a strong candidate.
-
For general-purpose laboratory synthesis with a good balance of activity and cost: Palladium on Carbon is often the first choice, but careful monitoring is required to ensure selectivity.
-
When very high activity is required, and cost is less of a concern: Platinum(IV) Oxide is an excellent option, offering rapid conversion under mild conditions.
-
For challenging reductions or when seeking unique selectivity profiles, particularly in asymmetric synthesis: Rhodium-based catalysts , including chiral variants, should be considered.
Ultimately, the selection of the best catalyst will require empirical screening and optimization of reaction conditions for the specific application.
References
-
Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. Catalysis Science & Technology. [Link]
-
Highly Selective Hydrogenation of C═C Bonds Catalyzed by a Rhodium Hydride. Journal of the American Chemical Society. [Link]
-
An Ambient Pressure, Direct Hydrogenation of Ketones. The Royal Society of Chemistry. [Link]
-
Ambient Pressure Ir@Hal-Catalyzed Hydrogenation of Aryl Aldehydes, Ketones, and Phenol. The Journal of Organic Chemistry. [Link]
-
Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry. [Link]
-
Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Chemical Society Reviews. [Link]
-
Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. MDPI. [Link]
-
Catalytic Hydrogenation and Solvent Effect. ResearchGate. [Link]
-
Adams' catalyst - Wikipedia. [Link]
-
Impact of Reactant Dissolution in the Kinetics of a Catalytic Hydrogenation for the Production of Argatroban. Processes. [Link]
-
1-(4-Ethoxyphenyl)propan-1-ol | C11H16O2 - PubChem. [Link]
-
Modifier effects on Pt/C, Pd/C, and Raney-Ni catalysts in multiphase catalytic hydrogenation systems. ResearchGate. [Link]
-
Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening. ResearchGate. [Link]
Sources
A Comparative Guide to 2D NMR Techniques for the Structural Confirmation of 1-(4-ethoxyphenyl)propan-1-one Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Even minor structural ambiguities can lead to significant deviations in biological activity and intellectual property claims. This guide provides an in-depth comparison of three powerful 2D Nuclear Magnetic Resonance (NMR) techniques—COSY, HSQC, and HMBC—for the definitive structural elucidation of 1-(4-ethoxyphenyl)propan-1-one and its derivatives. We will explore the causality behind experimental choices and present supporting data to demonstrate a self-validating analytical workflow.
The Challenge: Beyond 1D NMR
One-dimensional (1D) ¹H and ¹³C NMR spectra are foundational for structural analysis, providing information on the chemical environment and number of different nuclei.[1] However, for molecules with multiple overlapping signals or complex spin systems, such as substituted aromatic compounds, 1D NMR alone can be insufficient for complete structural assignment. This is particularly true for derivatives of this compound, where subtle changes in substitution can be difficult to pinpoint with certainty. Two-dimensional NMR techniques overcome these limitations by spreading spectral information across two frequency dimensions, revealing correlations between nuclei.[1]
A Comparative Overview of Key 2D NMR Experiments
The three most common and powerful 2D NMR experiments for the structural elucidation of small organic molecules are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). Each provides a unique piece of the structural puzzle.
| Experiment | Correlation Type | Information Gained | Strengths | Limitations |
| COSY | ¹H-¹H (through-bond) | Identifies protons that are scalar-coupled (typically 2-3 bonds apart).[2][3] | Excellent for identifying adjacent protons and building spin systems. | Can be complex in crowded spectral regions; does not directly show connections to quaternary carbons. |
| HSQC | ¹H-¹³C (one-bond) | Directly correlates a proton to the carbon it is attached to.[2][4] | Highly sensitive and excellent for assigning protonated carbons. | Does not show correlations to non-protonated (quaternary) carbons. |
| HMBC | ¹H-¹³C (multiple-bond) | Shows correlations between protons and carbons over two to three bonds (and sometimes four).[2][4] | Crucial for connecting spin systems and identifying quaternary carbons. | Cross-peak intensity can be variable; absence of a correlation is not definitive proof of a long separation.[4] |
Experimental Workflow for Structural Confirmation
The following is a detailed, step-by-step methodology for the acquisition and analysis of 2D NMR data for a representative this compound derivative.
Sample Preparation
-
Dissolve approximately 10-20 mg of the purified this compound derivative in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Ensure the sample height is adequate for the NMR spectrometer's probe (typically around 4.5 cm).[2]
NMR Data Acquisition
The following experiments should be performed on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to assess sample purity and identify the chemical shifts of all proton signals.
-
¹³C NMR: Acquire a standard one-dimensional carbon spectrum to identify the chemical shifts of all carbon signals.
-
COSY: Run a standard gradient-enhanced COSY (gCOSY) or a Double Quantum Filtered COSY (DQF-COSY) experiment. DQF-COSY can provide cleaner spectra, especially for samples with sharp singlets.[2]
-
HSQC: Acquire a phase-sensitive gradient-enhanced HSQC experiment. An edited HSQC can be particularly useful as it provides information on the multiplicity of the carbon atoms (CH, CH₂, CH₃).[4]
-
HMBC: Acquire a gradient-enhanced HMBC experiment. It is often beneficial to run two HMBC experiments optimized for different long-range coupling constants (e.g., one for 5 Hz and another for 10 Hz) to capture a wider range of correlations.[4]
Caption: Experimental workflow for 2D NMR structural elucidation.
Interpreting the 2D NMR Data of this compound
Let's consider the expected 2D NMR data for the parent compound, this compound, and how each experiment contributes to its structural confirmation.
Structure of this compound with Atom Numbering:
-
Phenyl Ring: C1-C6 (C4 attached to OEt, C1 attached to C7)
-
Ethoxy Group: O-CH₂(10)-CH₃(11)
-
Propanone Chain: C(7)=O, C(8)H₂, C(9)H₃
Predicted ¹H and ¹³C NMR Data
The following table summarizes the predicted chemical shifts for this compound, extrapolated from data for similar compounds.
| Atom # | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Integration |
| H2, H6 | ~7.95 | ~130.5 | d | 2H |
| H3, H5 | ~6.90 | ~114.2 | d | 2H |
| H8 | ~2.95 | ~31.5 | q | 2H |
| H9 | ~1.20 | ~8.5 | t | 3H |
| H10 | ~4.10 | ~63.6 | q | 2H |
| H11 | ~1.45 | ~14.7 | t | 3H |
| C1 | - | ~130.0 | s | - |
| C4 | - | ~163.5 | s | - |
| C7 | - | ~200.0 | s | - |
2D NMR Correlation Analysis
COSY (¹H-¹H Correlations):
The COSY spectrum will reveal the proton-proton coupling networks within the molecule.
Caption: Key COSY correlations in this compound.
-
A cross-peak between the aromatic protons at ~7.95 ppm (H2/H6) and ~6.90 ppm (H3/H5) confirms their ortho relationship.
-
A strong correlation between the quartet at ~2.95 ppm (H8) and the triplet at ~1.20 ppm (H9) establishes the ethyl ketone fragment (-CH₂-CH₃).
-
A cross-peak between the quartet at ~4.10 ppm (H10) and the triplet at ~1.45 ppm (H11) confirms the ethoxy group (-O-CH₂-CH₃).
HSQC (¹H-¹³C One-Bond Correlations):
The HSQC spectrum definitively links each proton to its directly attached carbon.
-
The aromatic protons at ~7.95 ppm will correlate to the carbon at ~130.5 ppm.
-
The aromatic protons at ~6.90 ppm will correlate to the carbon at ~114.2 ppm.
-
The methylene protons (H8) at ~2.95 ppm will show a cross-peak to the carbon at ~31.5 ppm.
-
The methyl protons (H9) at ~1.20 ppm will correlate to the carbon at ~8.5 ppm.
-
The ethoxy methylene protons (H10) at ~4.10 ppm will correlate to the carbon at ~63.6 ppm.
-
The ethoxy methyl protons (H11) at ~1.45 ppm will correlate to the carbon at ~14.7 ppm.
HMBC (¹H-¹³C Long-Range Correlations):
The HMBC spectrum is the key to assembling the fragments and confirming the overall structure, especially the placement of the quaternary carbons.
Caption: Crucial HMBC correlations for structural confirmation.
-
Connecting the propanone to the ring: The methylene protons H8 (~2.95 ppm) will show a crucial three-bond correlation (³J) to the quaternary carbon C1 (~130.0 ppm) and a two-bond correlation (²J) to the carbonyl carbon C7 (~200.0 ppm). The aromatic protons H2/H6 will also show a three-bond correlation to the carbonyl carbon C7. These correlations definitively link the propanone group to the phenyl ring at C1.
-
Placing the ethoxy group: The ethoxy methylene protons H10 (~4.10 ppm) will show a three-bond correlation to the quaternary carbon C4 (~163.5 ppm), confirming the para-substitution pattern. The aromatic protons H3/H5 will show a two-bond correlation to C4.
Conclusion
By systematically applying a suite of 2D NMR experiments—COSY, HSQC, and HMBC—the structure of this compound derivatives can be unambiguously confirmed. Each experiment provides a unique and complementary piece of structural information. COSY establishes the proton-proton spin systems, HSQC assigns the protonated carbons, and HMBC connects these fragments through long-range correlations, including to the non-protonated quaternary carbons. This integrated approach provides a self-validating system, ensuring the scientific integrity of the structural assignment, which is paramount in research and drug development.
References
-
New Journal of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Ethylphenyl)propan-1-one. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031627). Retrieved from [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
-
University of Bristol. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]
-
Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Ethoxyphenyl)propan-1-ol. Retrieved from [Link]
-
University of Calgary. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
Sources
A Comparative Analysis of Synthetic Routes to 1-(4-ethoxyphenyl)propan-1-one: A Guide for Researchers
Introduction
1-(4-ethoxyphenyl)propan-1-one, a substituted aromatic ketone, is a valuable building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. Its structure, featuring a propiophenone core with a para-ethoxy group, makes it a key precursor for compounds with potential applications in medicinal chemistry. This guide provides a comprehensive comparative analysis of the principal synthetic routes to this target molecule. We will delve into the mechanistic underpinnings, practical experimental considerations, and the relative merits and drawbacks of each approach, supported by detailed protocols and comparative data to empower researchers in making informed decisions for their synthetic endeavors.
Comparative Overview of Synthetic Strategies
The synthesis of this compound can be primarily achieved through three distinct and well-established chemical transformations:
-
Direct Friedel-Crafts Acylation of Phenetole: This is arguably the most direct approach, involving the electrophilic acylation of commercially available phenetole (ethoxybenzene) with a suitable propanoylating agent.
-
Fries Rearrangement of Phenyl Propanoate followed by Etherification: A multi-step sequence that begins with the acylation of phenol, followed by an intramolecular rearrangement to form a hydroxypropiophenone intermediate, which is subsequently etherified to yield the final product.
-
Grignard Reaction followed by Oxidation: An indirect route that involves the synthesis of the corresponding secondary alcohol, 1-(4-ethoxyphenyl)propan-1-ol, via a Grignard reaction, followed by its oxidation to the desired ketone.
This guide will now explore each of these routes in detail, providing a thorough comparison of their efficiency, practicality, and adherence to the principles of green chemistry.
Route 1: Friedel-Crafts Acylation of Phenetole
The Friedel-Crafts acylation is a classic and powerful method for the formation of aryl ketones.[1][2] In this route, phenetole is reacted with propanoyl chloride or propanoic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3]
Reaction Mechanism
The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich phenetole ring. The ethoxy group is an ortho, para-director, leading to a mixture of isomers. However, the para-substituted product is generally favored due to reduced steric hindrance.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol (Adapted from a general procedure)[3]
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add propanoyl chloride (1.1 eq) dropwise.
-
After stirring for 15 minutes, add a solution of phenetole (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to afford this compound.
Advantages and Disadvantages
-
Advantages: This is a direct, one-pot synthesis from readily available starting materials. It generally proceeds with good yields for the para-isomer.
-
Disadvantages: The reaction requires stoichiometric amounts of the Lewis acid catalyst, which is corrosive and moisture-sensitive, leading to significant waste generation during workup.[4] The reaction can produce ortho-isomers as byproducts, necessitating careful purification.
Route 2: Fries Rearrangement and Etherification
This synthetic pathway involves three distinct steps: esterification of phenol, Fries rearrangement of the resulting phenyl propanoate, and finally, etherification of the intermediate 4-hydroxypropiophenone.
Reaction Mechanism
The key step is the Fries rearrangement, where a phenolic ester is converted to a hydroxy aryl ketone in the presence of a Lewis or Brønsted acid.[5] The reaction can be tuned to favor the para-product by using lower temperatures and polar solvents.[6]
Caption: Synthetic workflow for the Fries rearrangement route.
Experimental Protocols
Step 1: Synthesis of Phenyl Propanoate
A standard esterification of phenol with propanoyl chloride in the presence of a base like pyridine or triethylamine can be employed.
Step 2: Fries Rearrangement to 4-Hydroxypropiophenone
-
To a solution of phenyl propanoate (1.0 eq) in a suitable solvent (e.g., nitrobenzene or CS₂), add anhydrous aluminum chloride (1.5 eq) portion-wise at a low temperature (e.g., 0-5 °C).
-
Stir the mixture at this temperature for several hours, monitoring for the formation of the para-product.
-
Workup is similar to the Friedel-Crafts procedure, involving quenching with ice/HCl and extraction. Purification is typically achieved by recrystallization.
Step 3: Williamson Ether Synthesis to this compound [7][8]
-
To a solution of 4-hydroxypropiophenone (1.0 eq) in a polar aprotic solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).
-
To this suspension, add ethyl iodide or ethyl bromide (1.2 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, filter off the inorganic salts and remove the solvent in vacuo.
-
The crude product can be purified by column chromatography or distillation.
Advantages and Disadvantages
-
Advantages: This route offers high regioselectivity for the para-product under optimized Fries rearrangement conditions. It avoids the handling of phenetole, which can be advantageous in some contexts.
-
Disadvantages: This is a multi-step synthesis, which can lead to a lower overall yield. The Fries rearrangement itself can have the same drawbacks as the Friedel-Crafts acylation regarding the use of stoichiometric Lewis acids. The Williamson ether synthesis step adds to the overall complexity and cost.
Route 3: Grignard Reaction and Oxidation
This approach first constructs the carbon skeleton of the corresponding alcohol, which is then oxidized to the target ketone.
Reaction Mechanism
The first step involves the formation of an organomagnesium (Grignard) reagent from 4-bromo-phenetole, which then acts as a nucleophile, attacking the electrophilic carbon of propanal. The resulting alkoxide is protonated upon acidic workup to yield 1-(4-ethoxyphenyl)propan-1-ol. Subsequent oxidation, for example using Jones reagent, converts the secondary alcohol to the ketone.[9]
Caption: Synthetic workflow for the Grignard and oxidation route.
Experimental Protocols
Step 1: Synthesis of 1-(4-ethoxyphenyl)propan-1-ol via Grignard Reaction [10]
-
Prepare the Grignard reagent by reacting 4-bromophenetole (1.0 eq) with magnesium turnings (1.1 eq) in anhydrous THF under an inert atmosphere.
-
Cool the resulting Grignard solution to 0 °C and add a solution of propanal (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the combined organic extracts with brine, and dry over anhydrous sodium sulfate.
-
Purify the alcohol by vacuum distillation or column chromatography.
Step 2: Jones Oxidation of 1-(4-ethoxyphenyl)propan-1-ol [11]
-
Prepare the Jones reagent by dissolving chromium trioxide in a mixture of concentrated sulfuric acid and water.[2]
-
Dissolve the synthesized alcohol (1.0 eq) in acetone and cool the solution in an ice bath.
-
Add the Jones reagent dropwise to the alcohol solution, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange to green.
-
After the addition is complete, stir the reaction for a few hours at room temperature.
-
Quench the excess oxidant by adding isopropanol until the orange color disappears.
-
Filter the mixture and extract the filtrate with diethyl ether.
-
Wash the combined organic layers, dry, and concentrate to give the crude ketone, which can be purified by chromatography or distillation.
Advantages and Disadvantages
-
Advantages: This route is generally high-yielding for both the Grignard and oxidation steps. It offers a different retrosynthetic disconnection which can be useful depending on the availability of starting materials.
-
Disadvantages: The Grignard reagent is highly sensitive to moisture and protic functional groups. The use of chromium-based oxidants like the Jones reagent is a significant drawback due to the toxicity and hazardous waste generated.[2]
Quantitative Comparison of Synthetic Routes
| Parameter | Friedel-Crafts Acylation | Fries Rearrangement & Etherification | Grignard Reaction & Oxidation |
| Number of Steps | 1 | 3 | 2 |
| Typical Overall Yield | Good to Excellent (often >80% for para) | Moderate (product of three steps) | Good (typically 70-85% for Grignard, >80% for oxidation)[10] |
| Reagent Cost | Moderate (AlCl₃, propanoyl chloride) | Moderate to High (multi-step) | Moderate (Mg, 4-bromophenetole, oxidant) |
| Scalability | Feasible, but waste management is an issue | More complex due to multiple steps | Feasible, but oxidant handling can be an issue |
| Key Safety Concerns | Corrosive and water-sensitive AlCl₃, HCl gas evolution | Same as Friedel-Crafts, handling of ethylating agents | Flammable ethers, pyrophoric Grignard reagent, toxic chromium oxidant |
| Green Chemistry Score | Poor (stoichiometric catalyst, waste) | Poor to Moderate (multi-step, potential for greener etherification) | Poor (toxic oxidant, solvent use) |
Green Chemistry Considerations and Alternatives
The principles of green chemistry encourage the development of synthetic routes that are more environmentally benign.[6] All three classical routes presented have significant drawbacks in this regard. However, recent research has focused on developing greener alternatives:
-
For Friedel-Crafts Acylation: The use of solid acid catalysts such as zeolites, clays, or metal triflates can replace stoichiometric AlCl₃, allowing for easier catalyst recovery and reduced waste.[4][12][13] Ionic liquids have also been explored as recyclable solvents and catalysts.[4]
-
For the Fries Rearrangement: A biocatalytic Fries rearrangement-like reaction has been reported, offering a highly selective and environmentally friendly alternative, though its applicability to this specific substrate would require investigation.[14]
-
For Oxidation: The hazardous Jones reagent can be replaced with greener oxidizing systems. Options include catalytic aerobic oxidation using copper or palladium catalysts, or the use of hydrogen peroxide with a recyclable catalyst like titanium dioxide.[15][16][17]
Characterization of this compound
Proper characterization of the final product is crucial for confirming its identity and purity.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.9 (d, 2H, Ar-H ortho to C=O), ~6.9 (d, 2H, Ar-H ortho to OEt), 4.1 (q, 2H, -OCH₂CH₃), 2.9 (q, 2H, -COCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃), 1.2 (t, 3H, -COCH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~200 (C=O), ~163 (Ar-C-OEt), ~130 (Ar-CH), ~130 (Ar-C quat.), ~114 (Ar-CH), ~63 (-OCH₂), ~31 (-COCH₂), ~14 (-OCH₂CH₃), ~8 (-COCH₂CH₃).
-
IR (neat): ν (cm⁻¹) ~1675 (C=O stretch, conjugated), ~1605, 1575 (C=C aromatic stretch), ~1250 (C-O ether stretch).
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound depends on several factors, including the desired scale of the synthesis, the availability of starting materials and reagents, and the importance of environmental considerations.
-
For a direct and high-yielding laboratory-scale synthesis , the Friedel-Crafts acylation of phenetole is often the preferred method, provided that the potential for isomeric impurities and the issues with the catalyst can be managed.
-
The Fries rearrangement route offers better regioselectivity for the para-isomer but at the cost of a longer synthetic sequence and potentially lower overall yield.
-
The Grignard reaction followed by oxidation is a viable alternative, particularly if 4-bromophenetole is a more accessible starting material than phenetole. However, the use of traditional chromium-based oxidants is strongly discouraged.
For researchers focused on sustainable synthesis, it is highly recommended to explore the greener alternatives mentioned, such as the use of solid acid catalysts for the Friedel-Crafts acylation or the implementation of a modern, environmentally friendly oxidation protocol for the final step of the Grignard route. The development of a fully catalytic and green synthesis of this valuable building block remains a worthy goal for future research.
References
- Kidwai, M., Bhardwaj, S., & Jain, A. (2014). A green oxidation protocol for the conversion of secondary alcohols into ketones using heterogeneous nanocrystalline titanium (IV) oxide in polyethylene glycol. Green Chemistry Letters and Reviews, 7(4), 338-343.
- Li, Y., et al. (2024). Mild Aerobic Oxidation of Secondary Alcohols with Water Tolerant Cu(I) Catalyst. ChemistrySelect, 9(18), e202402236.
- Wang, L., et al. (2014). Aerobic Oxidation of Secondary Alcohols to Ketones Catalyzed by Ionic Liquid Functionalized TEMPO. Journal of Postdoctoral Research, 2(11).
- BenchChem. (2025).
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.).
- Royal Society of Chemistry. (n.d.).
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014, May 5). Jones Oxidation. Retrieved from [Link]
- Ponomarev, D. A., & Plekhanov, V. P. (2006). Regioselective Fries Rearrangement and Friedel−Crafts Acylation as Efficient Routes to Novel Enantiomerically Enriched ortho-Acylhydroxy[2.2]paracyclophanes. The Journal of Organic Chemistry, 71(19), 7433-7436.
-
Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]
- Mangion, I. K., & Jeon, I. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(19), 5484-5487.
- Chérif, S. E., et al. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights. RSC Advances.
- Sartori, G., & Maggi, R. (2011).
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
-
Adichemistry. (n.d.). JONES REAGENT & OXIDATION REACTIONS. Retrieved from [Link]
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
-
Sciencemadness Wiki. (2019, July 11). Jones oxidation. Retrieved from [Link]
- BenchChem. (2025). Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions. BenchChem Technical Guides.
- National Center for Biotechnology Information. (n.d.). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. PubMed Central.
-
ResearchGate. (2025, August 7). (PDF) SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. Retrieved from [Link]
- Edubirdie. (n.d.). Williamson Ether Synthesis.
-
Wikipedia. (n.d.). Jones oxidation. Retrieved from [Link]
- Pesic, M., et al. (2016). Biocatalytic Friedel–Crafts Acylation and Fries Reaction.
- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules.
-
ResearchGate. (n.d.). Hierarchical Zeolites for Environmentally Friendly Friedel Crafts Acylation Reactions. Retrieved from [Link]
- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
- International Journal of Chemical Studies. (n.d.).
- National Center for Biotechnology Information. (n.d.). 1-(4-Ethoxyphenyl)propan-1-ol. PubChem.
-
Oreate AI Blog. (2026, January 7). Comparison of the Mechanisms and Reaction Characteristics of Fries Rearrangement and Claisen Rearrangement. Retrieved from [Link]
- Green Chemistry (RSC Publishing). (n.d.). Organocatalytic Friedel–Crafts arylation of aldehydes with indoles utilizing N-heterocyclic iod(az)
- Scribd. (n.d.).
- Khan Academy. (n.d.).
- YouTube. (2020, October 15).
- BenchChem. (n.d.). Synthesis of 4-(4-Ethoxyphenyl)-2-methyl-1-butene: A Technical Guide to Starting Materials and Synthetic Routes. BenchChem Technical Guides.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Comparison of the Mechanisms and Reaction Characteristics of Fries Rearrangement and Claisen Rearrangement - Oreate AI Blog [oreateai.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. Jones oxidation - Wikipedia [en.wikipedia.org]
- 10. 1-(4-ETHOXYPHENYL)-1-PROPANOL | 1031927-88-4 | Benchchem [benchchem.com]
- 11. Jones Oxidation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Biocatalytic Friedel–Crafts Acylation and Fries Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Mild Aerobic Oxidation of Secondary Alcohols with Water Tolerant Cu(I) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
A Senior Application Scientist's Guide to Comparing In Vitro Metabolism of Ethoxy and Methoxy Analogs
In modern medicinal chemistry, the strategic modification of a lead compound to optimize its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as crucial as enhancing its pharmacodynamic activity. Among the most common structural motifs are alkoxy groups, particularly methoxy and ethoxy substituents on aryl rings. While seemingly a minor difference—a single methylene unit—the choice between a methoxy (-OCH₃) and an ethoxy (-OCH₂CH₃) group can profoundly impact a drug candidate's metabolic fate.
The methoxy group, while beneficial for optimizing ligand-target binding and physicochemical properties, is often a metabolic liability.[1][2] It is frequently susceptible to oxidative metabolism, primarily through O-demethylation, which can lead to rapid clearance and the formation of potentially active or reactive metabolites.[1] Replacing a metabolically labile methoxy group with an ethoxy group is a common strategy employed by medicinal chemists to improve metabolic stability. This guide provides an in-depth comparison of their in vitro metabolism, the biochemical rationale for the differences, and a robust experimental framework for their evaluation.
The Biochemical Basis: Cytochrome P450-Mediated O-Dealkylation
The primary pathway for the metabolism of both methoxy and ethoxy analogs is O-dealkylation, a type of oxidation reaction predominantly catalyzed by Cytochrome P450 (CYP) enzymes located in the liver and other tissues.[3][4] Understanding the mechanism is key to appreciating the metabolic differences.
The reaction proceeds via a two-step "hydrogen atom abstraction/oxygen rebound" mechanism.[5]
-
Hydrogen Atom Abstraction (HAT): The highly reactive iron-oxo species within the CYP active site abstracts a hydrogen atom from the α-carbon (the carbon adjacent to the ether oxygen). This generates a transient carbon radical.[5]
-
Oxygen Rebound: The resulting hydroxyl group on the iron center "rebounds" to the carbon radical, forming an unstable hemiacetal intermediate.[5]
-
Non-Enzymatic Dissociation: The hemiacetal spontaneously decomposes, yielding a phenolic metabolite and an aldehyde (formaldehyde from a methoxy group, acetaldehyde from an ethoxy group).[5]
The key difference lies in the first, rate-limiting step: the hydrogen atom abstraction. The bond dissociation energy (BDE) of the C-H bonds on the α-carbon is a critical factor. The C-H bonds in the methylene group of an ethoxy substituent are generally considered to have slightly lower BDE and may be more sterically hindered compared to the methyl group of a methoxy substituent. This subtle distinction often results in a slower rate of oxidation for the ethoxy analog, rendering it more metabolically stable.
Key CYP isozymes involved in O-dealkylation include CYP2D6, CYP3A4, CYP1A2, and CYP2C19, with the specific isozyme depending on the overall structure of the drug molecule.[6][7][8]
Experimental Design: The Liver Microsomal Stability Assay
To empirically determine the metabolic stability of paired methoxy and ethoxy analogs, the human liver microsomal (HLM) stability assay is the industry-standard in vitro tool.[9][10] Liver microsomes are subcellular fractions containing a rich complement of Phase I drug-metabolizing enzymes, most notably the CYPs.[9][11] The assay measures the rate of disappearance of the parent compound over time.[12]
The causality behind this experimental choice is its high-throughput nature, cost-effectiveness, and its ability to provide a reliable rank-ordering of compounds based on their intrinsic clearance, which is invaluable for lead optimization.[9][13]
Self-Validating Experimental Protocol
This protocol is designed to be self-validating through the inclusion of critical controls.
Materials:
-
Pooled Human Liver Microsomes (e.g., from BioIVT or similar)
-
Test Compounds (Methoxy and Ethoxy analogs, 10 mM stock in DMSO)
-
Positive Control (e.g., Verapamil or Testosterone, high clearance compound, 10 mM stock in DMSO)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., Corning Gentest™) or 20 mM NADPH stock solution
-
Acetonitrile (ACN) with internal standard (IS) (e.g., Tolbutamide, 100 ng/mL) for reaction termination
-
96-well incubation plates and collection plates
Workflow:
Step-by-Step Methodology:
-
Prepare Microsomal Solution: Thaw pooled HLM at 37°C. Dilute in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL in the incubation plate.[9][12] Keep on ice.
-
Prepare Incubation Plate:
-
Add the required volume of the microsomal solution to each well.
-
Add the test compounds (Methoxy analog, Ethoxy analog, Positive Control) to their respective wells to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.25%.[12]
-
Crucial Controls:
-
-NADPH Control: For each compound, prepare a parallel incubation without NADPH. This validates that the compound loss is enzyme-dependent.[12]
-
T=0 Control: This sample is terminated immediately after adding the reaction initiator (NADPH). It represents 100% of the initial compound concentration.
-
-
-
Initiate Reaction: Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.[11] Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.[12]
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the appropriate wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[9][12]
-
Sample Processing: Once all time points are collected, centrifuge the plate (e.g., 3000 rpm for 10 minutes) to pellet the precipitated microsomal proteins.[11]
-
Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][14]
Data Analysis and Interpretation
The LC-MS/MS instrument quantifies the peak area of the parent compound relative to the internal standard at each time point.[15]
-
Calculate Percent Remaining:
-
Percent Remaining = (Peak Area Ratio at time 't' / Peak Area Ratio at T=0) * 100
-
-
Determine Half-Life (t½):
-
Plot the natural logarithm (ln) of the Percent Remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
t½ = -0.693 / slope
-
-
Calculate Intrinsic Clearance (Clint):
-
Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Mass)
-
Expected Results & Data Visualization
Typically, the ethoxy analog will exhibit a longer half-life and lower intrinsic clearance compared to its methoxy counterpart, signifying greater metabolic stability.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) |
| Methoxy Analog | 18.5 | 75.1 |
| Ethoxy Analog | 55.2 | 25.1 |
| Verapamil (Control) | 9.8 | 141.4 |
| Methoxy (-NADPH) | >120 (No significant loss) | < 5.0 |
| Ethoxy (-NADPH) | >120 (No significant loss) | < 5.0 |
Table 1: Representative experimental data comparing the metabolic stability of a hypothetical pair of methoxy and ethoxy analogs in human liver microsomes. The data for the "-NADPH" controls confirms that metabolism is enzyme-driven.
Beyond Stability: Metabolite Identification
While stability data is critical, understanding the metabolites formed is equally important for a comprehensive safety and efficacy assessment.[16] The same samples generated from the stability assay can be subjected to metabolite identification (MetID) analysis using high-resolution LC-MS/MS.[17][18]
The analytical approach involves searching for predicted masses. For O-dealkylation, the expected mass shifts are:
-
O-demethylation: M - CH₂ (+O, -H) -> M + 14 Da (Net change from -OCH₃ to -OH)
-
O-deethylation: M - C₂H₄ (+O, -H) -> M (No net mass change from parent, but different retention time and fragmentation)
By comparing the full scan and MS/MS fragmentation patterns of the parent compound with those of potential metabolites, their structures can be confidently elucidated. This confirms that O-dealkylation is the primary metabolic route and reveals if other pathways (e.g., ring hydroxylation) are also occurring.[19][20]
Conclusion
The substitution of a methoxy group with an ethoxy group is a well-established strategy in medicinal chemistry to mitigate metabolic liabilities. This guide outlines the biochemical rationale centered on the mechanism of CYP450 O-dealkylation and provides a robust, self-validating experimental protocol using the human liver microsomal stability assay to quantify this difference. By measuring the intrinsic clearance and identifying the resultant metabolites, researchers can make data-driven decisions, effectively selecting drug candidates with more favorable pharmacokinetic profiles for further development. This seemingly minor structural change underscores a fundamental principle of drug design: small modifications can yield significant and predictable improvements in metabolic stability.
References
-
ResearchGate. The role of the methoxy group in approved drugs | Request PDF. Available from: [Link]
-
Unknown. Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. Available from: [Link]
-
SciELO. The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. Available from: [Link]
-
Creative Bioarray. Microsomal Stability Assay. Available from: [Link]
-
PubMed. Involvement of CYP2D6, CYP3A4, and other cytochrome P-450 isozymes in N-dealkylation reactions. Available from: [Link]
-
PubMed. The role of the methoxy group in approved drugs. Available from: [Link]
-
National Institutes of Health (NIH). Metabolite identification and quantitation in LC–MS/MS-based metabolomics. Available from: [Link]
-
Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]
-
PubMed. The Molecular Basis of CYP2D6-mediated N-dealkylation: Balance Between Metabolic Clearance Routes and Enzyme Inhibition. Available from: [Link]
-
PubMed. In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. Available from: [Link]
-
PubMed. Studies on the N-demethylation and O-de-ethylation of ethylmorphine by hepatic microsomes from male rats. Available from: [Link]
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]
-
YouTube. Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). Available from: [Link]
-
Unknown. ADVANCES IN N- and O-DEMETHYLATION OF OPIATES. Available from: [Link]
-
ResearchGate. (PDF) In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. Available from: [Link]
-
J-Stage. Deciphering Key Interactions of Ligands with CYP3A4-Template* system. Available from: [Link]
-
PubMed. Bioactivation of drugs: risk and drug design. Available from: [Link]
-
Patsnap. How Does LC-MS Identify Proteins and Metabolites?. Available from: [Link]
-
Eurofins Discovery. Metabolic Stability Services. Available from: [Link]
-
MDPI. A Review of the Important Role of CYP2D6 in Pharmacogenomics. Available from: [Link]
-
ResearchGate. Cytochrome P450 (CYP)-catalyzed O-dealkylation of alkyl or aralkyl ethers.. Available from: [Link]
-
ACS Publications. Computational Investigation of the High-Temperature Chemistry of Small Hydroxy Ethers: Methoxymethanol, Ethoxymethanol, and 2-Methoxyethanol. Available from: [Link]
-
ResearchGate. Oxidative degradations. (a) Exemplary O-dealkylation shown for the.... Available from: [Link]
-
Unknown. In vitro drug metabolism: for the selection of your lead compounds. Available from: [Link]
-
LCGC International. Validated LC–MS/MS Method for Therapeutic Drug Monitoring of Thiopurine Metabolites in Red Blood Cells. Available from: [Link]
-
National Institutes of Health (NIH). CYP2D6 and CYP3A4 involvement in the primary oxidative metabolism of hydrocodone by human liver microsomes. Available from: [Link]
-
ACS Publications. Mononuclear Non-Heme Iron(III)-Peroxo Complexes in Oxidative N-Demethylation Reaction as a Chemical Model Study of Rieske Oxygenases. Available from: [Link]
-
National Institutes of Health (NIH). CYP3A4 Mediates Oxidative Metabolism of the Synthetic Cannabinoid AKB-48. Available from: [Link]
-
Creative Diagnostics. Metabolic Stability and Metabolite Analysis of Drugs. Available from: [Link]
-
PubMed Central. In vitro metabolic profile of mexedrone, a mephedrone analog, studied by high‐ and low‐resolution mass spectrometry. Available from: [Link]
-
National Institutes of Health (NIH). Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. Available from: [Link]
-
National Institutes of Health (NIH). Biochemistry and Occurrence of O-Demethylation in Plant Metabolism. Available from: [Link]
-
ResearchGate. (PDF) 4-Methoxy-??-PVP: in silico prediction, metabolic stability, and metabolite identification by human hepatocyte incubation and high-resolution mass spectrometry. Available from: [Link]
-
University of Washington. Drug Metabolism: Enzyme Mechanisms and Inhibition. Available from: [Link]
-
Frontage Laboratories. Metabolic Stability. Available from: [Link]
-
The University of Liverpool Repository. BIOCHEMICAL AND TOXICOLOGICAL CONSEQUENCES OF DRUG BIOACTIVATION. Available from: [Link]
-
ACS Publications. Direct Amidation of Tertiary N-Benzylamines. Available from: [Link]
-
Quora. Which is more polar, Ethoxy phenol or methoxy phenol?. Available from: [Link]
-
YouTube. Biochemistry | Cytochrome P450 [Function & Associated Reductase]. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mttlab.eu [mttlab.eu]
- 5. courses.washington.edu [courses.washington.edu]
- 6. Involvement of CYP2D6, CYP3A4, and other cytochrome P-450 isozymes in N-dealkylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYP2D6 and CYP3A4 involvement in the primary oxidative metabolism of hydrocodone by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 11. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 17. m.youtube.com [m.youtube.com]
- 18. LC-MS: Advanced Approach in Metabolomics Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 19. In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 1-(4-Ethoxyphenyl)propan-1-one: A Comprehensive Guide for Laboratory Professionals
I. Understanding the Hazard Profile: An Evidence-Based Approach
Given the absence of a dedicated SDS, a conservative assessment of 1-(4-Ethoxyphenyl)propan-1-one's hazards is essential. Structurally, it is a propiophenone derivative with an ethoxy group on the phenyl ring. Based on data from similar compounds, such as 4'-Methoxypropiophenone, we can infer the following potential hazards:
-
Combustibility: Ketones in this class are often combustible liquids.
-
Irritation: Potential for skin and eye irritation.
-
Toxicity: While acute toxicity data is not available, it should be handled as a potentially harmful substance if ingested or inhaled.
This inferred hazard profile dictates the stringent handling and disposal protocols that follow.
II. Immediate Safety and Handling Protocols
Prior to any handling or disposal procedure, adherence to fundamental laboratory safety protocols is paramount. This includes the mandatory use of appropriate Personal Protective Equipment (PPE) and working within a controlled environment.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Item | Specifications | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Ventilation | A certified chemical fume hood. | To minimize inhalation of any potential vapors. |
III. Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Characterization and Segregation:
-
Hazardous Waste Determination: Based on its inferred properties, this compound waste should be classified as hazardous chemical waste.[1]
-
Segregation: This waste must be segregated from other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container. Avoid mixing it with incompatible materials such as strong oxidizing agents or strong bases.
2. Waste Accumulation and Labeling:
-
Container: Use a chemically resistant container (e.g., glass or polyethylene) with a secure, tight-fitting lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. The date of accumulation should also be noted.[1]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from sources of ignition and in a well-ventilated location.
3. Arranging for Disposal:
-
Licensed Waste Hauler: All chemical waste must be disposed of through a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EH&S) department will have established procedures for this.
-
Documentation: Maintain meticulous records of the waste generated, including the amount and date of disposal, in a laboratory waste log.
Disposal of Contaminated Materials: Any materials that come into direct contact with this compound, such as pipette tips, contaminated gloves, and absorbent pads, must also be disposed of as hazardous waste in the same designated container.
Disposal of Empty Containers: Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing and allowing the container to dry, the label should be defaced or removed before the container is discarded as non-hazardous waste, in accordance with institutional policy.[2]
IV. Spill Management Protocol
In the event of a spill, a prompt and safe response is critical to mitigate exposure and environmental contamination.
1. Immediate Actions:
-
Evacuate: Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.
-
Remove Ignition Sources: If the spilled material is significant, remove all potential sources of ignition.
2. Spill Cleanup Procedure:
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone or ethanol), collecting the cleaning materials for disposal as hazardous waste. Finally, wash the area with soap and water.
3. Reporting: Report all spills to your laboratory supervisor and the institutional EH&S department, following established reporting procedures.
V. Logical Workflow for Disposal Decision-Making
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby upholding the principles of scientific integrity and workplace safety.
References
- BenchChem. (n.d.). Proper Disposal of Acetophenone, 4'-(4-methyl-1-piperazinyl)-: A Guide for Laboratory Professionals.
- BenchChem. (2025). Proper Disposal of 3',4'-(Methylenedioxy)acetophenone: A Comprehensive Guide for Laboratory Professionals.
-
Carl ROTH. (2024). Safety Data Sheet: Acetophenone. Retrieved from [Link]
-
Loba Chemie. (n.d.). Acetophenone for Synthesis. Retrieved from [Link]
- Sigma Aldrich. (n.d.). Safety Data Sheet: Acetophenone.
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
Sources
Personal protective equipment for handling 1-(4-Ethoxyphenyl)propan-1-one
Comprehensive PPE and Handling Guide for 1-(4-Ethoxyphenyl)propan-1-one
Welcome to a foundational guide for the safe handling of this compound. As researchers and developers, our primary commitment is to safety, which enables robust and reproducible science. This document moves beyond a simple checklist, providing a framework of understanding—the causality behind each safety recommendation—to ensure that every protocol you undertake is a self-validating system of safety and precision.
Hazard Assessment: The 'Why' Behind the 'What'
Before any personal protective equipment (PPE) is selected, a thorough hazard assessment is mandated by the Occupational Safety and Health Administration (OSHA)[1]. For this compound, a complete, peer-reviewed safety profile is not extensively published. Therefore, we must apply the precautionary principle, inferring its hazard profile from well-documented, structurally similar analogs such as 4'-Methoxypropiophenone and 1-(4-Ethylphenyl)propan-1-one. This expert analysis forms the basis for our PPE recommendations.
The primary risks are associated with its potential as an irritant and a combustible substance, demanding rigorous protection for the eyes, skin, and respiratory system[2].
Table 1: Inferred Hazard Profile and Control Measures for this compound
| Hazard Category | Inferred GHS Classification & Risk | Rationale from Analogs | Primary Control & PPE Requirement |
|---|---|---|---|
| Eye Damage/Irritation | Causes serious eye irritation/damage [2] | Analogs are classified as causing serious eye irritation or damage. The ketone functional group can be highly irritating to mucous membranes. | Engineering Control: Fume hood sash. PPE: Chemical splash goggles are mandatory. A face shield is required when handling larger volumes (>1L) or during splash-risk procedures. |
| Skin Corrosion/Irritation | Causes skin irritation [2] | Close structural relatives are known skin irritants. Prolonged contact may lead to dermatitis. | PPE: Chemically resistant gloves (Nitrile recommended) and a flame-resistant laboratory coat must be worn. |
| Respiratory Irritation | May cause respiratory irritation [2] | Vapors or aerosols of similar aromatic ketones can irritate the respiratory tract. | Engineering Control: All handling of the chemical must be performed within a certified chemical fume hood to minimize vapor inhalation. |
| Acute Oral Toxicity | Harmful if swallowed [2] | The methoxy- and ethyl- analogs are categorized as harmful if ingested. | Procedural Control: Strict prohibition of eating, drinking, or smoking in the laboratory. |
| Flammability | Combustible Liquid | The methoxy- analog is a combustible liquid, and other related compounds are flammable[3]. | Engineering Control: Store away from heat and ignition sources. Use explosion-proof equipment where necessary[4]. |
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is the final line of defense after engineering and administrative controls are implemented. Based on the hazard assessment, the following PPE is mandatory for all procedures involving this compound.
Eye and Face Protection
The risk of serious eye damage is significant[5]. Standard safety glasses are insufficient .
-
Chemical Splash Goggles: As a minimum requirement, chemical splash goggles that conform to ANSI Z87.1 standards must be worn. These provide a seal around the eyes, protecting against liquid splashes from all angles[6][7].
-
Face Shield: When handling quantities greater than one liter or when performing operations with a high potential for splashing (e.g., heating, pressure transfers), a face shield must be worn in addition to chemical splash goggles to protect the entire face[7].
Skin and Body Protection
-
Gloves: Due to the risk of skin irritation, appropriate gloves are essential[2].
-
Material: Nitrile gloves are recommended for their resistance to a broad range of chemicals, including aromatic ketones. Always check the manufacturer's glove compatibility chart for specific breakthrough times.
-
Technique: Never reuse disposable gloves. Inspect gloves for any signs of degradation or puncture before use. Use the proper doffing technique (outlined below) to avoid contaminating your hands.
-
-
Laboratory Coat: A flame-resistant lab coat (FR-C) is required to protect against splashes and in the event of a fire, given the compound's inferred combustibility[6]. The coat must be fully buttoned with sleeves rolled down.
Respiratory Protection
The primary method for respiratory protection is the use of a certified chemical fume hood[8]. In routine operations, this engineering control is sufficient to keep vapor concentrations below permissible exposure limits.
-
Respirator Use: A respirator may be required for non-routine situations, such as cleaning up a large spill outside of a fume hood. Use of a respirator requires enrollment in a formal respiratory protection program, including fit testing and medical clearance, as mandated by OSHA 29 CFR 1910.134[9]. If required, a NIOSH-approved respirator with organic vapor cartridges would be appropriate[10].
Operational and Disposal Protocols
Adherence to strict, repeatable procedures is critical for ensuring safety and experimental integrity.
Pre-Operational Safety Checklist
Before beginning any work, confirm the following:
-
Location of the nearest eyewash station and safety shower.
-
The chemical fume hood has a valid certification sticker and the airflow is verified.
-
All required PPE is available and in good condition.
-
A designated hazardous waste container is properly labeled and accessible.
Step-by-Step PPE Donning and Doffing
Donning (Putting On) Sequence:
-
Lab Coat: Don the lab coat and fasten all buttons.
-
Goggles/Face Shield: Put on chemical splash goggles and, if necessary, the face shield.
-
Gloves: Put on gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.
Doffing (Taking Off) Sequence - Critical to prevent contamination
-
Gloves: Remove gloves using the glove-in-glove technique. Peel the first glove off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of immediately.
-
Goggles/Face Shield: Remove eye and face protection from the back to the front.
-
Lab Coat: Remove the lab coat, turning the sleeves inside out. Hang it in its designated location or dispose of it if it is a disposable coat.
-
Hand Washing: Wash hands thoroughly with soap and water.
Chemical Handling Workflow
The following diagram illustrates the mandatory workflow for safely handling this compound, integrating risk assessment, control implementation, and proper disposal.
Caption: Workflow for handling this compound.
Waste Disposal Plan
All materials contaminated with this compound are considered hazardous waste.
-
Chemical Waste: Collect all excess or waste solutions in a designated, closed, and properly labeled hazardous waste container.
-
Contaminated Solids: This includes used gloves, bench paper, and other disposable items. These must be collected in a separate, sealed bag or container clearly marked as hazardous solid waste.
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with institutional, local, state, and federal regulations. Never discharge chemical waste into a sanitary sewer system[3].
Emergency Procedures
Immediate and correct response to an exposure is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open[11]. Seek immediate medical attention without delay.
-
Skin Contact: Remove all contaminated clothing while under a safety shower. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Spill: Alert personnel in the immediate area and evacuate if necessary. For a small spill within a fume hood, use a chemical spill kit with absorbent material. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
References
- Sigma-Aldrich.
- Fisher Scientific.Safety Data Sheet for 4'-Methoxypropiophenone. Accessed January 22, 2026.
- Chemos GmbH & Co. KG.Safety Data Sheet for 2-Ethoxypropanol. Accessed January 22, 2026.
- BRENNTAG.Safety Data Sheet for Ethoxy Propanol. Accessed January 22, 2026.
- PubChem.1-(4-Ethoxyphenyl)propan-1-ol.
- Occupational Safety and Health Administration (OSHA).Laboratory Safety Guidance. U.S. Department of Labor. Accessed January 22, 2026.
- Centers for Disease Control and Prevention (CDC).NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. Accessed January 22, 2026.
- Lab Manager.Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Accessed January 22, 2026.
- Centers for Disease Control and Prevention (CDC).Occupational Health Guidelines for Chemical Hazards (81-123). National Institute for Occupational Safety and Health. Accessed January 22, 2026.
- CymitQuimica.
- Occupational Safety and Health Administration (OSHA).Personal Protective Equipment - Standards. U.S. Department of Labor. Accessed January 22, 2026.
- Enviro Safetech.NIOSH Pocket Guide To Chemical Hazards. Accessed January 22, 2026.
- Dartmouth College Environmental Health and Safety.
- Montana Tech.Chemical Hygiene Plan. Accessed January 22, 2026.
- National Institutes of Health (NIH).A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Accessed January 22, 2026.
- PubChem.1-(4-Ethylphenyl)propan-1-one.
- Centers for Disease Control and Prevention (CDC).NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. National Institute for Occupational Safety and Health. Accessed January 22, 2026.
- Bernardo Ecenarro.Recommended PPE to handle chemicals. Accessed January 22, 2026.
- ChemFaces.1-(4-Hydroxyphenyl)propan-1-one | CAS:70-70-2. Accessed January 22, 2026.
- Centers for Disease Control and Prevention (CDC).Chemical Safety in the Workplace. National Institute for Occupational Safety and Health. Accessed January 22, 2026.
- Freund-Vector Corporation.Freund-Vector's Approach to Safely Processing Potent Compounds. Accessed January 22, 2026.
- European Commission.Risk Assessment Report on PROPAN-1-OL Human Health Part. Accessed January 22, 2026.
- Apollo Scientific.Safety Data Sheet for 3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-one. Accessed January 22, 2026.
Sources
- 1. osha.gov [osha.gov]
- 2. 1-(4-Ethylphenyl)propan-1-one | C11H14O | CID 583750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. leap.epa.ie [leap.epa.ie]
- 4. chemos.de [chemos.de]
- 5. ec.europa.eu [ec.europa.eu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. mtech.edu [mtech.edu]
- 9. Personal Protective Equipment - Standards | Occupational Safety and Health Administration [osha.gov]
- 10. Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH | CDC [cdc.gov]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
